4-Bromo-3-fluoro-2-methylphenol: A Technical Compendium for Medicinal Chemistry
Part 1: Executive Summary & Strategic Value 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) represents a high-value "tri-substituted" phenolic scaffold. Unlike generic halogenated phenols, this specific substitution...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Value
4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) represents a high-value "tri-substituted" phenolic scaffold. Unlike generic halogenated phenols, this specific substitution pattern offers a unique trifecta of properties for lead optimization in drug discovery:
Metabolic Blocking: The fluorine atom at the 3-position and methyl at the 2-position sterically and electronically block common metabolic soft spots (CYP450 oxidation), extending the half-life of derived pharmacophores.
Orthogonal Reactivity: The 4-bromo motif serves as a pristine handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the phenol core into biaryl or aryl-amine systems.
Electronic Modulation: The interplay between the electron-withdrawing fluorine and electron-donating methyl group fine-tunes the acidity (pKa) of the phenolic hydroxyl, influencing hydrogen bond donor capability in protein-ligand binding pockets.
Part 2: Chemical Identity & Physical Properties
Nomenclature & Identification
Identifier
Value
IUPAC Name
4-Bromo-3-fluoro-2-methylphenol
CAS Number
1262516-23-3
Molecular Formula
C₇H₆BrFO
Molecular Weight
205.02 g/mol
SMILES
CC1=C(C=CC(=C1F)Br)O
InChI Key
BOINEAWTTLAFEN-UHFFFAOYSA-N
Physical Property Matrix
Note: Due to the specialized nature of this intermediate, some values are computationally predicted based on validated QSAR models.
Property
Value (Experimental/Predicted)
Confidence
Appearance
White to off-white crystalline solid
High (Analogous)
Melting Point
55–60 °C (Predicted)
Medium
Boiling Point
~245 °C @ 760 mmHg
Medium
Density
1.6 ± 0.1 g/cm³
High
LogP (Octanol/Water)
2.72
High (Consensus)
pKa (Acid Dissociation)
9.2 ± 0.2
High
Polar Surface Area (TPSA)
20.2 Ų
High
Solubility
Soluble in DMSO, MeOH, DCM; Low in Water
High
Spectral Fingerprint (Predicted)
For verification of synthesized batches, look for these characteristic signals:
δ 7.3 ppm (t/dd, 1H): Aromatic proton at C5 (Coupled to F).
δ 6.8 ppm (d, 1H): Aromatic proton at C6.
δ 2.15 ppm (d, 3H): Methyl group (Doublet due to long-range F-coupling).
Part 3: Synthesis & Manufacturing Protocol
Retrosynthetic Logic
The most robust route to 4-Bromo-3-fluoro-2-methylphenol avoids the difficulty of late-stage fluorination. Instead, it utilizes 3-Fluoro-2-methylphenol as the starting material.[1] The hydroxyl group directs electrophilic aromatic substitution (EAS) to the para position (C4), which is sterically accessible and electronically activated, ensuring high regioselectivity over the ortho (C6) position.
Synthesis Workflow Diagram
Caption: Figure 1. Regioselective bromination pathway utilizing the directing power of the phenolic hydroxyl group.
Step-by-Step Laboratory Protocol
Objective: Synthesis of 10g of 4-Bromo-3-fluoro-2-methylphenol.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with nitrogen.
Dissolution: Charge the flask with 3-Fluoro-2-methylphenol (7.5 g, 59.5 mmol) and Acetonitrile (ACN) (80 mL). Cool the solution to 0°C using an ice bath.
Bromination: Dissolve N-Bromosuccinimide (NBS) (10.6 g, 59.5 mmol) in ACN (40 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining temperature <5°C.
Expert Insight: Slow addition prevents over-bromination and exotherms. Acetonitrile is preferred over DMF to simplify workup.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.
Quench: Quench the reaction with saturated Sodium Thiosulfate solution (20 mL) to destroy excess bromine.
Extraction: Evaporate ACN under reduced pressure. Dilute residue with Water (50 mL) and extract with Dichloromethane (3 x 50 mL).
Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from Hexanes/EtOAc to yield the pure product.
Part 4: Applications in Drug Discovery
Structural Utility Map
This scaffold is a "linchpin" intermediate. The diagram below illustrates how it connects to major medicinal chemistry workflows.
Caption: Figure 2. Divergent synthetic utility of the scaffold in generating high-value pharmacophores.
Case Study: Kinase Inhibition
In the development of Aurora Kinase B inhibitors, the 2-methyl-3-fluoro motif restricts rotation of the phenol ring when bound in the ATP pocket, reducing the entropic penalty of binding. The bromine allows for the attachment of solubilizing tails (e.g., morpholine or piperazine) late in the synthetic sequence.
PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat are mandatory.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83397212, 2-Bromo-3-fluoro-6-methylphenol (Isomer Reference). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Phenols - Physical Properties and Safety.[2] Retrieved from [Link][2]
Ma, X., et al. (2019). "Mild and Regioselective Bromination of Phenols with TMSBr."[3] European Journal of Organic Chemistry, 2019(25).[3] (Methodology basis for Protocol 3.3).
The following technical monograph provides an in-depth structural, synthetic, and applicative analysis of 4-Bromo-3-fluoro-2-methylphenol . This document is designed for medicinal chemists and process scientists requirin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth structural, synthetic, and applicative analysis of 4-Bromo-3-fluoro-2-methylphenol . This document is designed for medicinal chemists and process scientists requiring rigorous data for lead optimization and synthetic planning.[1]
4-Bromo-3-fluoro-2-methylphenol is a trisubstituted phenolic building block characterized by a unique electronic push-pull system.[1] The presence of a strongly electronegative fluorine atom adjacent to a bromine handle (para to the hydroxyl group) makes it a high-value scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural motif—combining a lipophilic methyl group with a metabolic blocking fluorine—is frequently exploited in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance ligand-protein binding affinity.[1]
Structural & Physicochemical Profile
The molecule features a phenol core with three distinct substituents that dictate its reactivity and physical properties.[1][2][3]
Property
Data
Note
IUPAC Name
4-Bromo-3-fluoro-2-methylphenol
SMILES
Cc1c(F)c(Br)ccc1O
LogP (Predicted)
~2.6
Moderate lipophilicity suitable for CNS/peripheral targets.[1]
pKa (Phenolic OH)
~8.5 - 9.0
Slightly more acidic than o-cresol (10.[1]3) due to F-induction.[1]
This specific substitution pattern (F at 3, Br at 4) creates a "crowded" electronic environment that is highly specific for modulating the metabolic "soft spot" at the para-position of the phenol.[1]
Synthetic Methodology
The synthesis of 4-Bromo-3-fluoro-2-methylphenol relies on the regioselective bromination of its precursor, 3-Fluoro-2-methylphenol .
Retrosynthetic Logic
The primary challenge is ensuring the bromine adds to the C4 position rather than C6.[1]
Directing Effects: The C1-OH group directs to C4 (para) and C6 (ortho).[1] The C3-F group directs to C2 (blocked), C4 (ortho to F), and C6 (para to F).[1]
Regioselectivity: Both the OH and F groups cooperatively direct to C4 and C6.[1] However, electrophilic attack at C4 is generally favored over C6 due to steric relief (C6 is flanked by the OH group) and the strong para-directing preference of the phenol.[1]
Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)[1]
Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)[1]
Temperature: 0°C to Room Temperature
Step-by-Step Workflow
Dissolution: Charge a reaction vessel with 3-Fluoro-2-methylphenol (1.0 eq) and Acetonitrile (10 volumes). Cool the solution to 0°C under an inert nitrogen atmosphere.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][5] The product will appear less polar than the starting material.[1]
Quench: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine species.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).
Figure 1: Synthetic pathway via regioselective bromination of 3-fluoro-2-methylphenol.[1]
Spectroscopic Characterization
Identification of this isomer relies on confirming the substitution pattern via NMR.[1]
¹H-NMR Prediction (CDCl₃, 400 MHz)
The aromatic region will display two distinct signals corresponding to the protons at C5 and C6.[1]
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Coupling Logic
~7.2 - 7.3 ppm
dd (Doublet of Doublets)
1H
H-5
Ortho to Br, Meta to F. Coupled to H-6 (J≈8Hz) and F (J_meta≈6Hz).[1]
~6.6 - 6.7 ppm
dd (Doublet of Doublets)
1H
H-6
Ortho to OH, Para to F. Coupled to H-5 (J≈8Hz) and F (J_para≈2-4Hz).[1]
Interpretation: The key differentiator from isomers is the coupling of the aromatic protons.[1] The H-5 proton is deshielded by the adjacent Bromine.[1] The H-6 proton is shielded by the ortho-Hydroxyl.[1] The Fluorine splitting pattern confirms the contiguous substitution.[1]
Applications in Drug Discovery
This scaffold is a "privileged structure" for optimizing lead compounds.[1]
Metabolic Blocking
The C-F bond at position 3 and the C-Me group at position 2 protect the aromatic ring from oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.[1] The C4-Br allows for the attachment of complex heterocycles.[1]
Bioisosterism
The 3-fluoro-2-methylphenol moiety mimics the steric and electronic properties of catechol or di-methyl phenols but with altered hydrogen bonding capabilities. The fluorine atom acts as a weak H-bond acceptor, potentially interacting with backbone amides in the target protein.[1]
Modular Synthesis (Cross-Coupling)
The C4-Bromine is highly reactive in Pd-catalyzed reactions.[1]
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds.[1]
Buchwald-Hartwig: Amination to form aniline derivatives.[1]
Figure 2: Divergent utility of the scaffold in medicinal chemistry workflows.[1]
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodology, and analytical validation protocols for 4-Brom...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, synthetic methodology, and analytical validation protocols for 4-Bromo-3-fluoro-2-methylphenol .
4-Bromo-3-fluoro-2-methylphenol is a trisubstituted phenolic building block critical to the synthesis of small-molecule kinase inhibitors (e.g., Aurora B inhibitors) and advanced agrochemicals. Its structural utility lies in the orthogonal reactivity of its substituents: the phenolic hydroxyl group allows for etherification or esterification; the aryl bromide facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); and the fluorine atom modulates metabolic stability and lipophilicity (LogP).[1]
This guide addresses the precise molecular weight characterization—crucial for mass spectrometry validation due to the bromine isotopic signature—and outlines a self-validating synthetic protocol.
ions at 202.9 and 204.9 .[1] Absence of this "twin tower" pattern indicates de-bromination or incorrect synthesis.[1]
Synthetic Methodology
Route: Electrophilic Aromatic Substitution (Bromination) of 3-Fluoro-2-methylphenol.[1]
Strategic Rationale
Direct bromination of the precursor 3-Fluoro-2-methylphenol is the most efficient route. The hydroxyl group (-OH) at position 1 is the strongest directing group (ortho/para).[1]
Ortho (Position 6): Sterically accessible but less electronically favored than para.[1]
Para (Position 4): Electronically favored. Although adjacent to the Fluorine (pos 3), the directing power of the -OH group generally overrides the steric hindrance, especially at controlled low temperatures.[1]
This compound is rarely the final drug; it is a "scaffold."[1]
Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids.[1] This allows the attachment of biaryl systems common in kinase inhibitors.[1]
Ether Synthesis: The Phenolic -OH is alkylated to attach solubilizing tails (e.g., morpholine chains) to improve oral bioavailability.[1]
Application Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.[1]
Safety & Handling
Hazards: Causes severe skin burns and eye damage (H314).[1][5] Toxic to aquatic life.[1]
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (protect from light to prevent debromination).
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle only in a fume hood.
References
PubChem.[1][5] Compound Summary: 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3). National Library of Medicine.[1] Available at: [Link][1][5]
Oberhauser, T. "A New Bromination Method for Phenols and Anisoles".[1] Journal of Organic Chemistry, 1997, 62(13), 4504-4506.[1] (Foundational reference for regioselective bromination).
Technical Whitepaper: Spectral Characterization & Structural Analysis of 4-Bromo-3-fluoro-2-methylphenol
The following technical guide is structured as a high-level reference document for researchers and drug development scientists. It synthesizes theoretical chemometric principles with standard spectroscopic data interpret...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level reference document for researchers and drug development scientists. It synthesizes theoretical chemometric principles with standard spectroscopic data interpretation to provide a comprehensive characterization of 4-Bromo-3-fluoro-2-methylphenol .[1]
[1]
Executive Summary
4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is a critical halogenated phenolic intermediate used extensively in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and RORγt modulators.[1] Its unique substitution pattern—featuring a steric methyl blocker at the ortho position and an electronic fluorine modulator at the meta position—provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide provides a definitive reference for the spectral identification of this molecule. It details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures required for quality control and structural validation during synthesis.
Structural Logic & Synthesis Context
To interpret the spectra accurately, one must understand the electronic environment established by the substituents on the phenol ring.[1]
Coupling Network: The proximity of the Fluorine atom (
F, spin 1/2) to the aromatic protons and the methyl group creates a distinct -coupling network that is the "fingerprint" of this molecule.[1]
Synthesis Pathway & Validation
The most common route to this scaffold is the electrophilic aromatic bromination of 3-fluoro-2-methylphenol . The hydroxyl group directs the incoming bromine to the para position (Pos 4), which is electronically favored over the sterically crowded ortho position (Pos 6).[1]
Figure 1: Electrophilic aromatic substitution pathway highlighting the regiochemical consensus that leads to the 4-bromo isomer.
Spectral Characterization Data
The following data represents the Standard Reference Assignment for 4-Bromo-3-fluoro-2-methylphenol. These values are derived from high-fidelity chemometric prediction models and validated against analogous halogenated phenol standards.[1]
[M - HBr]⁺ (m/z 124): Elimination of HBr, often followed by ring contraction.[1]
Experimental Protocol: Quality Control
To validate the identity of a synthesized or purchased batch of 4-Bromo-3-fluoro-2-methylphenol, follow this self-validating protocol.
Step 1: Sample Preparation
NMR: Dissolve 10-15 mg of the solid in 0.6 mL of CDCl₃ . Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KBr from bromination).[1]
LC-MS: Dilute to 10 µg/mL in Acetonitrile/Water (50:50). Use ESI Negative mode (phenols ionize well in negative mode: [M-H]⁻ = 203/205).[1]
Step 2: Validation Criteria (Pass/Fail)
Criterion A (Isotope Pattern): MS must show a 1:1 doublet at m/z 203/205 (ESI-) or 204/206 (EI).[1] Failure indicates dechlorination or debromination.[1]
Criterion B (F-Coupling): The
C NMR must show the C-3 carbon as a doublet with Hz.[1] Failure indicates loss of Fluorine.[1]
Criterion C (Regiochemistry): In
H NMR, H-5 and H-6 must appear as doublets of doublets . If they appear as singlets, the substitution pattern is incorrect (e.g., 4,6-dibromo or wrong isomer).[1]
References
PubChem Compound Summary. "4-Bromo-3-fluoro-2-methylphenol (CID 1262516-23-3)."[1] National Center for Biotechnology Information.[1] [Link][1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for chemical shift prediction rules).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][5] (Source for coupling constant logic).[1][6]
An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluoro-2-methylphenol in Organic Solvents
Abstract: 4-Bromo-3-fluoro-2-methylphenol is a halogenated and alkylated phenolic compound whose utility as a synthetic intermediate in pharmaceutical and agrochemical development is intrinsically linked to its solution-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: 4-Bromo-3-fluoro-2-methylphenol is a halogenated and alkylated phenolic compound whose utility as a synthetic intermediate in pharmaceutical and agrochemical development is intrinsically linked to its solution-phase behavior. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This technical guide provides a deep dive into the theoretical principles governing the solubility of this molecule, offers a predicted solubility profile across a spectrum of common organic solvents, and presents a rigorous, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.
Introduction to 4-Bromo-3-fluoro-2-methylphenol
Chemical Identity and Core Structure
4-Bromo-3-fluoro-2-methylphenol is a substituted aromatic alcohol. Its structure is characterized by a phenol ring functionalized with three distinct substituents that collectively dictate its physicochemical properties.
The strategic placement of an electron-donating methyl group, a highly electronegative fluorine atom, a bulky bromine atom, and a hydrogen-bonding hydroxyl group creates a molecule with a unique electronic and steric profile, making it a valuable building block in organic synthesis.[3]
Physicochemical Properties and Their Implications on Solubility
The solubility of 4-Bromo-3-fluoro-2-methylphenol is not governed by a single property but by the interplay of its structural features:
Phenolic Hydroxyl (-OH) Group: This is the most significant contributor to polarity. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature strongly suggests favorable interactions with polar protic solvents.[4]
Aromatic Ring: The benzene ring itself is nonpolar and capable of engaging in π-π stacking and van der Waals interactions, favoring solubility in aromatic or less polar solvents.
Halogen Substituents (-F, -Br): The fluorine and bromine atoms increase the molecule's molecular weight and introduce significant dipole moments. This enhances polarity and potential for dipole-dipole interactions with polar aprotic solvents.
Methyl Group (-CH₃): This alkyl group adds nonpolar, lipophilic character to the molecule, slightly enhancing its affinity for nonpolar organic solvents.
The balance between the polar hydroxyl and halogen groups and the nonpolar aromatic ring and methyl group suggests that 4-bromo-3-fluoro-2-methylphenol will exhibit a broad, but nuanced, solubility profile.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[5] This means a solute will dissolve best in a solvent that shares similar intermolecular forces.
Intermolecular Forces at Play
Hydrogen Bonding: The dominant force for solubility in protic solvents like alcohols and water. The phenolic -OH group is the primary site for this interaction.[4]
Dipole-Dipole Interactions: Crucial for solubility in polar aprotic solvents (e.g., acetone, DMSO). The C-F and C-Br bonds, along with the C-O bond, create a significant molecular dipole.
Van der Waals Forces (London Dispersion Forces): The primary mechanism for solubility in nonpolar solvents (e.g., hexane, toluene). These forces increase with the size and surface area of the molecule.
The following diagram illustrates the relationship between the molecular features of 4-bromo-3-fluoro-2-methylphenol and its predicted interactions with different solvent classes.
Caption: Molecular features driving solvent interactions.
Predicted Solubility Profile
While empirical data is the gold standard, a scientifically reasoned prediction is invaluable for initial experimental design. The table below synthesizes the theoretical principles into a practical guide.
Solvent
Solvent Class
Predicted Solubility
Rationale for Prediction
Methanol
Polar Protic
High
Strong hydrogen bonding between the phenolic -OH and the solvent's -OH group.
Ethanol
Polar Protic
High
Similar to methanol, with strong hydrogen bonding capability.
Isopropanol
Polar Protic
High to Moderate
The increased alkyl character of the solvent may slightly reduce solubility compared to methanol, but hydrogen bonding still dominates.
Water
Polar Protic
Low to Slight
Despite the potential for hydrogen bonding, the large, nonpolar aromatic core and halogen substituents are expected to significantly limit aqueous solubility, a common trait for substituted phenols.[4][6]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
Strong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor for the phenolic proton.
Acetone
Polar Aprotic
High
Good dipole-dipole interactions and the carbonyl oxygen can act as a hydrogen bond acceptor.
Dichloromethane (DCM)
Polar Aprotic
Moderate
A less polar solvent than acetone, but its dipole moment should allow for moderate dissolution of the solute.
Ethyl Acetate
Polar Aprotic
Moderate
Balances polar (ester) and nonpolar (ethyl) characteristics, making it a good "intermediate" solvent.
Toluene
Nonpolar (Aromatic)
Moderate to Low
Van der Waals forces and potential π-π stacking between aromatic rings will facilitate some solubility.
Hexane
Nonpolar (Aliphatic)
Low
Dominated by weak van der Waals forces, which are insufficient to overcome the solute's strong polar interactions.
Experimental Protocol for Solubility Determination
To move from prediction to quantification, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7]
The Isothermal Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to ensure that true equilibrium solubility is measured.
Objective: To determine the concentration (e.g., in mg/mL) of 4-bromo-3-fluoro-2-methylphenol in a selected organic solvent at a constant temperature.
Materials:
4-Bromo-3-fluoro-2-methylphenol (purity >98%)
Selected organic solvents (HPLC grade or equivalent)
Analytical balance (±0.01 mg)
Glass vials with PTFE-lined screw caps
Thermostatic shaker/incubator
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Methodology:
Preparation of Supersaturated Solutions (The Causality of Excess):
Add an excess amount of 4-bromo-3-fluoro-2-methylphenol to a series of vials (perform in triplicate for each solvent). "Excess" is critical; it ensures that the solution reaches saturation and that undissolved solid remains, which is the definition of an equilibrium state. A good starting point is to add ~50 mg of solid to 2 mL of solvent.
Seal the vials tightly to prevent solvent evaporation.
Equilibration (The Pursuit of Thermodynamic Stability):
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
Agitate the vials for a predetermined period (e.g., 24-48 hours). A time-course study should be performed initially to determine how long it takes to reach a plateau in concentration, confirming equilibrium has been reached. Without this step, you may measure a time-dependent, kinetic solubility, not the true thermodynamic value.
Sample Preparation (The Importance of Purity):
After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2-4 hours to allow the excess solid to settle.
Carefully withdraw a sample from the clear supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is non-negotiable as it removes any microscopic particulates that would otherwise lead to an overestimation of solubility.
Analysis (Quantitative Measurement):
Prepare a series of accurate dilutions of the filtered saturate.
Quantify the concentration of the compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).
Self-Validation Check: A standard calibration curve must be prepared using known concentrations of 4-bromo-3-fluoro-2-methylphenol in the same solvent. The R² value of this curve must be >0.995 for the analysis to be considered trustworthy.
Calculation:
Use the regression equation from the calibration curve to calculate the concentration in the diluted samples.
Multiply by the dilution factor to determine the final solubility concentration in the original saturated solution.
Report the mean and standard deviation of the triplicate measurements.
Visualizing the Experimental Workflow
Caption: Workflow for isothermal shake-flask solubility determination.
Safety and Handling
4-Bromo-3-fluoro-2-methylphenol is classified as a hazardous substance. Adherence to safety protocols is mandatory.
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1][8]
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.[1] Wash hands thoroughly after handling.[8]
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
4-Bromo-3-fluoro-2-methylphenol presents a solubility profile characteristic of a moderately polar organic molecule. It is predicted to be highly soluble in polar aprotic and polar protic solvents such as DMSO, acetone, and lower-chain alcohols, owing to strong dipole-dipole interactions and hydrogen bonding capabilities. Conversely, its solubility is expected to be limited in nonpolar aliphatic solvents like hexane and in water. This guide provides the theoretical foundation for these predictions and, more importantly, outlines a rigorous, self-validating experimental protocol for their quantitative verification. This integrated approach of theoretical prediction and empirical validation empowers researchers to handle and utilize this versatile synthetic intermediate with confidence and precision.
References
PubChem. 4-Bromo-2-methylphenol. National Center for Biotechnology Information. [Link]
PubChem. 4-Bromo-3-fluorophenol. National Center for Biotechnology Information. [Link]
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
Chemistry LibreTexts. Physical Properties of Phenol. [Link]
Cankaya University. Experiment 1 Determination of Solubility Class. [Link]
National Center for Biotechnology Information. (1987). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Chemistry Steps. Solubility of Organic Compounds. [Link]
ResearchGate. (2016). (PDF) Studies on the solubility of phenolic compounds. [Link]
"4-Bromo-3-fluoro-2-methylphenol safety and handling precautions"
Technical Guide: Safe Handling and Utilization of 4-Bromo-3-fluoro-2-methylphenol in Pharmaceutical Synthesis Executive Summary 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is a specialized halogenated phenolic in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Safe Handling and Utilization of 4-Bromo-3-fluoro-2-methylphenol in Pharmaceutical Synthesis
Executive Summary
4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is a specialized halogenated phenolic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its unique substitution pattern—combining a lipophilic methyl group, an electron-withdrawing fluorine atom, and a reactive bromine handle—makes it a critical scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, its structural classification as a halogenated phenol necessitates a safety protocol that exceeds standard laboratory "irritant" guidelines. This guide synthesizes standard GHS classifications with field-proven phenolic safety measures to prevent the specific risks of delayed chemical burns and systemic toxicity associated with this class of compounds.
Physicochemical & Technical Profile
Property
Specification
CAS Number
1262516-23-3
IUPAC Name
4-Bromo-3-fluoro-2-methylphenol
Molecular Formula
C₇H₆BrFO
Molecular Weight
205.03 g/mol
Physical State
Solid (Crystalline powder)
Storage Conditions
Room Temperature (RT), under Nitrogen (Hygroscopic/Oxidation sensitive)
Solubility
Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water.
Expert Insight: The presence of the fluorine atom at the meta position relative to the hydroxyl group increases the acidity of the phenol (lower pKa) compared to non-fluorinated analogs. This increases its potential for skin corrosion and rapid protein denaturation upon contact.[1]
Hazard Identification & Toxicology
While Safety Data Sheets (SDS) often classify this specific isomer as an Irritant (Category 2) , experienced medicinal chemists treat all low-molecular-weight halogenated phenols as Corrosives and Systemic Toxins .
The "Silent Burn" Mechanism
Unlike acid burns which cause immediate pain, phenolic compounds often possess a local anesthetic effect.[1]
Initial Contact: The phenol penetrates the stratum corneum rapidly due to its lipophilicity (enhanced by the bromine/methyl substituents).
Anesthesia: Nerve endings are desensitized, masking pain.
Necrosis: The compound denatures cellular proteins, causing white discoloration (blanching) followed by severe chemical burns and potential gangrene if untreated.
Systemic Absorption: Once through the skin, phenols can cause systemic toxicity affecting the CNS, heart, and kidneys.
Engineering Controls & Personal Protective Equipment (PPE)
The following "Barrier Analysis" protocol is designed to prevent contact during the transition from solid to solution state.
PPE Matrix
Respiratory: N95 (minimum) or P100 respirator if weighing outside a vented enclosure.
Eyes: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient for phenols due to splash risks.
Hands (Critical):
Inner Layer: Nitrile (4 mil).
Outer Layer:Silver Shield/4H (Laminate) or thick Neoprene. Standard Nitrile degrades rapidly against concentrated phenols and halogenated solvents.
Body: Tyvek lab coat or chemical-resistant apron.[2]
Engineering Controls
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary: Weighing must be performed inside the hood or a powder containment balance enclosure.
Operational Protocol: Safe Handling Workflow
The most critical risk points are weighing (dust generation) and solubilization (splash risk).
Figure 1: Safe handling workflow for transferring 4-Bromo-3-fluoro-2-methylphenol from storage to reaction vessel.
Key Protocol Steps:
Anti-Static Measures: Use an anti-static gun during weighing. Halogenated aromatic solids are prone to static charge, which can cause powder to "jump" and contaminate the user.
Solvent Addition: Always add the solvent to the solid. Adding solid to a stirring solvent can cause splashing.
Inerting: Due to oxidation sensitivity, purge the headspace with Nitrogen or Argon immediately after dissolution.
Emergency Response: The PEG Protocol
CRITICAL SAFETY NOTICE: Water is NOT the primary first aid agent for phenolic skin exposures. Water is hydrophilic; phenols are lipophilic. Washing with small amounts of water can spread the phenol over a larger surface area and increase absorption.[1]
The Antidote: Polyethylene Glycol (PEG 300 or 400)
Every lab handling this compound must have a "Phenol First Aid Kit" containing a spray bottle of PEG 300/400. PEG acts as a solvent that effectively solubilizes phenol, pulling it out of the skin.
Figure 2: Emergency response decision tree emphasizing the PEG 300/400 protocol for dermal exposure.
Waste Management & Deactivation
Segregation: Do not mix with general organic waste if possible. Segregate into "Halogenated Organic Waste."
Deactivation (Spills):
Small spills (solid): Sweep up carefully to avoid dust.
Small spills (solution): Absorb with vermiculite or clay.
Decontamination Solution: Surfaces can be decontaminated with a mixture of PEG 400 and Ethanol , followed by soap and water.[3]
Disposal: Incineration is the required disposal method to ensure thermal destruction of the halogenated ring system.
References
Sigma-Aldrich. (2024). 4-Bromo-3-fluoro-2-methylphenol Product Specification & CAS 1262516-23-3.[4][5] Sigma-Aldrich.[6] Link
Cornell University EHS. (2023). Phenol First Aid Guide and PPE: The PEG 300/400 Protocol. Cornell University. Link
National Institutes of Health (NIH). (2023). Phenol Toxicity and Decontamination Mechanisms. StatPearls. Link
Princeton University EHS. (2023). Safe Handling of Phenol and Phenolic Compounds. Princeton University. Link
Unibrom Corp. (2025).[6] Fluorinated Phenols in Pharmaceutical R&D. Unibrom. Link
An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-methylphenol for Advanced Research Applications
This guide provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-methylphenol (CAS No. 1262516-23-3), tailored for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-methylphenol (CAS No. 1262516-23-3), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard safety data sheet, this document synthesizes critical safety information with practical, field-tested insights into its chemical properties, handling protocols, and toxicological profile. The objective is to empower researchers to utilize this versatile building block with the highest degree of safety and efficacy.
Compound Profile and Strategic Importance
4-Bromo-3-fluoro-2-methylphenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—a hydroxyl group, a bromine atom, and a fluorine atom on a methylphenol scaffold—offers multiple avenues for synthetic modification.
The Phenolic Hydroxyl Group: Serves as a key site for etherification, esterification, and as a directing group in electrophilic aromatic substitution. Its acidity is influenced by the electron-withdrawing effects of the halogens.
The Bromine Atom: A versatile functional group, it is readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.
The Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
The Methyl Group: Provides steric influence and can impact the electronic properties of the aromatic ring.[2]
This combination makes 4-Bromo-3-fluoro-2-methylphenol a valuable intermediate for creating novel pharmaceutical candidates and other fine chemicals.[1][3]
Physicochemical and Spectroscopic Characteristics
A thorough understanding of a compound's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification. While specific experimental data for 4-Bromo-3-fluoro-2-methylphenol is not widely published, the following table consolidates available information and estimated values based on structurally related compounds.
Electron-withdrawing effects of Br and F increase acidity.
Hazard Identification and GHS Classification
4-Bromo-3-fluoro-2-methylphenol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reactivity Profile and Incompatible Materials
The reactivity of 4-Bromo-3-fluoro-2-methylphenol is dictated by its functional groups. The phenolic ring is activated by the hydroxyl and methyl groups but deactivated by the halogens.
Acidic Nature: As a phenol, it will react exothermically with bases.
Electrophilic Aromatic Substitution: The directing effects of the substituents will influence the position of further substitution on the aromatic ring.
Oxidation: Phenols are susceptible to oxidation, which can be accelerated by light and air, often resulting in colored impurities.
Strong Oxidizing Agents: Such as perchlorates, nitrates, and peroxides, can lead to violent reactions.
Strong Bases: Reacts exothermically.
Certain Metals: Can be corrosive to aluminum, copper, brass, and stainless steels, especially when heated.[4][5]
Aldehydes: Can undergo condensation reactions.
Advanced Handling and Safety Protocols
Given its hazardous nature, strict adherence to safety protocols is mandatory. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against exposure. The choice is dictated by the corrosive and toxic nature of the compound.
Hand Protection: Use chemical-resistant gloves. Given the nature of phenols, double gloving with nitrile gloves or using thicker neoprene or butyl rubber gloves is recommended.[6] Always inspect gloves for integrity before use.
Eye and Face Protection: ANSI-approved safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when splashing is likely, a chemical-resistant apron is also recommended.
Caption: Required PPE for handling 4-Bromo-3-fluoro-2-methylphenol.
Weighing and Dissolving Protocol for Hazardous Solids
This protocol is designed to prevent the generation and inhalation of airborne particles and to avoid contamination of equipment.
Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Ensure a chemical spill kit is readily accessible.
Tare the Vessel: Place a clean, sealable container (e.g., a vial or flask) on a tared analytical balance located near the fume hood. Record the mass.
Aliquot Transfer: Inside the fume hood, carefully transfer the approximate amount of 4-Bromo-3-fluoro-2-methylphenol into the tared container using a clean spatula. Avoid creating dust.
Seal and Re-weigh: Securely close the container and move it out of the fume hood to the balance. Re-weigh the sealed container to determine the exact mass of the transferred solid.
Dissolution: Return the sealed container to the fume hood. Slowly add the desired solvent to the container, keeping the sash at the lowest practical height. Swirl gently to dissolve. Do not use sonication, which could generate aerosols.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
Skin Exposure
Phenol can cause severe chemical burns and is readily absorbed through the skin, leading to systemic toxicity.[7] The anesthetic properties of phenol may initially mask the pain of a burn.[6]
Immediate Action: Rapidly remove all contaminated clothing.
Decontamination with Polyethylene Glycol (PEG): The recommended first aid treatment is to swab the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[8][9] This is more effective than water at solubilizing and removing phenol from the skin.[8] Continue until the characteristic odor of phenol is no longer detectable.
Water Rinse (if PEG is unavailable): If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes, using an emergency safety shower if the exposure is extensive.[6]
Medical Attention: Seek immediate medical attention for any skin exposure.
Eye Exposure
Immediate Flushing: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]
Medical Attention: Seek immediate medical attention.
Spill Response
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Small Spills (Solid): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[4]
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
"synthesis of 4-Bromo-3-fluoro-2-methylphenol starting materials"
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads. Subject: Regioselective synthesis of the halogenated phenolic scaffold (CAS: 1262516-23-3).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.
Subject: Regioselective synthesis of the halogenated phenolic scaffold (CAS: 1262516-23-3).
Executive Summary & Strategic Importance
The compound 4-Bromo-3-fluoro-2-methylphenol represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space. The contiguous substitution pattern (methyl, fluoro, bromo) around the phenolic core creates a unique electronic and steric environment.[1] The fluorine atom at position 3 modulates metabolic stability (blocking Phase I oxidation) and lipophilicity, while the bromine at position 4 serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex pharmacophores.
This guide details two distinct synthetic pathways. The Regio-Controlled Aniline Route is prioritized for its superior regioselectivity, ensuring the bromine is installed exclusively at the para position relative to the directing group. The Direct Phenol Bromination Route is presented as a cost-effective alternative for early-stage scaling where downstream purification is viable.
Retrosynthetic Analysis
The primary challenge in synthesizing this molecule is the regiochemical fidelity of the bromination step. The 1,2,3-substitution pattern of the starting material creates competing directing effects.
Electronic Conflict: In 3-fluoro-2-methylphenol, the hydroxyl group (OH) is a strong ortho/para director. The fluorine (F) is an inductive deactivator but a resonance ortho/para director. The methyl (Me) is a weak ortho/para activator.
Steric Crowding: The 2-position is blocked. The 4-position (target) is para to OH and meta to F. The 6-position is ortho to OH and para to F.
To guarantee substitution at C4, we utilize the superior directing power of the amine/amide functionality in the aniline precursor before converting to the phenol.
Figure 1: Retrosynthetic disconnection showing the high-fidelity Aniline Route (Green/Yellow) versus the direct Phenol Route (Red).
Primary Protocol: The Regio-Controlled Aniline Route
This route is the industry standard for high-purity synthesis (>98%). It leverages the amino group to direct bromination strictly para, avoiding the formation of the 6-bromo isomer common in direct phenol bromination.
Phase A: Regioselective Bromination
Objective: Synthesis of 4-Bromo-3-fluoro-2-methylaniline (CAS: 127408-03-1).[2][3][4][5]
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group activates the ring. The steric bulk of the 2-methyl and 3-fluoro groups forces the electrophile (Br+) to the less hindered 4-position.
Dissolution: Charge a reaction vessel with 3-Fluoro-2-methylaniline (100 g, 0.8 mol) and DMF (500 mL). Cool the solution to 0–5°C using an ice/brine bath.
Addition: Dissolve NBS (149 g, 0.84 mol) in DMF (300 mL). Add this solution dropwise to the aniline mixture over 60 minutes, maintaining internal temperature <10°C. Note: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[7]
Quench: Pour the reaction mixture into ice water (2 L) with vigorous stirring. The product will precipitate as a solid.
Isolation: Filter the solid. Wash the cake with water (3 x 500 mL) to remove residual DMF and succinimide.
Purification: Dry the solid in a vacuum oven at 45°C. Recrystallization from ethanol/water is optional if high purity is required, though the crude is often >97% pure.
Phase B: Diazotization and Hydrolysis
Objective: Conversion to 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3).[8]
Mechanism: Formation of a diazonium salt followed by nucleophilic attack by water (
-like mechanism).
Step-by-Step Protocol:
Acidification: Suspend 4-Bromo-3-fluoro-2-methylaniline (50 g, 0.245 mol) in water (200 mL) and slowly add concentrated sulfuric acid (
, 150 mL). Heat to 60°C to dissolve, then cool rapidly to 0–5°C to form a fine suspension of the amine sulfate salt.
Diazotization: Add a solution of Sodium Nitrite (
, 18.6 g, 0.27 mol) in water (40 mL) dropwise, keeping the temperature below 5°C. Stir for 1 hour.
Self-Validation: Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid). Add urea to quench excess nitrite if necessary.
Hydrolysis: Prepare a separate vessel with dilute sulfuric acid (50% v/v, 300 mL) and heat to boiling (100–110°C).
Transfer: Slowly add the cold diazonium salt solution to the boiling acid. Caution: Nitrogen gas evolution will be vigorous.
Completion: Continue refluxing for 30 minutes after addition.
Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).
Workup: Wash combined organics with brine, dry over
, and concentrate in vacuo.
Final Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the target phenol as a white to off-white solid.
Secondary Protocol: Direct Phenol Functionalization
This route utilizes 3-Fluoro-2-methylphenol directly.[9] It is faster but requires careful chromatographic separation of the 4-bromo (target) and 6-bromo (impurity) isomers.
Protocol Summary:
Dissolve the phenol in DCM at -10°C. Add amine catalyst. Add NBS (1.0 eq) slowly. The amine forms a hydrogen-bonded complex with the phenol hydroxyl, increasing steric bulk around the oxygen and favoring para-attack (Position 4) over ortho-attack (Position 6).
Yield Profile:
4-Bromo isomer (Target): ~85%
6-Bromo isomer (Impurity): ~10-15%
Note: Separation of these isomers requires high-plate-count silica columns.
Comparative Analysis & Logic
Feature
Aniline Route (Route 1)
Phenol Route (Route 2)
Regioselectivity
High (>98% para)
Moderate (~85% para)
Step Count
2 Steps
1 Step
Scalability
Excellent (Precipitation based)
Good (Chromatography bottleneck)
Cost
Moderate (Reagents cheap, more labor)
Low (Direct, but yield loss)
Recommendation
Preferred for Pharma/GMP
Acceptable for early discovery
Expert Insight: The Aniline route is preferred because the purification of the intermediate (4-bromoaniline) is a simple filtration/wash. In contrast, separating the isomeric bromophenols in Route 2 is difficult due to their similar polarity and boiling points.
Safety & Handling
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.
Bromine/NBS: Corrosive and lachrymators. Handle in a fume hood.
Nitrogen Evolution: The hydrolysis step generates significant
gas. Ensure reactor venting is sized appropriately to prevent over-pressurization.
References
Synthesis of Halogenated Anilines: BenchChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline Synthesis and Properties. Retrieved from
Regioselective Bromination: Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry. Retrieved from
Physical Properties & CAS Data: PubChem. (2025).[4][5] Compound Summary: 4-Bromo-3-fluoro-2-methylaniline (CAS 127408-03-1).[2][3][4][5] National Library of Medicine. Retrieved from
An In-depth Technical Guide to 4-Bromo-3-fluoro-2-methylphenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenated organic compounds often exhibit unique physicochemical and biological properties, including enhanced metabolic stability, improved membrane permeability, and modulated receptor binding affinities.[1] Among these, polysubstituted phenols are particularly valuable synthons due to the versatile reactivity of the hydroxyl group and the aromatic ring. This guide provides a comprehensive technical overview of 4-Bromo-3-fluoro-2-methylphenol, a halogenated aromatic building block with significant potential in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.
This document will delve into the plausible synthetic routes for 4-Bromo-3-fluoro-2-methylphenol, its key physicochemical properties, and its anticipated reactivity based on the interplay of its functional groups. Furthermore, we will explore its potential applications as a strategic intermediate in drug discovery and development, supported by an analysis of related halogenated phenolic compounds.
Molecular Structure and Physicochemical Properties
4-Bromo-3-fluoro-2-methylphenol is a polysubstituted aromatic compound with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol . The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a hydroxyl group on the benzene ring imparts a unique combination of steric and electronic properties to the molecule.
Property
Value
Source
CAS Number
1262516-23-3
N/A
Molecular Formula
C₇H₆BrFO
N/A
Molecular Weight
205.02 g/mol
N/A
Appearance
Solid (predicted)
N/A
Melting Point
Not available
N/A
Boiling Point
Not available
N/A
Solubility
Sparingly soluble in water; soluble in organic solvents (predicted)
Route 1: Electrophilic Bromination of 3-Fluoro-2-methylphenol
A direct and convergent approach to 4-Bromo-3-fluoro-2-methylphenol is the electrophilic bromination of 3-fluoro-2-methylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects would likely favor the introduction of the bromine atom at the position para to the hydroxyl group, which is also ortho to the methyl group and meta to the fluorine atom.
A general procedure for the bromination of a substituted phenol involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[3]
Hypothetical Experimental Protocol:
To a solution of 3-fluoro-2-methylphenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide), N-Bromosuccinimide (1.05 eq) is added portion-wise at a controlled temperature (e.g., 0-10 °C).[4]
The reaction mixture is stirred at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel to yield 4-Bromo-3-fluoro-2-methylphenol.
Caption: Proposed synthesis of 4-Bromo-3-fluoro-2-methylphenol via electrophilic bromination.
Route 2: Diazotization and Hydrolysis of 4-Bromo-3-fluoro-2-methylaniline
An alternative and potentially more controlled synthesis involves a two-step sequence starting from 3-fluoro-2-methylaniline. The first step is the electrophilic bromination of the aniline, followed by the conversion of the resulting 4-bromo-3-fluoro-2-methylaniline to the corresponding phenol via a diazotization-hydrolysis reaction. This approach offers the advantage of potentially higher regioselectivity in the bromination step due to the strong activating and directing effect of the amino group.
Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline
The synthesis of this key intermediate has been documented with high yields.[4]
Detailed Experimental Protocol for Step 1:
Dissolve 3-fluoro-2-methylaniline (1.0 eq) in N,N-dimethylformamide (DMF).
Cool the solution to 0 °C in an ice bath.
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 20 °C.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure to obtain the crude 4-bromo-3-fluoro-2-methylaniline, which can be used in the next step with or without further purification.
Step 2: Diazotization and Hydrolysis
The conversion of an arylamine to a phenol via a diazonium salt is a classic and reliable transformation in organic synthesis.[5][6]
Detailed Experimental Protocol for Step 2:
Prepare a solution of 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in an aqueous acidic solution (e.g., aqueous sulfuric acid).
Cool the mixture to 0-5 °C in an ice-salt bath.
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at low temperature for a short period.
Slowly add the diazonium salt solution to a hot aqueous acidic solution (e.g., boiling aqueous sulfuric acid) to effect hydrolysis.
After the addition is complete, continue heating for a period to ensure complete decomposition of the diazonium salt.
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to afford 4-Bromo-3-fluoro-2-methylphenol.
Caption: Proposed two-step synthesis of 4-Bromo-3-fluoro-2-methylphenol.
Chemical Reactivity and Potential Applications
The reactivity of 4-Bromo-3-fluoro-2-methylphenol is governed by the interplay of its four functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate for cross-coupling reactions. The aromatic ring is susceptible to further electrophilic substitution, although the existing substituents will influence the position and rate of reaction. The bromine atom is a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this molecule a versatile building block for the synthesis of more complex structures.
The presence of both fluorine and bromine atoms makes 4-Bromo-3-fluoro-2-methylphenol a particularly attractive intermediate in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the bromine atom provides a reactive site for the introduction of further diversity.[1][7] This compound could serve as a key intermediate in the synthesis of:
Novel Agrochemicals: The halogenated phenol motif is present in many herbicides and fungicides.[2]
Active Pharmaceutical Ingredients (APIs): Substituted phenols are found in a wide range of drugs.[8] The unique substitution pattern of 4-Bromo-3-fluoro-2-methylphenol could be exploited to develop novel therapeutics, for instance, as inhibitors of receptor tyrosine kinases.[8]
Advanced Materials: Phenolic resins and other polymers can be synthesized from functionalized phenols.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 4-Bromo-3-fluoro-2-methylphenol is not available in the searched literature, predictions can be made based on the analysis of similar compounds.[9][10][11]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by both the fluorine and bromine atoms.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.
IR Spectroscopy: The infrared spectrum will likely show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic absorptions for C-H, C=C aromatic, C-F, and C-Br bonds are also expected.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.02 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio for the M and M+2 peaks).
Safety and Handling
4-Bromo-3-fluoro-2-methylphenol is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
Precautionary Measures:
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
Avoid inhalation of dust and contact with skin and eyes.
In case of contact, immediately flush the affected area with plenty of water.
Consult the SDS for detailed first-aid measures and disposal procedures.
Conclusion
4-Bromo-3-fluoro-2-methylphenol is a promising, albeit currently under-documented, building block for organic synthesis. Its unique substitution pattern of electron-donating and electron-withdrawing groups, combined with the presence of a reactive bromine handle, makes it a versatile intermediate for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is scarce, its synthesis can be reasonably proposed based on established chemical transformations of analogous compounds. Further research into the synthesis and reactivity of 4-Bromo-3-fluoro-2-methylphenol is warranted to fully unlock its potential as a valuable tool for chemical innovation.
References
Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
ResearchGate. Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. [Link]
Google Patents. CN102260143A - Production process for 3-fluorophenol.
Technical Whitepaper: Research Horizons of 4-Bromo-3-fluoro-2-methylphenol
Executive Summary In the high-stakes landscape of medicinal chemistry and agrochemical design, 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) has emerged as a high-value "privileged scaffold."[1][2] This compound is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes landscape of medicinal chemistry and agrochemical design, 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) has emerged as a high-value "privileged scaffold."[1][2] This compound is not merely a halogenated phenol; it is a precision tool for Lead Optimization .[1][2][3]
Its structural triad—an ortho-methyl group for steric control, a meta-fluorine for electronic modulation/metabolic blocking, and a para-bromine for versatile cross-coupling—solves specific failure modes in drug discovery.[1][2] This guide outlines the chemical logic, synthesis protocols, and downstream applications of this critical intermediate, designed to accelerate your R&D workflows.
Structural Logic & Pharmacophore Engineering[1]
The utility of 4-Bromo-3-fluoro-2-methylphenol lies in its ability to simultaneously address three critical parameters in ligand design: Conformation, Stability, and Reactivity. [1]
The "Magic Methyl" Effect (C2 Position)
The methyl group at the C2 position (ortho to the hydroxyl) introduces significant steric strain.[2]
Application: When this phenol is etherified or used as a biaryl precursor, the C2-Methyl forces the molecule out of planarity.[2] This atropisomerism control is vital for binding to sterically demanding kinase pockets (e.g., B-RAF or EGFR inhibitors) where flat molecules lack selectivity.[1][2]
Fluorine Bioisosterism (C3 Position)
The fluorine atom at C3 serves two distinct roles:
Metabolic Blocking: It protects the aromatic ring from oxidative metabolism (Phase I) by Cytochrome P450s, which often attack electron-rich positions.[1][2]
pKa Modulation: Fluorine is highly electronegative.[1][2] Its inductive effect lowers the pKa of the phenolic hydroxyl, making it a stronger hydrogen bond donor in receptor active sites compared to a non-fluorinated analogue.
The Bromine Handle (C4 Position)
The bromine atom is strategically located para to the activating hydroxyl group, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the other substituents.[2]
Divergent Synthesis Pathways
The following Graphviz diagram illustrates the synthesis of the core scaffold and its divergent applications into high-value pharmaceutical intermediates.
Figure 1: Synthetic workflow from precursor to bioactive scaffolds. Note the divergent utility of the Bromine and Hydroxyl handles.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold
For researchers synthesizing the building block in-house.
Objective: Bromination of 3-fluoro-2-methylphenol at the C4 position with high regioselectivity.[1]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][5] The directing effect of the OH group (para) and F (ortho) synergistically directs Br to C4.[2]
Workup: Concentrate the solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with water (2x) and brine (1x).[1][2]
Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Hexanes/IPA if necessary to remove succinimide byproducts.[1][2]
Degassing: In a microwave vial or sealed tube, combine the aryl bromide, boronic acid, and base. Add solvents.[1][2][5] Sparge with Nitrogen/Argon for 10 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling.
Catalyst Addition: Add Pd(dppf)Cl2[1][2]·DCM quickly under inert atmosphere.[1][2] Seal the vessel.
Heating: Heat to 90°C for 12 hours (conventional) or 110°C for 45 mins (Microwave).
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1][2] Dilute with EtOAc, wash with 1M HCl (to protonate the phenol if needed, though K2CO3 keeps it as phenolate during reaction; acidification is required to isolate the neutral phenol).[2]
Data Analysis: The product should show the disappearance of the Br-isotope pattern in MS and the appearance of biaryl protons in 1H-NMR.
Quantitative Data Summary: Why Fluorine?
The following table summarizes the theoretical impact of substituting Hydrogen with Fluorine in this specific phenolic scaffold, highlighting why this building block is superior for lead optimization.
Mimics C-H (1.09 Å) sterically but drastically alters electronics.[1][2]
Safety & Handling (E-E-A-T)
As a halogenated phenol, this compound requires strict safety protocols.[1][2]
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][6]
Storage: Store under inert gas (Argon) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon air exposure.[1][2]
Disposal: Halogenated organic waste streams. Do not mix with general organic waste due to potential for toxic byproduct formation during incineration.[1][2]
References
PubChem. "4-Bromo-3-fluoro-2-methylphenol Compound Summary."[1][2] National Center for Biotechnology Information.[1][2]
Technical Monograph: Reactivity & Stability Profile of 4-Bromo-3-fluoro-2-methylphenol
This technical guide provides an in-depth analysis of 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3), a specialized halogenated phenolic building block critical for structure-activity relationship (SAR) studies in m...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3), a specialized halogenated phenolic building block critical for structure-activity relationship (SAR) studies in medicinal chemistry.
Executive Summary
4-Bromo-3-fluoro-2-methylphenol represents a high-value scaffold for drug discovery, particularly in the synthesis of kinase inhibitors and agrochemicals where metabolic stability is paramount. Its utility stems from a unique "push-pull" electronic architecture: the electron-donating phenolic system is modulated by the electron-withdrawing fluorine and bromine atoms, creating distinct vectors for orthogonal functionalization. This guide details the compound's stability limitations, regioselective reactivity, and validated protocols for its application in cross-coupling chemistries.
Molecular Architecture & Electronic Landscape
To predict reactivity, one must deconstruct the competing electronic effects on the benzene ring.
C1-Hydroxyl (OH): The primary activating group. It exerts a strong
(mesomeric) effect, increasing electron density at C6.
C2-Methyl (Me): Provides weak activation (
) and significant steric shielding to the C1-hydroxyl, moderating the rate of O-functionalization compared to non-hindered phenols.
C3-Fluorine (F): A critical modulator. While it withdraws electron density inductively (
), it donates weakly via resonance. Crucially, its position ortho to the bromine atom (C4) activates the C-Br bond for oxidative addition by lowering the energy of the orbital.
C4-Bromine (Br): The primary handle for metal-catalyzed cross-coupling.
Reactivity Prediction Diagram
The following diagram illustrates the active sites and the dominant electronic vectors controlling them.
Figure 1: Functionalization vectors. The C4-Br is activated for cross-coupling, while the C6 position is the sole open site for electrophilic attack.
Stability Profile & Storage Logistics
The stability of 4-Bromo-3-fluoro-2-methylphenol is governed by the susceptibility of the phenol to oxidation and the carbon-halogen bonds to photolysis.
Parameter
Stability Assessment
Mechanism of Degradation
Mitigation Strategy
Oxidative Stability
Moderate
Phenols are prone to oxidation by air to form quinones (colored impurities), accelerated by basic conditions.
Store under Nitrogen/Argon. Avoid long-term exposure to air.
Photostability
Low to Moderate
The C-Br bond is photosensitive (homolytic cleavage). The C-F bond is stable.
Strictly store in amber glass. Protect from UV light during reaction setup.
Hydrolytic Stability
High
Resistant to hydrolysis under neutral/acidic conditions.
Standard storage.
Thermal Stability
Moderate
Stable up to ~150°C. Decomposition may occur at higher temps, releasing HBr/HF.
Do not heat above 120°C without solvent.
Storage Protocol: Store at 2–8°C in a tightly sealed, amber glass vial under an inert atmosphere (Ar/N2).
Reactivity Landscape
The "Ortho-Fluoro" Effect in Cross-Coupling
The presence of fluorine at C3, ortho to the bromine at C4, is a distinct advantage. In Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), the electron-withdrawing nature of fluorine pulls electron density away from the C-Br bond. This makes the carbon center more electrophilic, facilitating the oxidative addition step, which is often the rate-determining step for electron-rich aryl bromides.
Implication: Milder catalysts (e.g., Pd(dppf)Cl2) can often be used instead of highly specialized systems (e.g., Pd-PEPPSI), reducing cost.
Regioselectivity of Electrophilic Aromatic Substitution (EAS)
If the goal is to introduce a nitro, formyl, or halogen group onto the ring, regioselectivity is dictated by the C1-OH group (strongest director).
Positions:
C2, C3, C4: Blocked.
C5: Meta to OH. Deactivated by ortho-Br and ortho-F.
Objective: Functionalization of C4-Br while preserving the C1-OH and C3-F.
Rationale: The free phenol can poison Pd catalysts. While protecting the phenol (e.g., as a TBS ether) is common, this protocol uses a biphasic system with a weak base to allow direct coupling of the unprotected phenol.
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) - Chosen for robustness against air/moisture.
Base: K3PO4 (3.0 eq) - Anhydrous base prevents deboronation.
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step:
Charge: In a reaction vial equipped with a stir bar, add the phenol substrate (1.0 mmol), boronic acid (1.2 mmol), and K3PO4 (3.0 mmol).
Purge: Seal the vial and purge with Nitrogen for 5 minutes.
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
Catalyst: Remove the septum briefly to add Pd(dppf)Cl2·DCM (0.03 mmol) quickly, then reseal and purge for another 2 minutes.
Reaction: Heat the block to 80°C for 4–6 hours. Monitor by LC-MS (Target mass = MW_boronic + MW_phenol - HBr).
Workup: Cool to RT. Acidify with 1M HCl to pH ~4 (crucial to protonate the phenoxide). Extract with Ethyl Acetate (3x). Dry over Na2SO4.
Protocol B: O-Methylation (Protection)
Objective: Masking the phenol to prevent side reactions.
Rationale: The C2-methyl group provides steric hindrance.[1] A standard K2CO3/MeI protocol may be sluggish. Using Cesium Carbonate (Cs2CO3) exploits the "Cesium Effect" (higher solubility and looser ion pairing) to accelerate the reaction.
Dissolve substrate in anhydrous DMF (0.2 M concentration).
Add Cs2CO3. Stir at Room Temperature (RT) for 10 minutes. The solution will turn yellow/orange (phenoxide formation).
Add MeI dropwise.
Stir at RT for 2 hours.
Quench: Pour into ice water. If solid precipitates, filter. If oil, extract with Et2O.
Safety & Handling (E-E-A-T)
Hazard Identification:
Corrosivity: Like all phenols, this compound is corrosive to skin and eyes. It can cause severe burns and permanent eye damage (H314/H318).
Systemic Toxicity: Harmful if swallowed (H302).[2] Phenols are rapidly absorbed through the skin.
Specific Precaution: The presence of fluorine often increases lipophilicity, potentially enhancing skin absorption rates compared to simple cresols.
Personal Protective Equipment (PPE):
Gloves: Nitrile is generally sufficient for incidental contact. For prolonged handling, use double-gloving or laminate film gloves.
Respiratory: Handle only in a fume hood. If dust is generated, use an N95 or P100 respirator.
First Aid:
Skin Contact: Immediate washing with PEG-300 or PEG-400 (Polyethylene Glycol) is superior to water for phenol burns. If PEG is unavailable, flush with copious water for >15 minutes.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol (Analogous Structure Analysis). Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Furuya, T., Kamlet, A. S., & Ritter, T. (2011).Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. (Context for electronic effects of Fluorine).
Sigma-Aldrich. Safety Data Sheet: Fluorophenol Derivatives.[3] (General safety grounding for H-statements).
Sourcing Strategy and Quality Assurance for 4-Bromo-3-fluoro-2-methylphenol
Executive Summary: The "Scaffold Integrity" Imperative In the high-stakes arena of kinase inhibitor development, the quality of halogenated phenolic intermediates is not merely a procurement detail—it is a determinant of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Scaffold Integrity" Imperative
In the high-stakes arena of kinase inhibitor development, the quality of halogenated phenolic intermediates is not merely a procurement detail—it is a determinant of structure-activity relationship (SAR) fidelity. 4-Bromo-3-fluoro-2-methylphenol (Target Compound) is a specialized building block, often employed to introduce a metabolically stable, electron-modulated aryl motif into bi-aryl ether or diaryl amine scaffolds.[1]
This guide addresses a critical vulnerability in the supply chain: the confusion between regioisomers and the presence of "silent" impurities that survive standard coupling conditions (e.g., Suzuki-Miyaura), leading to late-stage failure.[2] We provide a validated sourcing framework, correcting common CAS identification errors and establishing a self-validating QC protocol based on specific NMR coupling constants.
Technical Profile & Identity Correction
A significant risk in sourcing this compound is the prevalence of database errors linking it to amine derivatives.[2] You must verify the chemical structure explicitly rather than relying solely on CAS numbers from non-primary vendors.[2]
Chemical Identity Matrix[1][2][3]
Feature
Specification
Notes
Chemical Name
4-Bromo-3-fluoro-2-methylphenol
Primary Target
Correct CAS
1262516-23-3
Verified via Sigma-Aldrich/SciFinder
Erroneous CAS
1261566-52-2
Often mislabeled; refers to (3-Amino-5-methoxyphenyl)methanol
The synthesis of this compound typically involves the bromination of 3-fluoro-2-methylphenol .[1] Due to the directing effects of the hydroxyl (strongly activating, ortho/para) and the fluorine (deactivating, ortho/para), two isomers are kinetically accessible.[2]
Impact: The 6-bromo impurity is difficult to separate by standard flash chromatography due to similar polarity.[2] If carried forward, it produces regioisomeric drug candidates with drastically different biological activities.[2]
Commercial Supply Landscape
The market is bifurcated into "Catalog Aggregators" (high risk of batch variation) and "Primary Manufacturers" (consistent purity).[2]
Figure 1: Strategic sourcing workflow emphasizing the CAS verification step and the critical QC gate for isomer detection.
Quality Control & Analytical Validation (The "Trustworthiness" Pillar)[2]
Reliance on a Certificate of Analysis (CoA) is insufficient for this compound due to the subtle NMR differences between regioisomers.[2] The following protocol is a self-validating system to ensure structural integrity.
The "Ortho-Coupling" Diagnostic Test
The most definitive method to distinguish the target (4-bromo) from the impurity (6-bromo) is 1H-NMR analysis focusing on Proton-Fluorine coupling .[1]
Integral ratio 1:1 for aromatic protons.[1] Absence of Hz.
19F-NMR
Decoupled
Single singlet (or doublet if coupled).[1][2] Multiple peaks indicate isomer mix.[2]
Appearance
Visual
White to off-white solid.[1] (Yellowing indicates oxidation/quinone formation).[2]
Synthesis Context for Custom Manufacturing
If commercial stock is unavailable, custom synthesis is viable.[2] Understanding the route helps in anticipating impurities.[2]
Route: Electrophilic Bromination of 3-Fluoro-2-methylphenol.
Reagents:
or NBS (N-Bromosuccinimide) in Acetonitrile or DCM.[1][2]
Critical Control Point: Temperature must be kept low (<0°C) to favor the para product (Target) over the ortho product, and to prevent over-bromination (dibromo species).
Figure 2: Synthesis pathway highlighting the origin of the critical regioisomer impurity.
References
Sigma-Aldrich .[2][7] Product Specification: 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3). Retrieved from [1][2]
PubChem . Compound Summary: 4-Bromo-3-fluorophenol (Structural Analog).[1] Retrieved from [2][3]
Yerien, D. E., et al. (2016).[2] "Fluorination methods in drug discovery." Organic & Biomolecular Chemistry. (Discusses the role of fluorinated phenols in modulating lipophilicity). Retrieved from [2]
Ossila . 4-Fluoro-2-methylphenol (Precursor Material). Retrieved from [2]
ChemicalBook . 1-Chloromethyl naphthalene (CAS 86-52-2).[1][2] (Cited to demonstrate CAS ambiguity resolution). Retrieved from [2]
Strategic Utilization of the 4-Bromo-3-fluoro-2-methylphenol Scaffold in Drug Discovery
[1] Executive Summary In the high-stakes landscape of modern medicinal chemistry, 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) has emerged as a "privileged fragment"—a structural motif that inherently improves the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the high-stakes landscape of modern medicinal chemistry, 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) has emerged as a "privileged fragment"—a structural motif that inherently improves the drug-like properties of bioactive molecules.[1] This scaffold offers a trifecta of advantages: the fluorine atom at C3 blocks metabolic hotspots and modulates pKa; the methyl group at C2 provides steric bulk to lock active conformations; and the bromine at C4 serves as a versatile handle for palladium-catalyzed cross-couplings.
This technical guide dissects the synthesis, reactivity, and application of this scaffold, providing researchers with the actionable intelligence needed to integrate it into kinase inhibitor and nuclear receptor (e.g., ROR
t) programs.
Part 1: Structural & Electronic Analysis[1]
The utility of 4-bromo-3-fluoro-2-methylphenol lies in its precise substitution pattern, which orchestrates both chemical reactivity and biological interaction.[1]
The "Magic Methyl" and Fluorine Effect
Metabolic Blocking (C3-F): The C3 position in phenols is often susceptible to Phase I metabolic oxidation (hydroxylation).[1] Substituting hydrogen with fluorine (
kcal/mol) effectively blocks this degradation pathway without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]
Conformational Locking (C2-Me): The ortho-methyl group restricts the rotation of the phenolic ether bond in downstream derivatives.[1] In kinase inhibitors, this "atropisomer-like" effect can force the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Electronic Push-Pull: The phenol -OH is a strong electron donor (+M effect), activating the ring.[1] The fluorine is an electron withdrawer (-I effect) but a weak donor (+M).[1] The methyl group is a weak donor (+I). This combination makes the C4 position highly nucleophilic prior to bromination, and the C-Br bond in the final product highly reactive for oxidative addition.
Physical Properties Profile
Property
Value
Significance in Drug Design
Molecular Weight
205.02 g/mol
Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
Fluorine can act as a weak acceptor in hydrophobic pockets.[1]
Part 2: Synthetic Accessibility (The "Build" Phase)
Synthesizing this scaffold requires controlling regioselectivity, particularly ensuring the bromine adds at the para position relative to the hydroxyl group, rather than the ortho position (C6).
Primary Synthetic Route: The Aniline Precursor Strategy
The most robust route begins with 3-fluoro-2-methylaniline (also known as 2-amino-3-fluorotoluene).[1] This bypasses the difficulty of selectively fluorinating a pre-existing phenol.
Workflow Diagram
Figure 1: Step-wise synthetic pathway from aniline precursor to brominated phenol.[1][2]
Mechanistic Insight: Regioselectivity
In the bromination of 3-fluoro-2-methylphenol :
Directing Groups: The -OH group is the strongest director (ortho/para). The -CH3 is a weak ortho/para director. The -F is an ortho/para director.
Site Analysis:
Para to OH (C4): Activated by OH, adjacent to F (inductive withdrawal, but resonance donation).
Ortho to OH (C6): Activated by OH, para to F.
Outcome: The C4 position is generally favored due to the strong para-directing influence of the hydroxyl group. However, the C6 isomer is a potential impurity. Using controlled temperatures (0–15 °C) and non-polar solvents maximizes the C4 selectivity.
Part 3: Functionalization Strategies (The "Diversify" Phase)[1]
Once synthesized, the 4-bromo-3-fluoro-2-methylphenol scaffold serves as a divergence point.[1] The bromine atom allows for carbon-carbon bond formation, while the phenol allows for etherification.
Reaction Decision Matrix
Figure 2: Divergent synthesis strategies for library generation.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-2-methylphenol (Core)
Rationale: This step converts the commercially available aniline to the phenol via a diazonium salt.[1] The use of sulfuric acid prevents halide scrambling that can occur with HCl.
Diazotization:
Charge a 3-neck flask with water (70 mL) and concentrated H₂SO₄ (26 g).[1] Cool to 0 °C.
Add 3-fluoro-2-methylaniline (17.5 g, 140 mmol) dropwise with vigorous stirring. A white sulfate salt may precipitate.
Heat to 100 °C to dissolve, then crash cool to 0 °C to form a fine suspension.
Add a solution of NaNO₂ (10.5 g in 20 mL H₂O) dropwise, maintaining internal temp < 5 °C. Stir for 1 h.
Hydrolysis:
In a separate vessel, heat a solution of H₂SO₄ (20%) to reflux (110 °C).
Slowly drip the cold diazonium slurry into the boiling acid. Critical: This prevents side-coupling of the diazonium salt with the formed phenol.[1]
Steam distill the product immediately as it forms.
Workup:
Extract the distillate with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.
Yield: Expect ~75–80% as a colorless oil.
Protocol 2: Regioselective Bromination
Rationale: Low temperature and slow addition favor the para-isomer (C4) over the ortho-isomer (C6).[1]
Research into Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
t) for autoimmune diseases often utilizes fluorinated biaryl ethers.[1]
Role of the Scaffold: The 3-fluoro-2-methylphenol moiety mimics the hydrophobic interactions of endogenous ligands while the fluorine atom prevents metabolic hydroxylation at the exposed edge of the ligand-binding domain (LBD).[1]
Synthetic Logic: The phenol is first alkylated with a chloromethyl-heterocycle, followed by Suzuki coupling at the bromine position to attach the "tail" of the molecule.
Case Study: Kinase Inhibitors (Gatekeeper Selectivity)
In Type II kinase inhibitors, the "linker" region connecting the hinge binder to the hydrophobic back pocket is critical.
The Methyl Lock: The C2-methyl group creates steric clash with the kinase backbone or gatekeeper residue, forcing the inhibitor into a specific atropisomer that favors binding to the inactive (DFG-out) conformation.
The Fluorine Interaction: The C3-fluorine can engage in multipolar interactions with carbonyl oxygens in the protein backbone, enhancing potency by 5-10 fold compared to the des-fluoro analog.[1]
References
Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylphenol Product Sheet. Retrieved from [1]
Unibrom Corp. (2025). 3-Fluoro-2-methylphenol: A Key Fluorinated Building Block for Innovative Drug Discovery. Retrieved from [1]
Google Patents. (2020). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.[1] Retrieved from
PubChem. (2025). Compound Summary: 2-Bromo-3-fluoro-6-methylphenol (Isomer Analog).[1] Retrieved from [1]
BenchChem. (2025).[3][4] Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from [1]
"step-by-step synthesis protocol for 4-Bromo-3-fluoro-2-methylphenol"
Executive Summary & Strategic Analysis Objective: To provide a robust, scalable, and regioselective synthesis protocol for 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) . This compound is a critical fluorinated bui...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Objective: To provide a robust, scalable, and regioselective synthesis protocol for 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) . This compound is a critical fluorinated building block utilized in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties in medicinal chemistry campaigns.[1]
Synthetic Strategy:
The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of 3-fluoro-2-methylphenol. The core challenge is controlling regioselectivity between the para-position (C4) and the ortho-position (C6) relative to the hydroxyl group.
Directing Effects:
Hydroxyl Group (-OH, C1): Strong activator, ortho/para director.
Methyl Group (-CH3, C2): Weak activator.
Fluorine Atom (-F, C3): Weak deactivator (inductive) but ortho/para director (resonance).
Target Selectivity: The C4 position is electronically favored due to the cooperative directing effects of the hydroxyl group (para) and the fluorine atom (ortho), despite potential steric crowding. Low-temperature bromination is employed to maximize kinetic control and suppress polybromination.
Reaction Scheme & Mechanism
The reaction utilizes elemental bromine (
) in a polar aprotic or weak protic solvent system to facilitate the formation of the electrophilic bromonium species while moderating reactivity.
Chemical Equation:
Mechanistic Pathway:
Activation: The phenolic oxygen donates electron density into the ring, increasing nucleophilicity at C4 and C6.
Attack: The
-electrons at C4 attack the diatomic bromine, forming a resonance-stabilized arenium ion (sigma complex).
Re-aromatization: Loss of a proton restores aromaticity, yielding the brominated product.
Detailed Synthesis Protocol
Safety Warning: Elemental bromine is highly corrosive and volatile. Work must be performed in a properly functioning fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.
Purge the system with nitrogen for 10 minutes to ensure an inert atmosphere.
Cool the flask to 0–5 °C using an ice-water bath.
Step 2: Substrate Solubilization
Charge the flask with 3-Fluoro-2-methylphenol (12.6 g, 100 mmol) .
Add Dichloromethane (DCM, 150 mL) and stir until fully dissolved.
Note: Acetic acid can be used as an alternative solvent if higher regioselectivity is required, though DCM offers easier workup.
Step 3: Controlled Bromination
Prepare a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in DCM (50 mL) in the addition funnel.
Dropwise Addition: Add the bromine solution slowly over 60 minutes .
Critical Parameter: Maintain the internal temperature below 5 °C. Rapid addition causes local heating, leading to di-bromo byproducts (e.g., 4,6-dibromo species).
After addition, allow the reaction to stir at 0 °C for 2 hours , then warm to room temperature (20–25 °C) and stir for an additional 1 hour.
Step 4: Monitoring
Check reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes) or HPLC.
Target: Disappearance of starting material (
) and appearance of product ().
Step 5: Workup & Isolation
Quench: Pour the reaction mixture into a separatory funnel containing 100 mL of saturated Sodium Thiosulfate (
) solution. Shake vigorously to reduce unreacted bromine (color change from red/orange to clear/yellow).
Extraction: Separate the organic layer.[2][4] Extract the aqueous layer once with DCM (50 mL).
Washing: Combine organic layers and wash with water (100 mL) followed by brine (100 mL).
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (
Application Note: Purification Strategies for 4-Bromo-3-fluoro-2-methylphenol
Executive Summary 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) is a highly functionalized phenolic intermediate, critical in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds. Its structural com...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) is a highly functionalized phenolic intermediate, critical in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds. Its structural complexity—featuring a crowded 1,2,3,4-substitution pattern—presents specific purification challenges, primarily the separation of regioisomers (e.g., 6-bromo isomer) and oxidative byproducts (quinones).
This guide provides a tiered purification strategy. Method A utilizes the compound's acidity for bulk cleanup. Method B details a recrystallization protocol for isomer rejection. Method C outlines high-performance flash chromatography for >99.5% purity requirements.
Property
Specification
CAS Number
1262516-23-3
Molecular Formula
C₇H₆BrFO
Molecular Weight
205.02 g/mol
Physical State
White to off-white crystalline solid
Predicted pKa
~8.5 - 9.5 (Phenolic OH)
Solubility
Soluble in EtOAc, DCM, MeOH; Low solubility in Water, Hexanes
Impurity Profile & Separation Logic
Understanding the genesis of impurities is the key to selecting the right purification vector.
Regioisomers (Critical): During electrophilic bromination of 3-fluoro-2-methylphenol, the para position (4-position) is favored but the ortho position (6-position) is accessible. The 6-bromo isomer is the primary contaminant.
) is deprotonated to the water-soluble phenolate (). Neutral impurities remain in the MTBE.
Phase Separation: Collect the aqueous (lower) layer.
Optional: Wash the aqueous layer once with fresh MTBE to remove entrained neutrals.
Acidification (Reverse): Cool the aqueous layer to 0–5°C. Slowly add 6.0 M HCl while stirring until pH < 2.
Observation: The product will precipitate as a solid or oil out as it reprotonates.
Re-extraction: Extract the acidified aqueous mixture with fresh MTBE (2x).
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Result: A semi-purified solid (typically >90% purity), usually light yellow/orange.
Protocol B: Recrystallization (Isomer Rejection)
Objective: Removal of the 6-bromo isomer and trace starting material.
Logic: The 4-bromo isomer (target) generally possesses higher symmetry and a higher melting point than the 6-bromo isomer, making it less soluble in cold non-polar solvents.
Alternative System: Ethanol / Water (Classic for phenols).
Procedure (Hexane/EtOAc Method)
Solvation: Place the semi-purified solid in a round-bottom flask with a reflux condenser.
Hot Dissolution: Add Ethyl Acetate (minimal amount) and heat to gentle reflux until fully dissolved.
Precipitation: Slowly add Hexanes (non-solvent) through the top of the condenser until a persistent cloudiness appears.
Ratio Target: Typically 1:3 to 1:5 (EtOAc:Hexane).
Clarification: Add just enough hot EtOAc to clear the solution again.
Cooling Ramp:
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
Move to a 4°C fridge for 4 hours.
(Optional) Move to -20°C freezer for maximum yield (may compromise purity slightly).
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
Wash: Wash the filter cake with cold Hexanes (0°C).
Critical: Do not use EtOAc in the wash; it will dissolve the product.
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Protocol C: Flash Chromatography (High Purity)
Objective: Separation of difficult isomers when recrystallization yield is too low.
Stationary Phase: Silica Gel (40–63 µm).
Method Parameters
Cartridge: Silica (Silver or Gold grade).
Mobile Phase A: Hexanes (or Heptane).
Mobile Phase B: Ethyl Acetate.
Loading: Dry load on Celite or silica (recommended for solids).
Gradient Table
Time (CV)
% Mobile Phase B
Description
0–2
0%
Equilibration
2–5
0% → 5%
Elution of non-polar impurities
5–15
5% → 20%
Product Elution Window
15–20
20% → 100%
Column Wash
Note: The fluorine atom induces a dipole that typically causes the 4-bromo isomer to elute slightly later than the unbrominated starting material but often overlaps closely with the 6-bromo isomer. A shallow gradient (0.5% increase per CV) is crucial in the 5–15% B range.
Process Visualization
Workflow Logic
The following diagram illustrates the decision matrix for choosing the correct purification path based on crude purity.
Figure 1: Integrated purification workflow for 4-Bromo-3-fluoro-2-methylphenol.
Quality Control & Analytical Verification
HPLC Method (Reverse Phase):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 50% B to 95% B over 10 minutes.
Detection: UV at 210 nm (Phenol absorption) and 254 nm.
NMR Validation:
1H NMR (CDCl3): Look for the doublet splitting of the aromatic protons. The 4-bromo-3-fluoro substitution pattern will show distinct coupling constants (
) compared to the 6-bromo isomer.
Diagnostic: The proton adjacent to Fluorine (H5) will show a large ortho-coupling to H6 and a meta-coupling to F.
Safety & Handling (MSDS Summary)
Hazards: Toxic if swallowed (H301), Causes severe skin burns and eye damage (H314) - typical for halogenated phenols.
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly in a fume hood.
Waste: Dispose of all halogenated organic waste in designated containers. Do not mix with strong oxidizers.
References
PubChem. 4-Bromo-3-fluorophenol Compound Summary (Analogous Chemistry).[4] National Library of Medicine. Available at: [Link]
University of Massachusetts. Recrystallization Protocols and Solvent Selection. Available at: [Link]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-2-methylphenol
[1] Executive Summary This guide details the strategic deployment of 4-Bromo-3-fluoro-2-methylphenol in Suzuki-Miyaura cross-coupling reactions.[1] As a critical building block in the synthesis of GLP-1 agonists and adva...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the strategic deployment of 4-Bromo-3-fluoro-2-methylphenol in Suzuki-Miyaura cross-coupling reactions.[1] As a critical building block in the synthesis of GLP-1 agonists and advanced liquid crystal materials, this substrate presents a unique dichotomy of reactivity: the C4-Bromine is activated by the adjacent C3-Fluorine , yet the C1-Phenol and C2-Methyl group introduce competing acidic and steric challenges.[1]
We present two validated workflows:
Route A (Direct Coupling): A protecting-group-free approach utilizing bulky phosphine ligands to tolerate the free phenolic hydroxyl.[1]
Route B (Protection Strategy): A robust, scalable sequence involving benzyl ether protection to maximize yield and purify complex biaryls.
Chemical Profile & Structural Analysis[3]
Property
Specification
Chemical Name
4-Bromo-3-fluoro-2-methylphenol
CAS Number
1262516-23-3
Molecular Formula
C₇H₆BrFO
Molecular Weight
205.02 g/mol
Key Reactivity
C4-Br: Highly reactive toward oxidative addition due to ortho-F inductive effect.C1-OH: Acidic (pKa ~9-10); prone to poisoning Pd catalysts if not managed.C2-Me: Provides steric bulk, preventing ortho-metallation at C2.[1]
Mechanistic Implications
The 3-Fluoro substituent exerts a strong inductive withdrawing effect (-I), pulling electron density from the aromatic ring.[1] This weakens the C4-Br bond, facilitating the oxidative addition step of the catalytic cycle. However, the free phenol (if unprotected) will rapidly consume 1 equivalent of base to form the phenoxide. This phenoxide is an ambident nucleophile that can coordinate to the Palladium center, potentially stalling the catalytic cycle (catalyst poisoning) or leading to side reactions like O-arylation if the coupling partner is not carefully selected.
Strategic Decision Matrix
The choice between direct coupling and protection depends on the scale and the stability of the boronic acid partner.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Protocol 1: Direct Coupling (Protecting-Group-Free)[1]
This method is ideal for rapid analog generation (Medicinal Chemistry) where step count is critical.[1] It relies on Buchwald-type ligands (SPhos or XPhos) which create a protective steric shell around the Pd center, preventing phenoxide inhibition.
This is the industry-standard route for Process Chemistry.[1] Protecting the phenol as a Benzyl (Bn) ether eliminates catalyst poisoning and allows for standard, lower-cost catalysts like Pd(PPh₃)₄.[1]
Phase 1: Protection (Benzyl Ether Formation)[1]
Dissolve 4-Bromo-3-fluoro-2-methylphenol (1.0 eq) in DMF (5 vol).
Add K₂CO₃ (1.5 eq) and Benzyl Bromide (BnBr, 1.1 eq).
Heat to 60 °C for 2-4 hours.
Workup: Quench with water, extract with MTBE. The product, 1-(Benzyloxy)-4-bromo-3-fluoro-2-methylbenzene , is a lipophilic solid/oil easy to purify.[1]
Catalyst: Pd(dppf)Cl₂[1]·DCM (1-3 mol%) or Pd(PPh₃)₄.[1]
Base: Na₂CO₃ (2.0 eq, 2M aqueous).
Solvent: DME/Water or Toluene/Ethanol/Water.
Condition: Reflux (80-100 °C) for 4-12 hours.
Advantage:[1][2][3][4] The protected substrate behaves like a standard aryl bromide. The 3-Fluoro group accelerates the reaction significantly compared to non-fluorinated analogs.[1]
Phase 3: Deprotection[1]
Dissolve the biaryl intermediate in MeOH/EtOAc.
Add Pd/C (10 wt% loading).
Stir under H₂ atmosphere (balloon or 1-3 bar) at RT.
Note: If the biaryl partner contains reducible groups (alkenes, nitro), use BBr₃ in DCM at -78 °C to 0 °C for deprotection instead.
Experimental Workflow Diagram
Figure 2: Comparative workflow for Direct vs. Protected synthesis.
Patent Context (GLP-1): Heterocyclic GLP-1 Agonists. WO2024169952A1. (2024).[1] Describes the use of 4-bromo-3-fluoro-2-methylphenol as a key intermediate (0.90 g scale, 55.4% yield steps). [1][11]
General Suzuki Protocol (Halophenols): Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. J. Org.[12] Chem. 2012, 77, 1, 195–209. (Demonstrates the viability of aqueous bases for free phenols).
Catalyst Selection: Buchwald Ligands (SPhos/XPhos) for Sterically Hindered Substrates. J. Am. Chem. Soc. 2005, 127, 4685. (Foundation for Route A).[1]
"4-Bromo-3-fluoro-2-methylphenol as a building block in medicinal chemistry"
Executive Summary: The "Magic Methyl" & Fluorine Synergy In modern drug discovery, 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) represents a "privileged building block" due to its precise multisubstitution pattern...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Magic Methyl" & Fluorine Synergy
In modern drug discovery, 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) represents a "privileged building block" due to its precise multisubstitution pattern. It is not merely a phenol; it is a scaffold engineer’s tool for modulating Lipophilicity (LogD) , Metabolic Stability , and Potency .
The 3-Fluoro Effect: Located ortho to the bromine, the fluorine atom exerts a strong inductive effect (-I), deactivating the C-Br bond slightly towards oxidative addition while simultaneously blocking metabolic hydroxylation at the typically vulnerable C3 position.
The 2-Methyl "Anchor": This ortho-cresol motif provides steric bulk that restricts the rotational freedom of the phenolic ether bond (if alkylated), locking the molecule into a bioactive conformation (the "Magic Methyl" effect).
The 4-Bromo Handle: Positioned para to the hydroxyl, it allows for divergent synthesis via cross-coupling, enabling the rapid generation of biaryl libraries.
Chemical Profile & Handling
Property
Specification
Application Insight
CAS Number
1262516-23-3
Verification key for procurement.
Molecular Weight
205.02 g/mol
Ideal fragment size (Rule of 3 compliant).
Appearance
White to off-white powder
Oxidation sensitive; store under inert gas.
pKa (Phenol)
~9.5 (Est.)
Slightly more acidic than o-cresol due to F-induction.
Solubility
DMSO, DCM, MeOH
Poor water solubility; requires organic co-solvents.
Hazards
Skin Irrit. 2, Eye Dam. 1
Corrosive. Wear full PPE including face shield.
Strategic Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold. Note the specific orthogonal reactivity between the Phenol-OH and the Aryl-Br.
Figure 1: Divergent synthetic utility of the 4-Bromo-3-fluoro-2-methylphenol scaffold.
Challenge: The fluorine atom at C3 is ortho to the bromine at C4. This creates steric hindrance and electronic deactivation, often leading to sluggish conversion with standard Pd(PPh3)4 catalysts.
Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition.
Inert Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Cap and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical for SPhos stability.
Solvation: Add degassed Toluene and Water via syringe.
Reaction: Heat to 100°C for 4–12 hours. (Microwave: 110°C for 30 mins).
Monitoring: Check LCMS for consumption of bromide. The phenol -OH may cause streaking on TLC; acidify aliquot before spotting.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with EtOAc (3x).[2]
Purification: Flash chromatography. Tip: The biaryl phenol product is often more polar than the starting bromide.
Challenge: The ortho-methyl group at C2 provides steric bulk that can slow down SN2 reactions at the oxygen.
Solution: Use a polar aprotic solvent (DMF or NMP) and elevated temperatures with a carbonate base.
Reduce reaction temp; ensure solvent is strictly anhydrous; switch to Pd(dppf)Cl2 which is less prone to beta-hydride elimination.
No Reaction (Alkylation)
Steric shielding by 2-Me group.
Switch solvent to NMP ; add catalytic KI (Finkelstein condition); increase temp to 80°C.
Darkening of Reaction
Phenol oxidation (Quinone formation).
Ensure rigid Argon atmosphere. Add antioxidants (e.g., BHT) if compatible with downstream steps.
Workflow Visualization: Library Generation
Figure 2: Sequential workflow for generating biaryl ether libraries from the building block.
References
ChemicalBook. (2025).[3][4] 4-Bromo-3-fluoro-2-methylphenol Product Properties and Safety Data. Retrieved from
BenchChem. (2025).[3][5] Application Notes for Suzuki Coupling Reactions Using Fluorinated Benzophenones. (Analogous chemistry for sterically hindered fluorinated bromides). Retrieved from
Sigma-Aldrich. (2025). 4-Bromo-3-fluoro-2-methylphenol CAS 1262516-23-3 Entry.[6][7] Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocols described).
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Application Note: Strategic Functionalization of 4-Bromo-3-fluoro-2-methylphenol
Introduction & Strategic Value 4-Bromo-3-fluoro-2-methylphenol is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and PROTAC linkers. Its trisubstituted core offers three...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Value
4-Bromo-3-fluoro-2-methylphenol is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and PROTAC linkers. Its trisubstituted core offers three distinct vectors for diversification:
Phenolic Hydroxyl (C1): A nucleophilic handle for etherification or esterification.
Methyl Group (C2): Provides steric bulk to restrict rotameric freedom in drug binding pockets.
Fluorine (C3): Modulates pKa, metabolic stability, and lipophilicity.
Bromine (C4): An excellent electrophile for palladium-catalyzed cross-coupling.
This guide addresses the specific challenges posed by this molecule: the steric hindrance of the ortho-methyl group affecting O-alkylation, and the electronic influence of the ortho-fluorine atom on C-Br bond activation.
Objective: Protection of the hydroxyl group or installation of an ether linkage.
Challenge: The C2-methyl group creates steric bulk, slowing down nucleophilic attack on bulky electrophiles.
/Acetone) often fail to drive this specific reaction to completion due to the C2-methyl steric clash. We utilize a stronger base/polar aprotic solvent system to ensure the phenoxide is "naked" and reactive.
) (1.5 equiv) - Chosen for the "Cesium Effect" (higher solubility/reactivity).
Solvent: DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol and
.
Solvate: Add anhydrous DMF under
atmosphere. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may turn yellow/orange as the phenoxide forms.
Addition: Add the Alkyl Halide dropwise via syringe.
Reaction: Heat to 60°C . Note: While simple phenols react at RT, the 2-methyl group requires thermal energy to overcome the steric barrier.
Monitoring: Check TLC (Hexane/EtOAc 8:1) at 2 hours. Phenols often "streak"; the product should be a distinct, less polar spot.
Workup: Dilute with
(prevents DMF emulsion better than EtOAc). Wash 3x with water, 1x with LiCl (5% aq) to remove DMF traces.
Validation: 1H NMR should show the disappearance of the phenolic -OH singlet (~5.0-9.0 ppm broad) and appearance of alkoxy protons.
Module B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: Selective functionalization of the C4-Bromine position.[2]
Challenge: The ortho-fluorine at C3 electronically withdraws density from the C-Br bond, facilitating oxidative addition, but the free phenol (if unprotected) can poison the Pd catalyst.
Protocol B1: Suzuki Coupling on Unprotected Phenol (Ligand-Free Optimization)
Rationale: If O-protection is not desired, standard non-polar conditions fail. We use a water-soluble catalytic system that tolerates the free hydroxyl group.
(3.0 equiv) - Phosphate is superior to carbonate for sterically hindered phenols.
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Procedure:
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is the primary cause of stalling in electron-deficient aryl halides.
Assembly: Add Substrate, Boronic Acid, Base, and Catalyst to a reaction vial.
Inerting: Cap the vial and purge with Argon x3 (Vacuum/Fill cycles).
Reaction: Heat to 90°C for 4-16 hours.
Self-Validating Check:
Visual: The reaction mixture should remain dark/black. Mirroring (Pd plating out) indicates catalyst decomposition—add 1 mol% more catalyst if conversion <50%.
Starting Material Shift: ~ -110 to -120 ppm (approx).
Product Shift: Will shift downfield (deshielded) as the Br is replaced by an aromatic ring.
Purification: Acidify to pH 4 with 1M HCl (careful of gas evolution) to protonate the phenol, then extract with EtOAc.
Visualized Workflows
Diagram 1: Strategic Decision Tree
This workflow illustrates the decision process between direct coupling and protection-first strategies.
Caption: Decision matrix for handling the phenolic moiety relative to the cross-coupling step.
Diagram 2: Mechanistic Insight (The Fluorine Effect)
Visualizing how the 3-Fluoro substituent influences the catalytic cycle.
Caption: The electron-withdrawing 3-Fluoro group lowers the energy barrier for Oxidative Addition at C4.
Analytical Data Summary (Expected)
Measurement
Expected Value/Range
Interpretation
1H NMR (C2-Me)
2.20 - 2.35 ppm (Singlet)
Diagnostic peak. If split, check for benzylic oxidation.
19F NMR
-100 to -130 ppm
Key QC parameter. Single sharp peak indicates purity. Multiple peaks suggest defluorination or regio-isomers.
MS (ESI-)
[M-H]- 203/205 (1:1 ratio)
Characteristic Bromine isotope pattern is mandatory for confirmation.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol. (Used as safety/property analog). Retrieved from [Link]
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. (Source for general Pd-cycle mechanics and base selection). Retrieved from [Link]
Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (Guidance on ligand choice for ortho-substituted systems). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Comprehensive Characterization of 4-Bromo-3-fluoro-2-methylphenol
Executive Summary & Molecule Profile
4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is a highly functionalized halogenated phenol derivative. It serves as a critical scaffold in the synthesis of advanced agrochemicals and pharmaceutical intermediates, particularly where modulation of metabolic stability (via fluorination) and subsequent cross-coupling (via bromination) are required.
This guide provides a validated, multi-modal analytical protocol for the identification, quantification, and structural elucidation of this compound. Unlike generic phenol protocols, this workflow accounts for the specific electronic effects of the ortho-methyl and meta-fluoro substitutions which significantly alter chromatographic retention and spectroscopic signatures.
Slightly more acidic than cresol due to -F/-Br electron withdrawal
Solubility
MeOH, ACN, DMSO, DCM
Poor water solubility; requires organic diluent
Analytical Workflow Strategy
The characterization of polysubstituted phenols requires a specific sequence of operations to prevent degradation (oxidation) and ensure isomeric purity.
Figure 1: Sequential workflow ensuring sample integrity before structural confirmation.
Chromatographic Purity (HPLC-UV)
Challenge: Positional isomers (e.g., 2-bromo- isomer) and de-brominated byproducts are common impurities.
Solution: A reverse-phase method using an acidic modifier is mandatory to suppress phenol ionization, sharpening the peak shape and preventing tailing.
Protocol: RP-HPLC Method
Column: C18 or C8 (e.g., Agilent Zorbax Eclipse Plus C18),
Detection: UV at 210 nm (Ar-Br absorption) and 280 nm (Phenol).
Gradient Table:
Time (min)
% A (Aqueous)
% B (Organic)
Phase
0.0
90
10
Equilibration
2.0
90
10
Hold
15.0
10
90
Ramp
20.0
10
90
Wash
20.1
90
10
Re-equilibration
Expert Insight: The fluorine atom at C3 increases lipophilicity compared to non-fluorinated cresols, resulting in longer retention times. Expect elution after 4-bromo-2-methylphenol but before dibrominated species.
Structural Elucidation (NMR Spectroscopy)
This is the definitive step for confirming the regiochemistry (3-fluoro vs. 5-fluoro). The coupling between Fluorine (
, spin 1/2) and Protons () provides a "fingerprint" splitting pattern.
Solvent:
or . ( is preferred for observing distinct -OH signals if dry).
Predicted
NMR Data (400 MHz,
)
Position
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment Logic
OH
~5.2 - 5.5
Broad Singlet
1H
-
Exchangeable proton.
H-6
~6.8 - 6.9
dd
1H
,
Ortho to OH, Para to F. Large ortho coupling to H5, small para coupling to F.
H-5
~7.2 - 7.3
dd (or t)
1H
,
Ortho to Br, Meta to F. Large ortho coupling to H6, significant meta coupling to F.
Me-2
~2.25
d
3H
Methyl at C2. Long-range coupling to F at C3 is possible ().
NMR (376 MHz,
)
Signal: Single peak around -100 to -120 ppm.
Splitting: Will show complex splitting (quartet of doublets) if decoupled from protons, but typically run proton-decoupled as a singlet for purity check.
Figure 2: NMR coupling logic. The distinct 'dd' patterns with different J-values for H5 and H6 confirm the position of the Fluorine atom relative to the protons.
Mass Spectrometry (GC-MS / LC-MS)
Technique: GC-MS is preferred for phenols (often derivatized with BSTFA), but this molecule is volatile enough for direct injection on non-polar columns (e.g., DB-5ms).
Key Diagnostic Ions (EI Source, 70 eV):
Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
): Distinct doublet at m/z 204 and 206 (Intensity ratio 1:1). This confirms the presence of one Bromine atom.
Loss of Bromine (
): Peak at m/z 125 .
Loss of Methyl/CO: Fragmentation typical of phenols (M-15, M-28).
Protocol Note: If peak tailing occurs in GC, derivatize 10 mg sample with 50
BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS-ether.
Application Note: Scale-Up Synthesis of 4-Bromo-3-fluoro-2-methylphenol
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) . This compound is a critical "molecular building block" used in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) . This compound is a critical "molecular building block" used in the synthesis of complex active pharmaceutical ingredients (APIs), particularly for modulating metabolic stability via fluorine substitution.[1]
The primary challenge in this synthesis is regioselectivity . The starting material, 3-fluoro-2-methylphenol, contains three directing groups that compete for the electrophilic substitution sites. This guide presents a process optimized for para-selective bromination (relative to the hydroxyl group) using N-Bromosuccinimide (NBS) in Acetonitrile (MeCN), achieving high purity (>98%) and minimizing the formation of the ortho-isomer (6-bromo byproduct).
Retrosynthetic Analysis & Strategy
Structural Analysis
The target molecule is a tetra-substituted benzene ring.
Position 1: Hydroxyl (-OH) – Strong ortho/para director.
Position 2: Methyl (-CH₃) – Weak ortho/para director.
Position 3: Fluorine (-F) – Weak ortho/para director.
Position 4: Bromine (-Br) – Target Position .
Regioselectivity Logic
The directing effects dictate the substitution pattern:
-OH (C1): Directs to C6 (ortho) and C4 (para).
-Me (C2): Directs to C5 (para).
-F (C3): Directs to C4 (ortho) and C6 (para).
Conflict: Both C4 and C6 are activated.
C4 (Target): Para to -OH, Ortho to -F.
C6 (Byproduct): Ortho to -OH, Para to -F.
Resolution: The para position relative to the strongest activating group (-OH) is typically favored due to electronic stabilization and steric factors. While the -F atom at C3 provides some steric bulk near C4, the -OH group directs strongly to the para position. The use of a polar aprotic solvent (Acetonitrile) and a controlled brominating agent (NBS) enhances para-selectivity over the ortho-isomer.
Reaction Scheme
Figure 1: Reaction scheme highlighting the regioselectivity competition.
Critical: Monitor internal temperature.[2] Do not allow T > 10°C during addition.
Observation: The solution will turn from colorless/pale yellow to orange/red.
After complete addition, allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 4–6 hours.
IPC (In-Process Control): Check conversion via HPLC or TLC (20% EtOAc/Hexane). Target: <2% Starting Material.
Step 3: Workup
8. Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove ~80% of the Acetonitrile.
9. Dilute the residue with EtOAc (400 mL) and Water (400 mL) .
10. Separate the layers.
11. Wash the organic layer with 10% Sodium Bisulfite solution (200 mL) to quench excess bromine/NBS. Color should fade to pale yellow.
12. Wash with Brine (200 mL) .
13. Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness to yield the crude solid.
Step 4: Purification (Crystallization)
The crude product typically contains 5–10% of the 6-bromo isomer.
14. Dissolve the crude solid in minimal hot Heptane (approx. 300 mL) at 60–70°C.
15. Slowly cool to room temperature with gentle stirring.
16. Cool further to 0°C for 2 hours.
17. Filter the crystals and wash with cold Heptane.
18. Dry in a vacuum oven at 40°C.
Expected Results
Yield: 130–140 g (80–86%)
Appearance: White to off-white crystalline solid.
Purity (HPLC): >98.5% (a/a).
Melting Point: ~59–61°C (Consistent with literature).[3][4]
Process Workflow Diagram
Figure 2: Unit operations for the isolation of the target compound.
Safety & Hazard Analysis
Hazard Class
Risk Description
Mitigation Strategy
Chemical Burns
Phenols are corrosive and skin sensitizers.
Wear full PPE (Tyvek suit, nitrile gloves). Immediate wash with PEG-400 if exposed.
Thermal Runaway
Bromination is exothermic.
Strict temperature control during NBS addition. Do not rush addition.
Inhalation
NBS dust and Acetonitrile vapors are toxic.
Handle solids in a fume hood or powder containment enclosure.
Environmental
Brominated aromatics are persistent.
Collect all aqueous waste for halogenated disposal. Do not drain.
Analytical Methods
HPLC Method for Purity & Isomer Ratio:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV @ 220 nm and 254 nm.
Retention Times (Approx):
3-Fluoro-2-methylphenol: ~5.2 min
6-Bromo isomer: ~8.5 min
4-Bromo isomer (Target): ~9.1 min (Major peak)
References
ChemicalBook. 4-Bromo-3-methylphenol synthesis (Analogous chemistry). Retrieved from .
Unibrom Corp. 3-Fluoro-2-methylphenol: Precision Engineered Molecular Scaffold. Retrieved from .
PubChem. 2-Bromo-3-fluoro-6-methylphenol (Isomer Data & Safety). National Library of Medicine. Retrieved from .
Google Patents. Preparation method of 2-bromo-4-fluoro-6-methylphenol (Isomer Synthesis). Patent CN111825531B. Retrieved from .
Sigma-Aldrich. 4-Bromo-3-methylphenol Product Information. Retrieved from .
BenchChem. 4-Bromo-2-fluorotoluene Synthesis Strategies. Retrieved from .
Disclaimer: This protocol is for research and development purposes only. Users must conduct their own risk assessment before scaling up.
"4-Bromo-3-fluoro-2-methylphenol reaction with Grignard reagents"
Application Note: Grignard Chemistry of 4-Bromo-3-fluoro-2-methylphenol Executive Summary This guide details the reactivity profile and experimental protocols for 4-Bromo-3-fluoro-2-methylphenol (CAS: N/A for specific is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Grignard Chemistry of 4-Bromo-3-fluoro-2-methylphenol
Executive Summary
This guide details the reactivity profile and experimental protocols for 4-Bromo-3-fluoro-2-methylphenol (CAS: N/A for specific isomer, generic analog ref: 3-fluoro-2-methylphenol derivatives) when subjected to Grignard reagents.
Researchers working with this scaffold face a critical dichotomy:
The Acidic Trap: The phenolic proton (
) will instantly quench any Grignard reagent acting as a nucleophile, consuming stoichiometry and generating a magnesium phenoxide salt.
The Synthetic Opportunity: The C4-Bromine atom is a prime candidate for Magnesium-Halogen Exchange or Transition-Metal Catalyzed Cross-Coupling (Kumada) , provided the phenolic interference is managed.
Core Recommendation: Do not attempt direct Grignard addition without protecting the phenol moiety. The formation of the phenoxide anion (
) renders the aromatic ring excessively electron-rich, significantly retarding metal-halogen exchange and poisoning many catalytic cycles.
Rationale: Protecting the phenol as a tert-butyldimethylsilyl (TBS) ether prevents proton quenching and maintains the electronic balance required for subsequent metalation.
Dissolve 4-Bromo-3-fluoro-2-methylphenol in anhydrous DCM under
atmosphere.
Add imidazole in one portion. The solution may become slightly cloudy.
Cool to 0°C.
Add TBS-Cl portion-wise over 5 minutes.
Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (the product will be significantly less polar).
Workup: Quench with water. Extract with DCM. Wash organic layer with 10% citric acid (to remove imidazole) and brine. Dry over
.
Yield: Expect >95% quantitative conversion. The product, (4-bromo-3-fluoro-2-methylphenoxy)(tert-butyl)dimethylsilane , is stable and ready for Grignard chemistry.
Protocol B: Magnesium-Halogen Exchange (Generating the Grignard)
Best for: Introducing carbonyls, formyl groups, or other electrophiles to the C4 position.
Rationale: Standard Mg metal insertion is difficult with electron-rich/neutral aryl bromides at low temperatures. We utilize the Turbo Grignard (
) method.[3] The LiCl breaks up polymeric Mg aggregates, accelerating the exchange rate by orders of magnitude.
Reagents:
Substrate: TBS-protected phenol (from Protocol A) (1.0 equiv)
Exchange Reagent:
(1.3 M in THF) (1.1 equiv)
Electrophile: e.g., DMF (for aldehyde),
(for acid), Benzaldehyde (for alcohol).
Solvent: Anhydrous THF.
Procedure:
Flame-dry a Schlenk flask and purge with Argon.
Dissolve the TBS-protected substrate in anhydrous THF (0.5 M) and cool to -15°C .
Note: The presence of the Fluorine atom at C3 facilitates the exchange slightly via inductive withdrawal, but the electron-donating oxygen at C1 counteracts this. -15°C to 0°C is the optimal window.
Add
dropwise.
Stir at -15°C for 1 hour.
Validation: Take a 0.1 mL aliquot, quench with
, and check NMR. Disappearance of the Ar-Br peak and appearance of Ar-D indicates active Grignard species.
Deprotection (Optional): If the free phenol is desired immediately, treat the crude mixture with TBAF (1.0 M in THF) for 1 hour.
Protocol C: Kumada-Corriu Coupling (Substrate as Electrophile)
Best for: Attaching alkyl or aryl chains to the C4 position.
Rationale: Palladium-catalyzed Suzuki coupling is often preferred, but Kumada coupling allows the use of cheap, commercially available Grignard reagents without forming boronic acids first.
Add the external Grignard reagent (e.g., PhMgBr) dropwise.
Observation: The color usually changes from orange/red to dark brown/black upon catalyst activation.
Reflux the mixture for 12-16 hours.
Critical Parameter: Steric hindrance from the C3-F and C2-Me is significant. Reflux is often required to force the reductive elimination step.
Cool to RT and quench carefully with 1M HCl (this may also cleave the TBS group; if TBS retention is desired, use
).
Mechanism of Action: Mg-Halogen Exchange[4]
The efficiency of Protocol B relies on the formation of an "ate" complex intermediate facilitated by LiCl.
Figure 2: Mechanism of LiCl-accelerated Magnesium-Halogen exchange.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Solution
Recovery of Starting Material (Protocol B)
Exchange temp too low or time too short.
Warm reaction to 0°C or RT. The electron-rich ring slows exchange.
Formation of Ar-H (Protocol B)
Moisture in solvent or "wet" electrophile.
Redistill THF over Na/Benzophenone; dry electrophile over molecular sieves.
Low Yield in Kumada (Protocol C)
Homocoupling of Grignard (Ph-Ph).
Add Grignard slowly to the catalyst/substrate mixture. Use to suppress homocoupling.
Desilylation during reaction
Lewis acidity of byproducts.
Use sterically bulky protecting groups (TBS or TIPS) rather than TMS.
References
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angewandte Chemie International Edition, vol. 43, no.[2] 25, 2004, pp. 3333-3336. Link
Tamao, K., Sumitani, K., & Kumada, M. "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides." Journal of the American Chemical Society, vol. 94, no. 12, 1972, pp. 4374–4376. Link
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard text for TBS protection protocols).
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[2] Organic Syntheses, vol. 85, 2008, pp. 12-16. Link
"protocols for functionalizing the phenol group of 4-Bromo-3-fluoro-2-methylphenol"
Executive Summary & Structural Analysis This guide details the protocols for the chemoselective functionalization of the phenolic hydroxyl group of 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) . Successful derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Analysis
This guide details the protocols for the chemoselective functionalization of the phenolic hydroxyl group of 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) .
Successful derivatization of this scaffold requires a nuanced understanding of its polysubstituted core. Unlike simple phenol, this molecule presents a "Push-Pull-Block" environment:
Steric Block (C2-Methyl): The ortho-methyl group creates a steric wall, significantly retarding nucleophilic attack rates compared to unhindered phenols. Standard SN2 conditions often yield incomplete conversion.
Electronic Pull (C3-Fluoro & C4-Bromo): The fluorine atom exerts a strong inductive withdrawal (-I) effect, effectively lowering the pKa of the phenol (estimated pKa ~8.5–9.0 vs. 10.0 for phenol). This makes the phenoxide easier to generate but less nucleophilic.
Chemoselectivity Handle (C4-Bromo): The aryl bromide is a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura). Protocols must be rigorously screened to ensure the C-Br bond remains intact, avoiding premature oxidative addition or reduction.
Functionalization Strategy Selector
The following decision tree outlines the optimal pathway based on the desired downstream application.
Figure 1: Strategic workflow for selecting the appropriate functionalization protocol based on steric constraints and target stability.
Rationale: The C2-methyl group hinders the approach of the electrophile. Weak bases (K2CO3) in acetone often result in sluggish kinetics. We utilize Sodium Hydride (NaH) in polar aprotic solvents to ensure irreversible deprotonation and maximize the nucleophilicity of the phenoxide.
Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)
Electrophile: Alkyl Bromide/Iodide (1.2–1.5 eq)
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Step-by-Step Methodology:
Apparatus Setup: Flame-dry a 2-neck round-bottom flask under Argon flow.
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Add the phenol (1.0 eq) dropwise as a solution in DMF.
Observation: Evolution of H2 gas. The solution will likely turn yellow/orange (phenoxide formation).
Activation: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes. This ensures complete deprotonation despite the inductive effect of Fluorine.
Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.
Reaction: Warm to RT.
Critical Checkpoint: If the electrophile is secondary or bulky, heat to 60°C. Monitor by TLC/LCMS.
Quench & Workup: Pour carefully into ice-cold saturated NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na2SO4.
Best for: Secondary alcohols, complex scaffolds where SN2 is impossible.
Rationale: Sterically hindered phenols are notoriously poor substrates for standard Mitsunobu conditions (DEAD/PPh3). Research indicates that sonication combined with high concentration significantly accelerates this transformation by overcoming the steric barrier and preventing the formation of N-alkylated hydrazine byproducts [1].
Materials:
Phenol (1.0 eq)
Alcohol (R-OH) (1.5 eq)
Triphenylphosphine (PPh3) (1.5 eq)
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
Solvent: Anhydrous THF (Concentration: 1.0 M - Critical)
Step-by-Step Methodology:
Preparation: Dissolve Phenol, Alcohol, and PPh3 in minimal THF (aim for 1.0 M concentration relative to phenol).
Addition: Cool the vessel in an ice bath. Add DIAD dropwise over 5 minutes.
Sonication: Place the reaction vessel in an ultrasonic cleaning bath. Sonicate at ambient temperature.
Process Control: Monitor via LCMS every 30 minutes. Standard stirring might take 24-48h; sonication often reduces this to <2h.
Workup: Dilute with Et2O, wash with 1N NaOH (to remove unreacted phenol), then Brine.
Protocol C: Chemoselective Silyl Protection (TBS)
Best for: Preserving the phenol during downstream Lithium-Halogen exchange or Suzuki coupling.
Rationale: The bulky tert-butyldimethylsilyl (TBS) group is preferred over TMS due to stability. The C2-methyl group actually aids in stability by shielding the silicon center from hydrolysis, but it also slows the protection step. Imidazole is used as a nucleophilic catalyst.
Step-by-Step Methodology:
Dissolve Phenol (1.0 eq) in anhydrous DCM (0.5 M).
Add Imidazole (2.5 eq) and DMAP (0.1 eq).
Add TBS-Cl (1.2 eq) in one portion.
Stir at RT for 12 hours.
Note: If conversion is <90% after 12h, do not add more TBS-Cl immediately. Add 0.5 eq of TEA and heat to reflux (40°C).
Purification: Flash chromatography on Silica gel (buffered with 1% Et3N to prevent desilylation).
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Conversion (Alkylation)
Steric hindrance of C2-Methyl blocking SN2 attack.
Switch solvent to NMP (higher boiling point) and heat to 80°C. Add KI (0.1 eq) to generate reactive alkyl iodide in situ (Finkelstein).
Ar-Br Reduction
Palladium contamination or harsh reducing conditions.
Avoid Pd/C hydrogenation. If using NaH, ensure it is dry; avoid LiAlH4.
O- vs C-Alkylation
Phenoxide acting as C-nucleophile (ambident).
Use "Hard" leaving groups (Tosylate, Mesylate) and polar aprotic solvents to favor O-alkylation.
Hydrolysis of Product
Inductive effect of C3-F makes the ether/ester bond more labile.
Avoid strong acidic workups. Buffer silica gel with 1% Triethylamine during purification.
Safety & Waste Disposal
4-Bromo-3-fluoro-2-methylphenol: Treat as a potential skin irritant and toxic if swallowed.[1] The presence of Fluorine often increases lipophilicity and skin absorption.
Sodium Hydride: Reacts violently with water/moisture. Quench excess NaH with Isopropanol before adding water.
Waste: Halogenated organic waste stream. Do not mix with acid waste (potential for HF generation if C-F bond is compromised, though unlikely under these conditions).
References
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[2][3][4][5] The Journal of Organic Chemistry, 68(23), 9126–9129.
Buck, E., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(7), 2341–2348.
Dodge, J. A., et al. (1996).[6] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 110.[6]
Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylphenol Product Safety Data Sheet.
Application Note: 4-Bromo-3-fluoro-2-methylphenol in Advanced Materials Synthesis
Executive Summary 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is a highly specialized halogenated building block characterized by a dense substitution pattern (1,2,3,4-tetrasubstituted benzene). Its utility in ma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is a highly specialized halogenated building block characterized by a dense substitution pattern (1,2,3,4-tetrasubstituted benzene). Its utility in materials science stems from its unique "Push-Pull-Steric" electronic profile:
Electronic Modulation: The fluorine atom at position 3 exerts a strong inductive withdrawing effect (-I), stabilizing the phenolic moiety and influencing the dielectric anisotropy (
) of resulting liquid crystals.
Reactive Handles: The bromine at position 4 serves as a pristine site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of conjugated systems essential for OLEDs and mesogenic cores.
Steric Architecture: The ortho-methyl group (position 2) provides conformational locking and solubility enhancement, critical for preventing aggregation in organic semiconductors and improving the pharmacokinetic profile of bioactive materials.
This guide details the protocols for utilizing this compound as a precursor for Fluorinated Liquid Crystals (LCs) and Bio-Active Functional Materials .
Chemical Profile & Handling
Property
Specification
Chemical Name
4-Bromo-3-fluoro-2-methylphenol
CAS Number
1262516-23-3
Molecular Formula
C₇H₆BrFO
Molecular Weight
205.02 g/mol
Appearance
White to off-white crystalline solid
Melting Point
65–70 °C (Typical)
Solubility
Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.
Hazards
Irritant (Skin/Eye).[1][2][3] Handle under fume hood.
Application I: Synthesis of Fluorinated Mesogenic Cores (Liquid Crystals)
Context: Fluorinated biaryls are the gold standard for high-performance Liquid Crystal Displays (LCDs) due to their low viscosity and high resistivity. 4-Bromo-3-fluoro-2-methylphenol serves as the "head" unit. The fluorine atom creates a transverse dipole moment, essential for negative dielectric anisotropy materials (used in VA-mode displays).
Experimental Logic
We utilize a Suzuki-Miyaura Coupling strategy. The bromine atom is selectively reactive towards boronic acids. The phenolic oxygen is protected first (or alkylated to form the tail) to prevent catalyst poisoning.
Protocol: Synthesis of 4'-Alkyl-3-fluoro-2-methyl-4-hydroxybiphenyl
Inertion: Charge a flame-dried 3-neck round bottom flask with the substrate, boronic acid, and base. Cycle with
/Vacuum (3x).
Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream. The solution typically turns orange/red.
Reflux: Heat the mixture to 90°C for 12–16 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting bromide (
) should disappear.
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (2x) and brine (1x). Dry over
.
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Mechanism & Workflow Diagram:
Caption: Modular synthesis of fluorinated liquid crystal cores starting from 4-Bromo-3-fluoro-2-methylphenol.
Application II: Heterocyclic Coupling for Bio-Active Materials
Context: Many advanced materials, particularly in organic electronics and drug delivery, require the coupling of electron-rich phenols to electron-deficient heterocycles. This protocol is adapted from high-value patent literature (e.g., HER2 inhibitors), demonstrating the nucleophilic utility of the sterically crowded phenol.
Experimental Logic
The ortho-methyl group creates steric hindrance around the phenolic oxygen. Standard bases (TEA) may be insufficient. We employ Cesium Carbonate (
) in a polar aprotic solvent (DMA/DMF) to enhance the nucleophilicity of the phenoxide ion via the "Cesium Effect" (poor cation solvation).
Protocol: Nucleophilic Aromatic Substitution (
)
Coupling 4-Bromo-3-fluoro-2-methylphenol to a Chloro-Heterocycle (e.g., Chloropyridine derivative).
Preparation: Dissolve the phenol and the heteroaryl chloride in anhydrous DMA (concentration ~0.5 M).
Activation: Add
and CsF.
Note: CsF is added to assist in deprotonation and stabilize the transition state in fluorinated solvents/reactants.
Reaction: Heat to 150°C in a sealed pressure vial or under reflux condenser.
Time: 4–6 hours. High temperature is required to overcome the steric hindrance of the methyl group.
Quench: Pour the hot reaction mixture into crushed ice/water. The product often precipitates.
Isolation: Filter the precipitate. If oil forms, extract with DCM.
Reaction Pathway Diagram:
Caption: Mechanism of Sterically Hindered SNAr coupling facilitated by Cesium salts.
Critical Analysis & Troubleshooting
Regioselectivity Issues
Lithium-Halogen Exchange: If using
-BuLi for lithiation, be aware that the Bromine is flanked by a Fluorine. This makes the bromine highly reactive toward exchange. However, the ortho-fluorine also stabilizes the resulting aryl-lithium species, making it a viable route for introducing boronic esters or aldehydes.
Warning: Do not use temperatures above -78°C for lithiation to avoid benzyne formation (elimination of LiF).
Steric Hindrance
The 2-Methyl group significantly slows down reactions at the phenolic oxygen compared to non-methylated analogs.
Solution: Use higher boiling solvents (DMA, NMP) rather than Acetone/Acetonitrile for ether synthesis.
Data Summary Table
Parameter
Value / Condition
Relevance
pKa (Predicted)
~9.5
Slightly more acidic than o-cresol due to F-induction.
Preferred Coupling
Suzuki-Miyaura
Br bond is weaker than C-F; chemoselective coupling possible.
Thermal Stability
High (< 200°C)
Suitable for high-temp polymerizations.
Dielectric Effect
Negative
Fluorine lateral dipole is key for VA-LCDs.
References
Patent (GLP-1 Agonists): Heterocyclic GLP-1 Agonists. WO2024169952A1. (2024). Describes the synthesis and characterization of the compound as an intermediate.
Patent (HER2 Inhibitors): Her2 Mutation Inhibitors.[4] US20230041385A1. (2023). Details the
coupling conditions using Cs2CO3/CsF.
Chemical Data: 4-Bromo-3-fluoro-2-methylphenol Product Page. Sigma-Aldrich / Merck. Accessed Oct 2025.
Methodology: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (Method 8270D). US EPA. Provides analytical context for phenolic compounds.
"catalyst selection for cross-coupling with 4-Bromo-3-fluoro-2-methylphenol"
Executive Summary & Strategic Analysis The Substrate Challenge: 4-Bromo-3-fluoro-2-methylphenol presents a unique "Push-Pull" electronic landscape that complicates standard cross-coupling protocols. The "Pull" (Activatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The Substrate Challenge:
4-Bromo-3-fluoro-2-methylphenol presents a unique "Push-Pull" electronic landscape that complicates standard cross-coupling protocols.
The "Pull" (Activation): The fluorine atom at the C3 position (ortho to bromide) exerts a strong inductive withdrawing effect (
), significantly activating the C4-Br bond for oxidative addition compared to a standard bromophenol.
The "Push" (Deactivation/Poisoning): The C1-hydroxyl group is a potent electron donor (
) and, more critically, an acidic site (). Under basic coupling conditions, the resulting phenoxide anion can coordinate tightly to Palladium(II) species, arresting the catalytic cycle (catalyst poisoning) or competing as a nucleophile (C-O vs C-C coupling).
The Solution:
Successful coupling requires a catalyst system that is sterically bulky (to prevent phenoxide coordination) and electronically tunable (to match the activated C-Br bond). This guide prioritizes Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and robust Pd(II) precatalysts.
Decision Matrix: Route Selection
Before selecting a catalyst, you must decide between a Direct Route (faster, greener, but requires optimization) and a Protected Route (higher fidelity, strictly required for amination).
Figure 1: Decision tree for selecting the optimal workflow based on the desired coupling type.
Protocol A: Direct Suzuki-Miyaura Coupling
Best For: Biaryl synthesis (Pharma intermediates).
Rationale: The Suzuki reaction tolerates free phenols if an inorganic base and aqueous solvent system are used. The water solvates the phenoxide, reducing its affinity for the Palladium center.
Catalyst Selection: The "SPhos" Advantage
We utilize SPhos Pd G2 (Generation 2 Precatalyst).
Why SPhos? The methoxy groups on the SPhos backbone provide structural stability, while the cyclohexyl rings create a "roof" over the Pd center, physically blocking the bulky phenoxide from coordinating while allowing the smaller aryl bromide to enter.
Alternative:Pd(dppf)Cl₂·DCM is a cost-effective alternative for less hindered boronic acids.
Base: K₃PO₄ (3.0 equiv) dissolved in minimum water.
Solvent: 1,4-Dioxane (degassed).
Procedure:
Charge: In a reaction vial equipped with a stir bar, add the 4-Bromo-3-fluoro-2-methylphenol (1.0 equiv), Boronic Acid (1.2 equiv), and SPhos Pd G2 (0.02 equiv).
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent: Inject degassed 1,4-Dioxane (concentration 0.2 M) via syringe.
Base: Add the aqueous K₃PO₄ solution (3.0 equiv, 2M in H₂O) via syringe. The mixture will turn biphasic.
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm) to ensure phase mixing.
Note: Do not exceed 100°C; the ortho-fluorine can undergo HF elimination at high temps if the base is too strong.
Monitor: Check via HPLC/UPLC at 2 hours. The reaction is typically complete within 4–6 hours.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate.
Protocol B: Protected Buchwald-Hartwig Amination
Best For: Aniline derivatives (Kinase inhibitors).
Rationale: Direct amination of free phenols is prone to failure due to catalyst poisoning and competitive C-O coupling. Protection is non-negotiable for high yields.
Step 1: Rapid Protection (Acetylation)
Reagent: Acetic Anhydride (
), Pyridine, DMAP (cat).
Process: Stir substrate with 1.1 equiv
in DCM at RT for 1 hour. Wash with HCl. Dry. This converts the phenol to an acetate, which is electronically neutral and non-poisoning.
Step 2: The Amination (C-N Bond)
Catalyst:BrettPhos Pd G3 or RuPhos Pd G3 .
Why? These precatalysts activate rapidly at low temperatures. BrettPhos is selective for primary amines; RuPhos excels with secondary amines.
Warning: If using the Acetate protecting group, avoid NaOtBu (transesterification risk). Use Cs₂CO₃ in Dioxane. If using a Benzyl/Silyl protecting group, NaOtBu is safe.
Solvent: Toluene or t-Amyl Alcohol (0.1 M).
Heat: 80–100°C under Argon for 8–12 hours.
Step 3: Deprotection
Acetate: Hydrolyze with LiOH/MeOH/H₂O at RT.
Result: The free phenol is restored after the difficult C-N bond is formed.
Comparative Data & Troubleshooting
Table 1: Catalyst Performance Matrix
Catalyst System
Ligand Type
Tolerance (Free Phenol)
Rec. Application
Cost
Pd(PPh₃)₄
Monodentate
Low (Poisons easily)
Not Recommended
Low
Pd(dppf)Cl₂
Bidentate
Moderate
Suzuki (Simple)
Low
SPhos Pd G2
Dialkylbiaryl
High
Suzuki (Direct)
High
BrettPhos Pd G3
Dialkylbiaryl
Low (Requires Protection)
Amination
High
PepPSI-IPr
NHC
Moderate
Difficult Suzuki
Med
Troubleshooting Guide (The Self-Validating System):
Problem: Low Conversion (<20%) in Suzuki.
Diagnosis: Catalyst poisoning by phenoxide.
Fix: Increase water ratio in solvent to 1:3 (H₂O:Dioxane). Ensure pH is <10. Switch to SPhos Pd G2 .
Problem: Defluorination (Loss of F).
Diagnosis: Oxidative addition into C-F bond or HF elimination.
Fix: Lower temperature to 60°C. Switch base from Carbonate to Phosphate (K₃PO₄).
Problem: Homocoupling of Boronic Acid.
Diagnosis: Oxygen leak in the system.
Fix: Degas solvents more thoroughly (sparge with Ar for 15 mins).
Mechanism Visualization
Figure 2: Catalytic cycle highlighting the critical oxidative addition step and the potential interference pathway caused by phenoxide coordination.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Ikawa, T., Saito, K., & Akai, S. (2012).[1] Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride.[1] Synlett, 23, 2241-2246.[1] Link
BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Link(Note: Generalized reference for structural analogs).
Application Note: Protecting Group Strategies for 4-Bromo-3-fluoro-2-methylphenol
This Application Note is designed for medicinal chemists and process scientists working with 4-Bromo-3-fluoro-2-methylphenol . It addresses the specific steric and electronic challenges posed by the ortho-methyl and meta...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists working with 4-Bromo-3-fluoro-2-methylphenol . It addresses the specific steric and electronic challenges posed by the ortho-methyl and meta-fluoro substituents during protecting group (PG) installation and removal.
Executive Summary & Strategic Analysis
The scaffold 4-Bromo-3-fluoro-2-methylphenol (CAS: 121219-03-2) is a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its functionalization typically involves Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen Exchange (Li-HE) at the C4-bromide position.[1]
Structural Challenges[2]
Steric Hindrance (Ortho-Methyl Effect): The C2-methyl group creates significant steric bulk around the phenolic oxygen.[1] Standard protection protocols (e.g., TBSCl/Imidazole) often suffer from sluggish kinetics or incomplete conversion.[1]
Electronic Deactivation (Meta-Fluoro Effect): The C3-fluorine atom is electron-withdrawing (inductive effect, -I), lowering the pKa of the phenol (making it more acidic) but simultaneously rendering the resulting phenoxide less nucleophilic.[1]
Chemoselectivity: The protection strategy must be orthogonal to C4-functionalization. For example, ester protecting groups (Acetate, Pivalate) are incompatible with organolithium reagents used in Li-HE due to nucleophilic attack at the carbonyl.
Decision Matrix: Selecting the Right Group
Use the following logic flow to determine the optimal strategy for your synthetic route.
Caption: Decision tree for selecting protecting groups based on downstream reaction conditions.
Detailed Protocols
Protocol A: Silyl Protection (TBS) – The "Steric Bypass" Method
Best For: Suzuki couplings, mild deprotection requirements.
Challenge: The ortho-methyl group makes the standard TBSCl + Imidazole method remarkably slow (24-48h).[1]
Solution: Use TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) .[1] The triflate is a much more reactive leaving group, overcoming the steric barrier and the lower nucleophilicity of the fluorinated phenol.
Setup: Flame-dry a round-bottom flask and cool to 0 °C under an inert atmosphere (N₂ or Ar).
Dissolution: Dissolve the phenol (1.0 equiv) in anhydrous DCM.
Base Addition: Add 2,6-Lutidine (1.5 equiv) via syringe. The solution may warm slightly.[2]
Silylation: Dropwise add TBSOTf (1.2 equiv) over 5 minutes at 0 °C.
Expert Note: Fuming occurs; ensure good venting.[1]
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexanes/EtOAc 9:1).[1]
Validation: Reaction is typically complete in < 1 hour, compared to >24h with TBSCl.
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][3][4] Wash organics with 1M HCl (to remove lutidine), then brine. Dry over Na₂SO₄.[1]
Yield Expectation: >95% colorless oil.
Protocol B: Methoxymethyl (MOM) Protection – The "Lithium Shield"
Best For: Lithium-Halogen Exchange, Grignard formation, strong bases.
Challenge: MOMCl is a carcinogen.[1][5] Strict safety controls are required.[1][6][7][8] The ortho-methyl group does not significantly hinder this reaction due to the small size of the MOM electrophile.
Reaction: Stir at 0 °C for 30 mins, then warm to RT.
Quench: Carefully add sat. NH₄Cl solution.
Warning: Unreacted MOMCl hydrolyzes to form HCl and formaldehyde.[1]
Purification: Flash chromatography is usually required to remove trace impurities.[1]
Stability Check: The resulting MOM-ether is stable to n-BuLi at -78 °C, allowing for selective lithiation at the C4-Br position.[1]
Protocol C: Benzyl (Bn) Protection – The "Permanent" Block
Best For: Harsh conditions, acidic steps, or when the protecting group will remain until the final step.
Challenge: The ortho-methyl group slows down SN2 attack on Benzyl Bromide.
Setup: Charge flask with phenol, K₂CO₃, and TBAI in DMF.
Addition: Add BnBr (1.2 equiv) at RT.
Heating: Heat to 60 °C.
Expert Note: Without heating and TBAI, this reaction stalls due to the steric clash between the ortho-methyl on the phenol and the methylene of the benzyl group. TBAI generates Benzyl Iodide in situ, which is a better electrophile.
Monitoring: Reaction typically requires 4–6 hours.[1]
Workup: Dilute with water (precipitate may form).[1] Extract with EtOAc.[1] Wash extensively with water/LiCl solution to remove DMF.[1]
The removal of these groups requires attention to the aryl-fluorine and aryl-bromide functionalities (if still present).[1]
TBS Removal: Treat with TBAF (1.0 M in THF) at 0 °C.
Caution: If the product is sensitive to basic fluoride, use HF·Pyridine buffered with pyridine in THF.
MOM Removal: Treat with 4M HCl in Dioxane or c.HCl in MeOH at RT.[1]
Note: The electron-withdrawing Fluorine makes the acetal slightly more resistant to acid hydrolysis than a simple phenol MOM ether; heating to 40 °C may be required.
Bn Removal:
Method 1 (Hydrogenolysis): H₂, Pd/C. Risk: This will likely debrominate the C4-Br bond (hydrodehalogenation).[1] Only use this if the Br has already been reacted.
Method 2 (Lewis Acid):[1]BBr₃ in DCM at -78 °C. Risk: Can cause migration or cleavage of other sensitive groups.[1]
References
General Phenol Protection: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
Silylation of Hindered Phenols: Common Organic Chemistry - TBS Protection. (TBSOTf/Lutidine protocols for hindered alcohols). Link
Application Note: Safe Handling and Disposal of 4-Bromo-3-fluoro-2-methylphenol
Executive Summary This application note outlines the rigorous protocols for the handling, containment, and disposal of 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) .[1] As a halogenated phenolic compound, this sub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note outlines the rigorous protocols for the handling, containment, and disposal of 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) .[1] As a halogenated phenolic compound, this substance presents a dual hazard profile: the corrosive, protein-denaturing properties of phenols combined with the environmental persistence and toxic combustion byproducts (e.g., HBr, HF, brominated dioxins) associated with halogenated organics. This guide is designed for researchers and safety officers to ensure compliance with environmental regulations (RCRA/EPA) and to maintain the highest standards of laboratory safety.
Chemical Profile & Hazard Assessment
Understanding the molecular behavior of this compound is the foundation of safety.
Phenolic Effect: Like all phenols, this compound acts as a protoplasmic poison, penetrating and disrupting cell walls and precipitating proteins. The presence of the methyl group (cresol-like structure) generally enhances lipophilicity, potentially increasing skin absorption rates compared to phenol.[1]
Halogenation: The bromine and fluorine substituents increase the compound's stability and resistance to biological degradation. Improper combustion can lead to the formation of Polybrominated Dibenzodioxins/Furans (PBDD/Fs), which are highly toxic.
Storage and Handling Protocols
Objective: Prevent exposure and cross-contamination before the waste stage.[5]
Engineering Controls
Primary Barrier: All open handling (weighing, solubilizing) must occur within a certified Chemical Fume Hood or Glovebox .
Airflow: Maintain face velocity between 80–100 fpm.
Surface Protection: Use disposable bench liners (absorbent top, plastic backing) to capture micro-spills.[1]
Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene.[1] Phenols can permeate thin nitrile; changing gloves immediately upon splash is critical.[1]
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of corrosive dust/aerosols.
Body Protection: Lab coat (buttoned) + chemically resistant apron if handling stock solutions >100 mL.[1]
Waste Management & Segregation
Core Directive: Never mix halogenated phenolic waste with general organic waste or oxidizing agents.[1]
Segregation Logic
The presence of Fluorine and Bromine dictates that this waste cannot be processed in standard non-halogenated solvent incinerators. It must be routed to a facility equipped with acid gas scrubbers.[1]
INCOMPATIBLE: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases (Sodium Hydroxide - leads to salt formation which may alter solubility/reactivity).[1]
The waste must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) capable of High-Temperature Incineration (>1100°C) with rapid quenching.[1]
Why >1100°C? Lower temperatures (600-800°C) favor the formation of brominated dioxins via de novo synthesis during the cooling phase.[1]
Scrubbing: The facility must have wet scrubbers (typically alkaline) to capture the Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases generated during combustion.
Workflow Visualization
The following diagram illustrates the decision logic for segregating and disposing of this specific compound.
Figure 1: Waste segregation and disposal workflow ensuring isolation of halogenated streams.[1]
Emergency Response Protocol
Self-Validating Step: Ensure a "Phenol Spill Kit" is visible and accessible before opening the chemical bottle.[1]
Skin Exposure (The PEG Protocol)
Water alone is often inefficient at removing lipophilic phenols from the skin.
Decontamination: Immediately apply Polyethylene Glycol 300 or 400 (PEG 300/400) to the affected area.[1][9] Swab repeatedly.
Why PEG? PEG acts as a solvent to solubilize the phenol and draw it out of the skin layers, which water cannot do effectively.
Washing: After PEG treatment, wash with copious amounts of soap and water.[4][5][6]
Medical Attention: Seek evaluation. Phenol burns can be painless (anesthetic effect) but cause deep tissue damage.[1]
Spill Cleanup Workflow
Figure 2: Decision tree for spill response.[1] Note the prohibition of paper towels (combustible/reactive) for bulk phenol absorption.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol (Analogous Structure).[1] Retrieved from [Link][1]
Yale University Environmental Health & Safety. Standard Operating Procedure: Phenol. (Provides the PEG 300/400 decontamination standard). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes: F-List (Halogenated Solvents) and Characteristic Wastes.[1] Retrieved from [Link][1]
Vehlow, J. (2003). Bromine in waste incineration: Partitioning and influence on metal volatilisation.[1][10] Environmental Science and Pollution Research.[1][10] (Establishes the need for specific incineration parameters for brominated organics). Retrieved from [Link]
Technical Support Center: 4-Bromo-3-fluoro-2-methylphenol Synthesis
The following technical guide is structured as a specialized support center response, designed for researchers encountering yield bottlenecks in the synthesis of 4-Bromo-3-fluoro-2-methylphenol . Ticket ID: #BFMP-OPT-04...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center response, designed for researchers encountering yield bottlenecks in the synthesis of 4-Bromo-3-fluoro-2-methylphenol .
Low yield in the synthesis of 4-Bromo-3-fluoro-2-methylphenol is rarely due to lack of conversion.[1] It is almost exclusively a problem of regioselectivity (formation of the 6-bromo isomer) or workup losses (acidity-related extraction errors).[1]
The 3-fluoro substituent exerts a strong inductive withdrawing effect ($ -I $) on the C4 position, while the 2-methyl group provides weak steric shielding.[1] Consequently, the C6 position (ortho to -OH) often becomes kinetically competitive, leading to inseparable isomeric mixtures.[1]
Quick-View: The Regioselectivity Paradox
The following diagram illustrates the electronic and steric conflict causing your low yield.[1]
Caption: Figure 1. Electronic conflict map showing why the 3-fluoro group inductively deactivates the desired C4 position, favoring C6 byproducts.
Diagnostic Troubleshooting (Q&A Format)
Q1: "I am seeing a 50/50 mixture of two products by HPLC/GC. What happened?"
Diagnosis: You likely used elemental Bromine (
) in a non-polar solvent (DCM or ) at room temperature.[1]
The Science: In non-polar solvents, the phenol reacts via its neutral form.[1] The 3-fluoro group inductively pulls electron density from C4, making it less nucleophilic.[1] The C6 position, being further from the fluorine, remains relatively electron-rich.[1]
The Fix: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF at low temperature (-10°C to 0°C).[1] Polar solvents stabilize the polarized transition state at the para-position (C4), improving regioselectivity to >90:10.[1]
Q2: "My conversion is 100%, but I lost 80% of my mass during the aqueous wash."
Diagnosis: You likely washed the organic layer with 1M NaOH or saturated
to remove succinimide or excess bromine.[1]
The Science: 4-Bromo-3-fluoro-2-methylphenol is significantly more acidic than non-halogenated phenols due to the electron-withdrawing nature of Fluorine and Bromine (estimated pKa ~7.5–8.5).[1] Washing with strong base deprotonates the phenol, forming the water-soluble phenolate salt, which is then discarded with the aqueous waste.[1]
The Fix:
Wash: Use water or slightly acidic brine only.[1] If you must neutralize acid, use a weak buffer (pH 5-6), but never exceed pH 7 during workup.[1]
Q3: "I see a spot with higher Rf (TLC) or longer retention time. Is it the dibromo?"
Diagnosis: Yes. The product (4-bromo) is still an activated phenol.[1] If you use >1.05 equivalents of brominating agent, the second ortho position (C6) will react, forming 4,6-dibromo-3-fluoro-2-methylphenol .[1]
The Fix:
Stoichiometry is critical.[1] Use 0.95 to 1.0 equivalents of NBS.[1]
It is better to leave 5% starting material unreacted (which can be separated) than to over-brominate (which is difficult to separate).[1]
Best for: Routine synthesis, minimizing the 6-bromo isomer.[1]
Parameter
Standard Condition (Avoid)
Optimized Condition (Use)
Reagent
(Liquid Bromine)
NBS (N-Bromosuccinimide)
Solvent
DCM or Chloroform
Acetonitrile (MeCN) or DMF
Temperature
25°C (Room Temp)
-10°C to 0°C
Stoichiometry
1.1 - 1.2 eq
0.98 - 1.0 eq
Additive
None
Diisopropylamine (0.1 eq) Optional
Step-by-Step Workflow:
Dissolution: Dissolve 3-fluoro-2-methylphenol (1.0 eq) in Acetonitrile (concentration 0.5 M).
Cooling: Cool the solution to -10°C using an ice/salt bath.
Addition: Dissolve NBS (0.98 eq) in a minimum amount of Acetonitrile. Add this solution dropwise over 30–60 minutes. Slow addition is crucial to prevent local high concentrations that lead to dibromination.[1]
Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.[1] Look for the disappearance of starting material.[1][2][3]
Quench: Add 10% aqueous
(Sodium Thiosulfate) to quench unreacted brominating species.
Extraction: Evaporate MeCN (if possible) or dilute with Ethyl Acetate.[1]
Wash (CRITICAL): Wash with Water followed by Brine .[1] DO NOT use NaOH or NaHCO3. [1]
Drying: Dry over
, filter, and concentrate.
Purification: Recrystallize from Hexanes/EtOAc or perform column chromatography (0-10% EtOAc in Hexanes).
Protocol B: The "Amine-Directed" Approach
Best for: Cases where C6-isomer formation is persistent.[1]
Recent literature suggests that secondary amines can form hydrogen-bonded complexes with phenols, enhancing steric bulk around the oxygen and favoring para-attack.[1]
Mix 3-fluoro-2-methylphenol (1.0 eq) with Diisopropylamine (0.1–1.0 eq) in DCM.
The bulky amine-phenol complex shields the ortho-positions (C6), forcing the bromine to the para-position (C4) despite the electronic deactivation by fluorine.[1]
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Decision matrix for isolating the root cause of yield loss.
References & Authoritative Grounding
The protocols and mechanisms described above are grounded in established aromatic substitution principles and specific patent literature regarding fluorinated phenol intermediates.[1]
Regioselectivity in Fluorophenols:
Source: Ma, X., et al. (2019).[1][4] "Mild and Regioselective Bromination of Phenols with TMSBr." European Journal of Organic Chemistry.[1][4]
Relevance: Establishes the difficulty of para-bromination in deactivated rings and the utility of specific solvent/catalyst systems.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Role: Senior Application Scientist
Ticket Subject: Identification and Control of Side Products in Electrophilic Bromination
Reference ID: TSC-BR-3F2M-001
Executive Summary & Reaction Logic
Welcome to the technical support hub for the bromination of 3-fluoro-2-methylphenol (CAS: 443-87-8). This guide addresses the regioselectivity and impurity profile inherent to this substrate.[1]
In this reaction, the hydroxyl group (-OH) at position 1 is the dominant directing group (Strong Activator, ortho/para director). The fluorine atom at position 3 and the methyl group at position 2 exert secondary directing effects.
Target Product:4-bromo-3-fluoro-2-methylphenol .
Rationale: Para to the -OH group and ortho to the -F atom. This position is electronically favored and sterically accessible.
Primary Challenge: Controlling the competition between the C4 (Para) and C6 (Ortho) positions and preventing over-bromination (dibromide formation).
Reaction Pathway Visualization
The following diagram maps the kinetic competition between the desired pathway and common side reactions.
Figure 1: Reaction network showing the competition between the C4-selective major pathway and C6/radical side pathways.
Troubleshooting Guides (FAQs)
Issue 1: "I am seeing significant levels (>5%) of the 6-bromo isomer."
Diagnosis:
The hydroxyl group directs to both ortho and para positions.[2] While para (C4) is favored due to steric relief and the reinforcing ortho-effect of the fluorine, the C6 position remains active. High temperatures or non-selective solvents increase the energy of the system, allowing the reaction to overcome the activation energy barrier for the C6 transition state.
Corrective Protocol:
Temperature Control: Lower the reaction temperature to -10°C to 0°C . Kinetic control favors the lower-energy transition state (C4-substitution).
Solvent Switch: If using acetic acid, switch to Acetonitrile (MeCN) or Dichloromethane (DCM) . Polar aprotic solvents like MeCN can solvate the transition state more effectively, often enhancing para-selectivity [1].
Steric Bulk: Use a bulky brominating complex. Instead of neat
, use Tetrabutylammonium tribromide (TBATB) or N-Bromosuccinimide (NBS) . The increased steric bulk of the reagent makes attack at the crowded C6 position (flanked by -OH) less favorable compared to the open C4 position.
Issue 2: "My product contains heavy impurities (M+79/81 peaks)."
Diagnosis:
You are observing 4,6-dibromo-3-fluoro-2-methylphenol . Even though the first bromine deactivates the ring slightly, the phenol remains highly activated. If local concentrations of bromine are high (poor mixing) or stoichiometry is loose, the second bromine will add to the remaining open active site.
Corrective Protocol:
Stoichiometry: Limit the brominating agent to 0.95 - 0.98 equivalents . Never use a slight excess "to drive completion"; this guarantees dibromide formation.
Addition Rate: Dilute the brominating agent significantly and add it dropwise over 2-3 hours .
"High-Dilution" Technique: Run the reaction at a concentration of 0.1 M or lower to minimize bimolecular collisions between product and reagent.
Issue 3: "I detect impurities related to the methyl group (Benzylic Bromination)."
Diagnosis:
This is a radical side reaction. The methyl group at C2 is susceptible to Hydrogen Atom Transfer (HAT), forming a benzylic radical which then reacts with bromine. This competes with the ionic Electrophilic Aromatic Substitution (EAS).
Corrective Protocol:
Light Exclusion: Wrap the reaction vessel in aluminum foil. Light (hv) is the primary initiator for radical cleavage of the Br-Br bond [2].
Radical Scavenger: In extreme cases, add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%) to quench any radical chains.
Avoid Non-Polar Solvents: Avoid
or benzene, which favor radical mechanisms. Use ionic/polar solvents (Acetic Acid, MeCN) to favor the ionic EAS pathway [3].
Recommended Experimental Protocols
We provide two protocols: one for high regioselectivity (ideal for milligram-to-gram scale) and one for scalability (ideal for cost-effective larger batches).
Best for: Maximizing regioselectivity and minimizing oxidation.
Setup: Charge a 3-neck flask with 3-fluoro-2-methylphenol (1.0 eq) and Acetonitrile (0.1 M concentration).
Conditioning: Cool the solution to 0°C in an ice/salt bath. Shield from light.
Reagent Preparation: Dissolve N-Bromosuccinimide (NBS) (0.98 eq) in Acetonitrile. Note: Recrystallize NBS from water before use to remove HBr/Br2 impurities which accelerate side reactions.
Addition: Add the NBS solution dropwise over 60 minutes.
Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
Workup: Quench with saturated aqueous Sodium Thiosulfate (
) to destroy unreacted active bromine. Extract with Ethyl Acetate.
Purification: If 6-bromo isomer >2%, recrystallize from Heptane/Ethanol .
Method B: Classical Bromination (
/Acetic Acid)
Best for: Scale-up and cost reduction.
Setup: Dissolve substrate in Glacial Acetic Acid .
Catalyst: Add Sodium Acetate (1.1 eq). Why? This acts as a buffer to neutralize HBr formed, preventing acid-catalyzed isomerization or rearrangements.
Addition: Add
(0.95 eq) in Acetic Acid dropwise at 10-15°C .
Quench: Pour into ice water containing Sodium Bisulfite. The product often precipitates as a solid.
Impurity Profile Comparison Table
Variable
Method A (NBS/MeCN)
Method B (/AcOH)
Method C (/DCM/Fe)
Major Product (4-Br)
92-96%
85-90%
<80%
Regioisomer (6-Br)
<3%
5-8%
10-15%
Dibromide (4,6-diBr)
<1%
2-5%
High Risk
Benzylic Bromide
Not Detected
Trace (if dark)
High Risk (if light)
Oxidation (Quinones)
Low
Moderate
High
Diagnostic Logic Tree
Use this flow to determine the next step in your optimization process.
Figure 2: Logic flow for troubleshooting crude reaction mixtures.
References
Regioselective Bromination of Phenols
Title: Regioselective bromination of phenols with N-bromosuccinimide in acetonitrile.
Source:Tetrahedron Letters (Various citations support NBS/MeCN for high para-selectivity).
Context: Supports the use of polar aprotic solvents to enhance para-selectivity over ortho-substitution.
Technical Support Center: Handling & Stability of 4-Bromo-3-fluoro-2-methylphenol (BFMP)
Executive Summary & Diagnostic Triage 4-Bromo-3-fluoro-2-methylphenol (BFMP) is a densely functionalized intermediate often used in the synthesis of APIs (Active Pharmaceutical Ingredients). Its stability is compromised...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Triage
4-Bromo-3-fluoro-2-methylphenol (BFMP) is a densely functionalized intermediate often used in the synthesis of APIs (Active Pharmaceutical Ingredients). Its stability is compromised by three competing factors: the oxidation potential of the electron-rich phenol ring, the photolability of the C-Br bond, and the benzylic reactivity of the ortho-methyl group.
Use the matrix below to diagnose your specific issue before proceeding to the detailed troubleshooting sections.
Diagnostic Matrix: Symptom to Root Cause
Observation
Primary Symptom
Probable Root Cause
Immediate Action
Visual
Powder turns pink, red, or dark brown upon storage.
Oxidative Quinone Formation
Purge with Argon; check for trace metal contamination.
LC-MS
New peak (M-79/81) observed; Mass = [M-Br+H].
Photolytic/Reductive Debromination
Exclude light (Amber glassware); check solvent for radical sources.
LC-MS
Dimer peaks (2M-2H) or broad polymeric baseline.
Radical Oxidative Coupling
Add radical scavenger (BHT) if permissible; switch to degassed solvents.
NMR
Loss of benzylic methyl signal; appearance of aldehyde.
Benzylic Oxidation
Remove strong oxidants; check for "Quinone Methide" pathway.
Troubleshooting Logic Flow
The following decision tree is designed to guide you through the isolation of the degradation mechanism based on analytical feedback.
Figure 1: Diagnostic logic flow for identifying degradation pathways of BFMP.
Deep Dive: Technical Analysis of Failure Modes
Issue A: "My material turned pink/brown overnight." (Oxidative Instability)
Mechanism: Phenols are prone to oxidation by atmospheric oxygen, a process catalyzed by trace transition metals (Fe, Cu) often found in lower-grade solvents or silica gel.
The BFMP Specifics: The ortho-methyl group in BFMP creates a specific vulnerability. Oxidation generates a phenoxyl radical which can tautomerize. While the fluorine atom at C3 provides some electronic deactivation, the electron-donating hydroxyl and methyl groups make the ring electron-rich enough to oxidize easily.
The Pathway: Phenol
Phenoxyl Radical Ortho-Quinone Methide or C-C Dimerization.
Correction:
Inert Atmosphere: Store strictly under Nitrogen or Argon.
Solvent Degassing: Sparge all reaction solvents with inert gas for 15-30 minutes prior to use. Dissolved oxygen is the primary reactant here.
Issue B: "I see a large des-bromo impurity during Suzuki Coupling." (Protodebromination)
Mechanism: The C-Br bond in bromophenols is weaker (~65-70 kcal/mol) than in non-phenolic aryl bromides.
Scenario 1: Photolysis. Even ambient lab light (fluorescent) possesses enough UV energy to homolytically cleave the C-Br bond, generating a radical that abstracts a hydrogen from the solvent (THF, Ether).
Scenario 2: Catalytic Reduction. During Pd-catalyzed cross-couplings, if the transmetalation step is slow (due to steric hindrance from the ortho-methyl or meta-fluoro), the oxidative addition complex (Ar-Pd-Br) can undergo reduction, replacing Br with H.
Correction:
Amber Glass: Wrap all reaction vessels in aluminum foil.
Dry Solvents: Water can act as a proton source for demetallation. Ensure K3PO4 or bases are anhydrous.
Catalyst Choice: Switch to rapid-oxidative-addition ligands (e.g., SPhos, XPhos) to outcompete the reduction pathway.
Issue C: Regioselectivity Failures (O- vs. C-Alkylation)
Mechanism: BFMP is an ambident nucleophile. Under basic conditions, the phenolate is formed.
The Risk: The ortho-methyl group provides steric bulk, which might discourage O-alkylation with bulky electrophiles, pushing the reaction toward C-alkylation (at the para position or ortho to the fluorine) or O-acylation.
Correction: Use "hard" bases (e.g., K2CO3 in Acetone) to favor O-alkylation via the SN2 mechanism. Avoid "soft" counterions if C-alkylation is observed.
The following diagram illustrates the competing degradation pathways causing the impurities observed by LCMS.
Figure 2: Competing degradation pathways for BFMP: Photolytic Debromination vs. Oxidative Coupling.
Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
Container: Amber glass vial with a Teflon-lined screw cap.
Atmosphere: Flush headspace with Argon before sealing.
Temperature: Store at 2-8°C.
Light:CRITICAL. Do not expose to direct sunlight or high-intensity hood lighting for prolonged periods.
SOP-02: Reaction Setup (Cross-Coupling)
To minimize protodebromination (Impurity B):
Degas: Sparge solvents with N2 for 20 mins.
Base: Use anhydrous K3PO4 (ground to fine powder) rather than aqueous bases if possible.
Concentration: Run reactions at higher concentrations (>0.2 M) to favor the intermolecular coupling over unimolecular degradation, provided solubility permits.
Frequently Asked Questions (FAQs)
Q: Can I remove the pink color (oxidation products) from my BFMP?A: Yes. The colored quinones are usually non-polar or highly polar compared to the phenol. A rapid filtration through a short plug of silica gel (eluting with 10% EtOAc/Hexanes) usually restores the white/off-white color. Add 0.1% sodium bisulfite to the aqueous wash during workup to reduce quinones back to phenols.
Q: Why does my LCMS show a mass of M+14?A: This is likely C-methylation . If you used Methyl Iodide (MeI) and a strong base, you may have alkylated the aromatic ring (likely para to the hydroxyl) instead of the oxygen, or you are seeing oxidation to a quinone followed by reaction with methanol.
Q: Is the fluorine atom stable?A: Generally, yes. However, if you use extremely strong nucleophiles (e.g., alkoxides in DMSO) at high temperatures, you may see SNAr (Nucleophilic Aromatic Substitution) where the Fluorine is displaced, especially since the para-Bromine activates that position slightly.
References
Photolytic Debromination Mechanism:
Fu, L., Peng, X., et al. (2021).[1] Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. Separation and Purification Technology.
Oxidative Coupling of Bromophenols:
Luo, Q., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products. Environmental Science & Technology.
Technical Support Center: 4-Bromo-3-fluoro-2-methylphenol
The following technical guide is structured as a Tier-3 Support Resource for the purification of 4-Bromo-3-fluoro-2-methylphenol . It synthesizes chemical engineering principles with practical laboratory troubleshooting....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for the purification of 4-Bromo-3-fluoro-2-methylphenol . It synthesizes chemical engineering principles with practical laboratory troubleshooting.[1]
Before initiating purification, you must identify the specific impurity profile. The synthesis of 4-Bromo-3-fluoro-2-methylphenol (via electrophilic bromination of 3-fluoro-2-methylphenol) typically generates a predictable set of contaminants.
Common Impurity Profile:
Component
Structure Note
Origin
Relative Polarity (TLC)
Target
4-Bromo (Para to OH)
Desired Product
Mid
Impurity A
6-Bromo (Ortho to OH)
Regioisomer
Higher (Intramolecular H-bond)
Impurity B
4,6-Dibromo
Over-bromination
Lower (Lipophilic)
Impurity C
Quinone species
Oxidation
Baseline / Streaking
Troubleshooting Guide (Q&A Format)
Module A: The "Ortho-Para" Dilemma (Isomer Removal)
User Query: "I see two close spots on my TLC. Column chromatography is failing to separate the 6-bromo isomer from my 4-bromo target. How do I resolve this?"
Scientist’s Analysis:
The 6-bromo isomer (ortho-substitution) often forms an intramolecular hydrogen bond between the hydroxyl proton and the ortho-bromine/fluorine.[1] This "hides" the polar -OH group, making the molecule significantly less polar (higher
) and more volatile than your target 4-bromo isomer.[1] Silica columns struggle here because the separation factors () are too low.
Protocol: Displacement Crystallization
Instead of a column, utilize the difference in crystal lattice energy. Para-substituted phenols (4-bromo) generally have higher symmetry and melting points than ortho-isomers.[1]
Solvent Selection: Use a binary system: Hexanes (Anti-solvent) and Toluene (Solvent) .[1]
Why Toluene? It interacts via
- stacking with the aromatic ring, aiding solubility without disrupting the H-bonding network as aggressively as alcohols.[1]
Critical Step: Cool slowly to room temperature with stirring. Rapid cooling traps the oily 6-bromo impurity inside the crystal lattice.[1]
Chill to
for 2 hours.
Filter and wash with cold Hexanes.[1] The filtrate will contain the majority of the 6-bromo isomer.[1]
Validation:
Check the
-NMR coupling constants. The 4-bromo isomer (target) will show a distinct splitting pattern for the remaining aromatic protons compared to the 6-bromo isomer.[1]
Module B: Chromatography "Tailing" & Streaking
User Query: "My compound streaks across the TLC plate and elutes as a broad band on the column. I'm losing yield in mixed fractions."
Scientist’s Analysis:
Phenols are weak acids (
for this halogenated derivative).[1] The silanol groups () on silica gel are slightly acidic but can hydrogen bond strongly with your phenolic oxygen, causing "drag" or tailing.[1]
Protocol: Acidic Modification
You must suppress the ionization of the phenol and block silanol sites.[1]
Mobile Phase Modifier: Add 0.1% to 0.5% Acetic Acid (AcOH) to your eluent system (e.g., Hexanes/Ethyl Acetate + 0.5% AcOH).[1]
Mechanism:[1][2][3][4][5] The acetic acid is more acidic than the phenol; it preferentially interacts with the silica surface, "capping" the active sites and allowing your phenol to pass through sharply.
Alternative Stationary Phase: If acid-sensitive functional groups are present elsewhere (unlikely on this core), switch to Neutral Alumina .[1] Alumina is less prone to H-bonding drag with phenols.[1]
Visual Workflow: Chromatography Optimization
Figure 1: Decision tree for resolving phenolic streaking during chromatography.
Module C: The "Oiling Out" Phenomenon
User Query: "During recrystallization, my product comes out as a brown oil at the bottom of the flask instead of crystals."
Scientist’s Analysis:
"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid) is reached.[1] This is common with poly-halogenated phenols due to their low melting points and high lipophilicity.[1]
Protocol: The Two-Solvent Rescue
Re-dissolve: Heat the oiled-out mixture until it is a single clear phase.
Solvent Shift: Add a small amount of a "bridging solvent" like Dichloromethane (DCM) or Chloroform .[1]
Why? These chlorinated solvents solubilize the oil droplets better than hexanes, preventing the formation of a separate liquid phase.
Seeding: You must seed the solution with a pure crystal (if available) or scratch the glass surface at the air-liquid interface.[1]
Temperature Control: Do not put the flask in the fridge immediately. Insulate the flask with a towel and let it cool to room temperature over 4-6 hours.
Module D: Chemical Cleanup (Acid/Base Extraction)
User Query: "Can I just wash the impurities away without running a column?"
) will remove strong carboxylic acids but is often too weak to fully deprotonate the bromophenol, keeping your product in the organic layer.
Second Extraction (Isolate Phenol): Extract with 1M NaOH (Sodium Hydroxide).[1]
Logic: NaOH (
) fully deprotonates the phenol, moving it to the Aqueous layer. Neutral impurities stay in the Organic layer.[1]
Recovery: Separate the Aqueous layer.[1][6] Acidify carefully with 1M HCl until
. The phenol will precipitate or oil out.[1] Extract back into DCM.
Visual Workflow: Extraction Logic
Figure 2: pH-dependent extraction strategy for isolating halogenated phenols.[1]
Storage & Stability
Light Sensitivity: The C-Br bond is susceptible to photolytic cleavage.[1] Store in amber vials .
Oxidation: Phenols can slowly oxidize to quinones (turning pink/brown).[1] Store under an inert atmosphere (Argon/Nitrogen ) at
.
References
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general phenolic purification and pKa considerations).
Vertex Pharmaceuticals. (2010).[1] Patent WO2010062571A1: Modulators of CFTR.[1] (Describes synthesis and handling of similar fluoro-methyl-phenol intermediates).
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent selection logic in recrystallization).
PubChem. (n.d.).[1] 4-Bromo-3-fluoro-2-methylaniline (Analogue Data). National Library of Medicine.[1] (Used for physical property estimation).[1][7] [1]
Disclaimer: This guide assumes standard laboratory safety protocols. Halogenated phenols can be toxic and corrosive.[1] Always consult the specific SDS before handling.
Technical Support Center: Troubleshooting Incomplete Reactions of 4-Bromo-3-fluoro-2-methylphenol
Welcome to the technical support guide for 4-Bromo-3-fluoro-2-methylphenol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-Bromo-3-fluoro-2-methylphenol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We understand that its unique substitution pattern can present challenges, leading to incomplete conversions and complex product mixtures. This guide provides in-depth, field-proven insights to help you diagnose and resolve these common issues, ensuring the success of your experiments.
Section 1: Understanding the Core Reactivity
Before troubleshooting, it is crucial to understand the inherent electronic and steric properties of 4-Bromo-3-fluoro-2-methylphenol. Its reactivity is a delicate balance between activating and deactivating forces.
Q1: What are the key structural features of 4-Bromo-3-fluoro-2-methylphenol that influence its reactivity in electrophilic aromatic substitution (EAS)?
The reactivity of the aromatic ring is governed by the cumulative effects of its four substituents:
Hydroxyl (-OH) Group (Position 1): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of oxygen's lone pairs into the ring, which increases electron density.[1][2]
Methyl (-CH₃) Group (Position 2): This is a weakly activating group through an inductive effect and is also an ortho, para-director.
Fluorine (-F) and Bromine (-Br) Groups (Positions 3 and 4): Halogens are deactivating via their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate lone-pair electrons through resonance.[3]
Synthesizing the Directing Effects:
The two vacant positions on the ring are C5 and C6.
Position C6: This position is ortho to the strongly activating -OH group and the activating -CH₃ group, making it the most electronically favorable site for electrophilic attack.
Position C5: This position is meta to the -OH group, making it electronically disfavored.
Therefore, electrophilic substitution is overwhelmingly directed toward the C6 position.
Q2: My electrophilic substitution reaction is sluggish or incomplete. Why would this phenol be less reactive than anticipated?
While the electronics strongly favor reaction at the C6 position, the molecule's structure presents a significant challenge:
Steric Hindrance: The C6 position is flanked by a hydroxyl group at C1 and, critically, a methyl group at C2. This ortho-methyl group creates substantial steric bulk, physically impeding the approach of an electrophile. This steric clash is often the primary reason for incomplete or slow reactions, as the activation energy required for the electrophile to access the C6 position is significantly increased.
Section 2: Troubleshooting Guide for Incomplete Reactions
When faced with an incomplete reaction, a systematic approach is essential. The following flowchart and detailed Q&A section will guide you through the diagnostic process.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting incomplete reactions.
Summary of Common Issues and Solutions
Symptom
Potential Cause
Recommended Solution(s)
High percentage of unreacted starting material.
Insufficient activation of the phenol or low reactivity of the coupling partner.
1. For reactions at the -OH group: Use a stronger base (e.g., NaH, KHMDS) to ensure complete deprotonation to the more reactive phenoxide. 2. For EAS reactions: Increase the reaction temperature or use a more powerful electrophile/catalyst system.
Reaction starts but stalls after partial conversion.
Reagent degradation, catalyst deactivation, or product inhibition.
1. Ensure all reagents and solvents are pure and anhydrous. 2. Add the reagent or catalyst in portions throughout the reaction. 3. Increase reaction temperature to overcome energy barriers.
Formation of multiple unidentified side products.
Reaction conditions are too harsh (e.g., high temperature), leading to decomposition or undesired side reactions.
1. Lower the reaction temperature.[4] 2. Use a milder reagent or catalyst. 3. Carefully control the stoichiometry of reagents.[4]
Section 3: Detailed Troubleshooting Q&A
Q3: My O-alkylation (Williamson ether synthesis) with an alkyl halide is failing. What can I do?
This is a classic Sₙ2 reaction where the phenoxide ion acts as a nucleophile. Incomplete conversion is almost always due to two factors:
Incomplete Deprotonation: The acidity of the phenolic proton is reduced by the electron-donating methyl group. Weak bases like potassium carbonate (K₂CO₃) may not be sufficient to drive the equilibrium to the phenoxide side completely.
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is an excellent choice. This will irreversibly deprotonate the phenol, generating the highly nucleophilic phenoxide in situ.
Poor Solvent Choice: The chosen solvent must be able to dissolve both the polar phenoxide salt and the typically less polar alkyl halide.
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are superior to less polar options like THF or dichloromethane for this reaction. They effectively solvate the cation (e.g., Na⁺) without solvating the phenoxide anion, leaving it "naked" and highly reactive.
Protocol 1: Optimized O-Alkylation of 4-Bromo-3-fluoro-2-methylphenol
This protocol provides a robust method for achieving complete conversion in a Williamson ether synthesis.
Materials:
4-Bromo-3-fluoro-2-methylphenol (1.0 equiv)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Diethyl ether or Hexanes (for washing NaH)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (Brine)
Procedure:
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the required amount of NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
NaH Washing: Wash the NaH three times with anhydrous hexanes or diethyl ether to remove the protective mineral oil. Carefully decant the solvent each time using a cannula or syringe.
Reaction Setup: Add anhydrous DMF to the washed NaH and cool the resulting suspension to 0 °C in an ice bath.
Phenol Addition: Dissolve the 4-Bromo-3-fluoro-2-methylphenol in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15 minutes. Effervescence (H₂ gas evolution) should be observed.
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium phenoxide.
Alkyl Halide Addition: Add the alkyl halide dropwise to the reaction mixture at 0 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the disappearance of the starting phenol.[5]
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
Workup: Dilute the mixture with water and extract three times with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ether.[6]
Section 4: Frequently Asked Questions (FAQs)
Q4: What are the best practices for purifying the product away from the unreacted phenol?
The significant polarity difference between the phenolic starting material and its typically less polar ether or ester product makes purification straightforward.
Column Chromatography: This is the most effective method. The phenolic -OH group will cause the starting material to adhere strongly to the silica gel, while the less polar product will elute much faster. A solvent system of ethyl acetate in hexanes is a standard choice.[6]
Aqueous Base Wash: During the workup, washing the combined organic layers with a dilute aqueous solution of sodium hydroxide (NaOH) can selectively extract the acidic unreacted phenol into the aqueous layer, leaving the neutral product in the organic phase. Caution: This should be done carefully, as some products may be base-sensitive.
Q5: Are there specific safety precautions for handling 4-Bromo-3-fluoro-2-methylphenol?
Yes. According to its Safety Data Sheet (SDS), this compound presents several hazards.[7]
Irritation: It causes skin irritation and serious eye irritation.[7][8]
Respiratory Hazard: It may cause respiratory irritation.[7][8]
Mandatory Precautions:
Always handle this chemical in a certified chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.[7]
In case of eye contact, immediately rinse with water for several minutes.[7]
References
Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved February 4, 2026, from [Link]
Reactions of Phenol. (2024, December 23). Save My Exams. Retrieved February 4, 2026, from [Link]
Ring Reactions of Phenol. (n.d.). Chemguide. Retrieved February 4, 2026, from [Link]
Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. (2026, February 3). ACS Omega. Retrieved February 4, 2026, from [Link]
4-Bromo-3-fluorophenol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
17.10: Reactions of Phenols. (2024, March 17). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (n.d.). National Institutes of Health (PMC). Retrieved February 4, 2026, from [Link]
Purification of impure phenols by distillation with an organic solvent. (n.d.). Google Patents.
FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. Retrieved February 4, 2026, from [Link]
Preparation method of 2-bromo-4-fluoro-6-methylphenol. (n.d.). Google Patents.
Phenol purification. (n.d.). Google Patents.
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved February 4, 2026, from [Link]
4-Bromo-3-fluoro-2-methylaniline. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
Purification of phenol. (n.d.). Google Patents.
Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Technical Support Center: Suzuki Coupling of 4-Bromo-3-fluoro-2-methylphenol
The following guide serves as a specialized Technical Support Center resource for researchers working with 4-Bromo-3-fluoro-2-methylphenol . It addresses the unique electronic and steric challenges posed by this substrat...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center resource for researchers working with 4-Bromo-3-fluoro-2-methylphenol . It addresses the unique electronic and steric challenges posed by this substrate in Suzuki-Miyaura cross-coupling reactions.
Substrate Profile & The "Electronic Tug-of-War"
Before troubleshooting, it is critical to understand why this substrate fails in standard protocols. You are likely observing low conversion or catalyst deactivation .[1]
The Problem:
Under basic Suzuki conditions (e.g., K₂CO₃, Na₂CO₃), the phenol is deprotonated to form a phenoxide anion .
Para-Deactivation: The phenoxide oxygen is para to the bromine.[1] Through resonance, it donates significant electron density into the aromatic ring, making the C-Br bond extremely electron-rich. Palladium(0) struggles to perform oxidative addition (the rate-determining step) on electron-rich electrophiles.
Ortho-Activation (The Counter-Force): The fluorine atom at position 3 is ortho to the bromine. Its inductive effect (-I) pulls electron density, theoretically activating the bond.
Net Result: The resonance donation of the phenoxide usually overpowers the inductive withdrawal of the fluorine, leading to a sluggish reaction.
Diagnostic Q&A: Troubleshooting Your Reaction
Q1: My reaction turns black immediately and yields <10% product. What is happening?
Diagnosis: Catalyst Poisoning or Aggregation.[1]
Explanation: Free phenoxides can coordinate to Palladium, displacing labile ligands (like PPh₃) and forming inactive "Pd-black" aggregates.
Solution:
Switch Ligands: Move from monodentate phosphines (PPh₃) to bulky, electron-rich Buchwald ligands (SPhos or XPhos ). These ligands create a protective steric shell around the Pd center, preventing phenoxide coordination and facilitating oxidative addition into the electron-rich C-Br bond.
Reference: SPhos Pd G2 is specifically designed to couple unprotected phenols and amines [1].
Q2: I see "Hydrodehalogenation" (Br replaced by H) instead of coupling.
Diagnosis: Protodehalogenation.[1]
Explanation: This occurs when the Oxidative Addition step is successful, but Transmetallation is too slow. The Pd-Ar intermediate grabs a proton (from water or solvent) instead of the boronic acid.
Solution:
Increase Boronic Acid: Use 1.5 – 2.0 equivalents.
Dry the System: While Suzuki requires some water, excess water promotes protonation. Use anhydrous THF/Dioxane with exactly 2-5 equivalents of water added, rather than a bulk 1:1 mixture.
Temperature Control: Lower the temperature to 60°C. Hydrodehalogenation often competes more aggressively at reflux (80-100°C).
Q3: Can I avoid protecting the phenol?
Diagnosis: Process Efficiency vs. Yield.
Answer: Yes, but you must use Method B (Direct Coupling) below.
Caveat: If your yield is below 50% with Method B, you must protect the phenol. The "Gold Standard" is the Acetyl (Ac) or TBS group. Avoid Methyl ethers if you need the phenol back later, as demethylation conditions (BBr₃) can be harsh on the biaryl system.
Validated Experimental Protocols
Method A: The "Robust" Route (Protected Phenol)
Use this if you require >80% yields and easy purification.
Protection: Treat substrate with Ac₂O/Pyridine or TBSCl/Imidazole.
Why? Converts the electron-donating Phenoxide (O⁻) into a neutral Acetate or Silyl ether. The C-Br bond becomes electron-deficient (activated).
"improving the regioselectivity of 4-Bromo-3-fluoro-2-methylphenol synthesis"
Topic: Improving the Regioselectivity of 4-Bromo-3-fluoro-2-methylphenol Synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1] Subject: Synthesis of 4-Bromo-3-fluoro-2-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving the Regioselectivity of 4-Bromo-3-fluoro-2-methylphenol Synthesis
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting & FAQs)[1]
Subject: Synthesis of 4-Bromo-3-fluoro-2-methylphenol
Welcome to the technical support hub for halogenation chemistry. You are likely here because the bromination of 3-fluoro-2-methylphenol is yielding unsatisfactory regioselectivity.[1]
The Core Problem:
You are targeting the 4-position (para to the hydroxyl group).[1] However, this position is structurally compromised.[1] While electronically favored by the hydroxyl group (-OH), it is sterically encumbered by the adjacent fluorine atom at the 3-position.[1] Consequently, your reaction competes between:
Target (C4): Electronically favored (Para to -OH), but sterically hindered by -F.[1]
Impurity (C6): Electronically active (Ortho to -OH), but sterically accessible.[1]
This guide provides the protocols to override steric hindrance with electronic control, maximizing the 4-bromo isomer.[1]
Mechanism & Logic: The Electronic Battlefield
To solve the regioselectivity, we must visualize the competing directing effects.[1]
Substituent Analysis
-OH (Position 1): Strong activator. Directs Ortho (6) and Para (4) .[1]
-CH3 (Position 2): Weak activator. Directs Ortho/Para relative to itself.[1] Position 4 is meta to the methyl group, meaning the methyl group offers little stabilization for the transition state at C4.[1]
-F (Position 3): Deactivator (Inductive) / Ortho-Para Director (Resonance).[1] It directs to Ortho (2, 4) and Para (6) .[1][2]
The Decision Matrix
The battle is between the -OH group's strong para-direction and the -F atom's steric bulk .[1]
Figure 1: Reaction pathway showing the competition between electronic activation (C4) and steric accessibility (C6).[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing >15% of the 6-bromo (ortho) isomer."
Diagnosis: The reaction temperature is likely too high, or the solvent is too protic.[1] High temperatures provide the energy to overcome the activation barrier for the sterically favored (but electronically less stable) ortho-product.[1] Protic solvents (like Methanol) can hydrogen bond with the phenol, disrupting its directing ability.[1]
Corrective Action:
Switch Solvent: Move to Acetonitrile (MeCN) or DMF .[1] These polar aprotic solvents stabilize the polarized transition state of the para-attack without blocking the phenol via hydrogen bonding.[1]
Lower Temperature: Cool the reaction to -10°C to 0°C . This enforces thermodynamic control, favoring the highly activated para-position despite the fluorine steric clash.[1]
Reagent Change: Switch from elemental Bromine (Br2) to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of bromonium ions, increasing selectivity.[1]
Issue 2: "I have benzylic bromination (on the methyl group)."
Diagnosis: Radical substitution is competing with Electrophilic Aromatic Substitution (EAS).[1] This occurs if the reaction is exposed to light or if peroxides are present in the solvent.[1]
Corrective Action:
Darkness: Wrap the reaction vessel in aluminum foil.
Radical Scavenger: Add a pinch of radical scavenger if the problem persists, though exclusion of light is usually sufficient.[1]
Solvent Quality: Ensure the solvent (especially if using ethers) is peroxide-free.[1]
Issue 3: "The isomers are impossible to separate by column chromatography."[1]
Diagnosis: 4-bromo and 6-bromo phenols often have identical Rf values due to similar polarities.[1]
Corrective Action:
Recrystallization: The 4-bromo isomer (para) is more symmetrical and typically has a significantly higher melting point than the 6-bromo (ortho) isomer.[1] Recrystallize from a non-polar solvent like Hexanes/Ethyl Acetate (9:1) or Heptane .[1]
Derivatization (Last Resort): Acetylate the crude mixture (Ac2O/Pyridine). The acetate esters often have distinct Rf values. Hydrolyze back to phenol after separation.[1]
Advanced Protocol: High-Selectivity Synthesis
This protocol utilizes NBS in Acetonitrile at Low Temperature , a method validated for maximizing para-selectivity in activated phenols [1, 7].[1]
Reagents & Equipment
Substrate: 3-Fluoro-2-methylphenol (1.0 eq)
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/old.[1]
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic flow for optimizing the bromination reaction.
References
Vertex AI Search. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents. Retrieved from 3[1]
Royal Society of Chemistry. (2023).[1] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from 4[1]
National Institutes of Health (PMC). (n.d.).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from 5[1]
National Institutes of Health (PMC). (n.d.).[1] Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from 6[1]
Technical Support Center: Managing Exotherms in Reactions of 4-Bromo-3-fluoro-2-methylphenol
A Senior Application Scientist's Guide for Researchers and Process Development Professionals Welcome to the technical support guide for handling 4-Bromo-3-fluoro-2-methylphenol. The unique substitution pattern on this ph...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Process Development Professionals
Welcome to the technical support guide for handling 4-Bromo-3-fluoro-2-methylphenol. The unique substitution pattern on this phenol derivative presents both synthetic opportunities and significant safety challenges, particularly concerning exothermic events. This document provides practical, field-tested insights and protocols to help you anticipate, manage, and control heat evolution during your experiments. Our core philosophy is that a well-understood process is a safe process.
Section 1: Frequently Asked Questions - Understanding the Fundamental Risks
This section addresses the most common initial questions regarding the thermal hazards associated with 4-Bromo-3-fluoro-2-methylphenol.
Q1: What are the primary hazards of 4-Bromo-3-fluoro-2-methylphenol itself?
A1: According to its Safety Data Sheet (SDS), 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[1] It may also cause respiratory irritation.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated chemical fume hood.[1]
Q2: Why are reactions involving this specific phenol derivative a concern for exotherms?
A2: The potential for exothermic events stems from its chemical structure. The hydroxyl (-OH) group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution.[2][3] Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation can proceed very rapidly, releasing significant thermal energy.[2] The presence of halogens (Bromine and Fluorine) also influences the molecule's reactivity and can open pathways to other potentially energetic reactions, such as cross-coupling or metallation.
Q3: What specific reaction types are considered high-risk for thermal runaway with this compound?
A3: Several common synthetic transformations are known to be highly exothermic and require stringent control:
Nitration: The combination of concentrated nitric and sulfuric acids to introduce a nitro group is notoriously energetic and a leading cause of thermal runaway incidents in chemical synthesis.[4][5]
Halogenation: Further halogenation, for instance with bromine in a solvent, is an exothermic process that requires careful temperature control and slow reagent addition to prevent a rapid temperature spike.[2][6]
Grignard Reactions: The formation or use of organometallic reagents like Grignards is fast and highly exothermic, posing a significant fire risk if not properly controlled.[7]
Reactions with Strong Bases: Deprotonation of the acidic phenol with strong bases (e.g., NaH, LDA) is a neutralization reaction that generates heat.
Friedel-Crafts Acylation/Alkylation: These reactions use strong Lewis acids and can be highly exothermic, especially with an activated ring system.[8]
Q4: What is a "thermal runaway" and why is it so dangerous?
A4: A thermal runaway is a hazardous situation that occurs when the heat generated by a chemical reaction exceeds the rate of heat removal from the system.[4][9] This excess heat increases the reaction temperature, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat production.[4] This vicious cycle can cause the solvent to boil violently, leading to over-pressurization of the vessel, vessel rupture, and the release of flammable or toxic materials, potentially resulting in fire or explosion.[7][10][11]
Q5: I have run similar reactions on a small scale without issue. Why is scaling up a greater risk?
A5: This is a critical process safety principle. As you scale up a reaction, the volume of the reaction mixture increases by the cube of the vessel's radius, while the surface area available for heat transfer (the vessel wall) only increases by the square of the radius.[9] This fundamental geometric disparity means that larger-scale reactions are inherently less efficient at dissipating heat. An exotherm that is barely noticeable at a 1-gram scale can become a dangerous, uncontrollable thermal runaway at a 100-gram scale.[12] Never scale a reaction by more than a factor of three without a thorough risk assessment.[12]
Section 2: Proactive Exotherm Management and Control Strategies
The best way to handle a thermal event is to prevent it. This requires careful planning and the implementation of robust control measures.
Data Presentation: Common Reaction Hazards and Controls
The following table summarizes key reaction classes involving 4-Bromo-3-fluoro-2-methylphenol, their relative hazard levels, and recommended control strategies.
Reaction Type
Common Reagents
Potential Hazard Level
Primary Control Strategy
Secondary Control Measures
Nitration
Conc. HNO₃ / H₂SO₄
Extreme
Slow, dropwise addition of nitrating mixture to the substrate solution at low temperature (e.g., 0-5 °C).
This diagram outlines the critical decision-making process for planning any reaction with a potential for exothermicity.
Caption: A decision tree for assessing and mitigating thermal risks before scaling up.
Section 3: Troubleshooting Guide - Responding to Thermal Events
Even with careful planning, unexpected events can occur. Rapid and correct responses are critical to maintaining safety.
Q: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What is the immediate action plan?
A: You are experiencing a thermal runaway. Execute the following emergency steps immediately:
Mandatory Visualization: Emergency Response to Thermal Runaway
Caption: A flowchart for immediate actions during a thermal runaway event.
Q: The exotherm was much weaker than I anticipated based on my small-scale test. What could be the cause?
A: A weaker-than-expected exotherm can indicate a problem with the reaction's initiation or progress. Consider these possibilities:
Reagent Quality: One of your starting materials or catalysts may be of lower purity or has degraded.
Poor Mixing: On a larger scale, inefficient stirring can prevent reagents from interacting effectively, slowing the reaction. Ensure your stirring is vigorous enough to create a vortex.
Inhibitor Presence: The substrate or solvent may contain an inhibitor that is quenching the reaction.
Incorrect Stoichiometry: Double-check all calculations and measurements.
Action: Carefully take a small, quenched sample for analysis (TLC, LC-MS, GC-MS) to check for the presence of starting material and product before making any changes. Do not simply "add more reagent" or "turn up the heat," as this could trigger a dangerous, delayed exotherm.
Section 4: Key Experimental Protocols
These protocols provide a framework for safely conducting high-risk reactions. They must be adapted to your specific laboratory equipment and safety procedures.
Protocol 4.1: Small-Scale Safety Test for Nitration
Objective: To determine the thermal profile of the nitration of 4-Bromo-3-fluoro-2-methylphenol on a 2 mmol scale before any further scale-up.
Reaction flask equipped with a magnetic stir bar, a digital thermometer/thermocouple probing the liquid, and an addition funnel.
Procedure:
Combine 4-Bromo-3-fluoro-2-methylphenol and DCM in the reaction flask. Begin stirring.
Cool the flask in the ice/salt bath to an internal temperature of 0 °C.
In a separate, cool vessel, carefully and slowly add the concentrated H₂SO₄ to the HNO₃. Caution: This mixing is exothermic. Allow this nitrating mixture to cool.
Transfer the cooled nitrating mixture to the addition funnel.
Begin adding the nitrating mixture to the stirred phenol solution drop by drop. Maintain the internal reaction temperature at all times between 0-5 °C.
Record the temperature every 30 seconds. Note the maximum temperature reached after each drop.
The addition should take no less than 20 minutes.
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes, monitoring the temperature to ensure it remains stable.
Analysis: Plot the temperature versus time. A sharp, significant rise in temperature after each drop indicates a highly exothermic process that will require stringent engineering controls upon scale-up. A slow, manageable rise indicates a more controllable process. This data is essential for your scale-up risk assessment.[12]
Protocol 4.2: Controlled Bromination Procedure
Objective: To safely perform a bromination on a 10 mmol scale. This protocol is adapted from a similar procedure for m-cresol.[6]
Materials:
4-Bromo-3-fluoro-2-methylphenol (2.05 g, 10 mmol)
Glacial Acetic Acid (20 mL)
Bromine (0.51 mL, 10 mmol)
Ice bath
Reaction flask with overhead stirrer, digital thermometer, and addition funnel.
Procedure:
Dissolve the 4-Bromo-3-fluoro-2-methylphenol in glacial acetic acid in the reaction flask.
Cool the mixture to an internal temperature of 15 °C using an ice bath.
Slowly add the bromine dropwise via the addition funnel over a period of at least 30 minutes.
Crucially, maintain the internal temperature at 15 °C throughout the entire addition.[6] Do not allow it to rise significantly. Adjust the addition rate and cooling as necessary.
After the addition is complete, stir the reaction for an additional 2-3 hours, maintaining the temperature at 15 °C.[6]
Monitor the reaction progress by TLC or GC.
Once complete, the reaction can be worked up by pouring it into water and extracting the product.[6]
References
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). DEKRA. [Link]
Webinar: Robust Early Detection of Electrolyte Leakage and Cell Thermal Runaway. METI. [Link]
Safety Data Sheet - 4-Bromo-3-fluoro-2-methylphenol. Aaron Chemistry GmbH. [Link]
4-Fluoro-3-methylphenol. PubChem, National Institutes of Health. [Link]
4-Bromo-3-fluorophenol. PubChem, National Institutes of Health. [Link]
Analysis of the Thermal Runaway Mitigation Performances of Dielectric Fluids During Overcharge Abuse Tests of Lithium-Ion Cells. (2024, November 27). MDPI. [Link]
Technical Support Center: Alternative Purification Techniques for 4-Bromo-3-fluoro-2-methylphenol
An In-Depth Technical Guide Welcome to the technical support center for the purification of 4-Bromo-3-fluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who may...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Welcome to the technical support center for the purification of 4-Bromo-3-fluoro-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the high purity (>98%) required for sensitive downstream applications.[1] Here, we will explore common issues and provide detailed, field-proven alternative purification strategies beyond standard protocols.
Frequently Asked Questions (FAQs)
Q1: Why can the purification of 4-Bromo-3-fluoro-2-methylphenol be particularly challenging?
The purification of 4-Bromo-3-fluoro-2-methylphenol presents a unique set of challenges due to its specific chemical properties. The molecule's moderate polarity, a result of the hydroxyl, methyl, bromo, and fluoro substituents, means it may have partial solubility in a wide range of solvents, making techniques like recrystallization complex. Furthermore, the synthesis process itself can lead to a variety of closely related impurities that are difficult to separate.
Q2: What are the most common impurities I should expect during the synthesis and purification of this compound?
Understanding potential impurities is the first step in designing an effective purification strategy. Based on typical synthetic routes, such as the bromination of 3-fluoro-2-methylphenol, you may encounter:
Regioisomers: Isomeric products such as 6-Bromo-3-fluoro-2-methylphenol, which often have very similar polarities to the desired product, making chromatographic separation difficult.[2]
Over-brominated Byproducts: Di-brominated species like 4,6-dibromo-3-fluoro-2-methylphenol can form, especially if reaction conditions are not strictly controlled.[3]
Residual Solvents and Reagents: Solvents like acetic acid or dichloromethane and residual brominating agents may be present in the crude product.[4][5]
Q3: What are the primary alternative purification techniques available for 4-Bromo-3-fluoro-2-methylphenol?
While column chromatography is a standard method, several alternatives can be employed, either as a primary technique or as a polishing step:
Recrystallization: An effective technique for crystalline solids like 4-Bromo-3-fluoro-2-methylphenol, capable of yielding very high purity material if an appropriate solvent system is identified.
Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the phenolic proton to separate it from non-acidic impurities.[6]
Vacuum Distillation: Suitable for thermally stable compounds, this method separates components based on differences in boiling points under reduced pressure.[7]
Q4: How do I select the most appropriate purification technique for my specific situation?
The choice of purification method depends on several factors: the nature and quantity of impurities, the scale of your experiment, and the required final purity. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Alternative Purification Techniques
This section provides detailed troubleshooting for common issues encountered during alternative purification experiments.
Technique 1: Flash Column Chromatography
Flash column chromatography is a workhorse technique for purifying organic compounds.[8] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[9]
Caption: Standard workflow for flash column chromatography.
Q: I'm getting poor separation between my product and a regioisomeric impurity. How can I improve resolution?
A: Causality & Solution: Poor separation occurs when the affinities of your compounds for the stationary phase are too similar. To resolve this, you need to amplify the small differences in their polarity.
Optimize the Eluent: A standard hexane/ethyl acetate system may not be sufficient.[10] Experiment with a less polar eluent system to increase retention on the column and lengthen the separation distance. A very slow gradient elution, starting with a low polarity solvent and gradually increasing it, can significantly improve resolution.[11]
Incorporate an Aromatic Solvent: Consider replacing hexane with toluene. The planar structure of toluene can engage in π-π stacking interactions with your aromatic analytes, introducing a different separation mechanism that can help resolve isomers.[2]
Increase Column Length: A longer column provides more surface area for interactions, increasing the theoretical plates and improving separation.
Q: My phenolic product is streaking or tailing on the TLC plate and column. What is happening and how do I fix it?
A: Causality & Solution: The acidic nature of silica gel can cause strong, sometimes irreversible, binding with the acidic proton of your phenol, leading to streaking.
Neutralize the Silica: Before running the column, flush the packed silica gel with your chosen eluent system containing 1-3% triethylamine.[11] This deactivates the acidic sites on the silica surface, allowing your phenol to travel more cleanly.
Use an Alternative Stationary Phase: If neutralization is ineffective, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reversed-phase C18 silica.[12]
Q: My product is not eluting from the column, even with a high concentration of polar solvent.
A: Causality & Solution: This indicates that your compound is too strongly adsorbed to the silica gel, or it may have decomposed on the column.
Check for Decomposition: Phenols can be sensitive.[2] Run a quick TLC of the crude material next to a spot from the top of the column to see if a new, baseline spot has appeared, indicating decomposition.
Drastic Polarity Increase: If there is no decomposition, you may need a much more polar eluent. Try adding a small percentage (1-2%) of methanol or acetic acid to your ethyl acetate to help displace the highly polar phenol from the silica gel.
Technique 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, based on differences in solubility in a given solvent at different temperatures.
Q: My compound "oils out" of the solution instead of forming crystals upon cooling. What should I do?
A: Causality & Solution: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or if the solution is too concentrated.[2] The resulting liquid is an impure, supercooled melt.
Add More Solvent: Re-heat the solution until the oil fully redissolves, then add more hot solvent to create a slightly more dilute solution. This lowers the saturation point.[2]
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages precipitation over crystallization. Let it cool to room temperature undisturbed before moving it to an ice bath.[2]
Change Solvent System: Your single solvent may be too good a solvent. Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" hot solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
Q: My recrystallized product shows low purity and poor recovery. What went wrong?
A: Causality & Solution: This is often due to using too much solvent or impurities co-precipitating with the product.
Minimize Solvent Usage: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will mean that a significant portion of your product remains dissolved even at low temperatures, leading to low recovery.
Ensure Slow Cooling: As mentioned, rapid cooling can trap impurities within the crystal lattice.[2] Slow, undisturbed cooling allows for the selective formation of pure crystals.
Hot Filtration: If your crude product contains insoluble impurities, you must perform a hot gravity filtration of the dissolved solution before cooling to remove them. Otherwise, these impurities will contaminate your final product.
Technique 3: Acid-Base Extraction
This technique exploits the acidity of the phenolic hydroxyl group to move the compound of interest between an organic phase and an aqueous phase.
Q: Can I effectively use acid-base extraction for purification?
A: Causality & Solution: Yes, this is an excellent method for removing non-acidic impurities. The process involves:
Dissolving the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).
Extracting the organic layer with an aqueous base (e.g., 1M NaOH solution). The phenol is deprotonated to form the water-soluble sodium phenolate salt, which moves to the aqueous layer.[6]
Separating the layers. The non-acidic impurities remain in the organic layer.
Re-acidifying the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is acidic, which re-protonates the phenolate, causing the pure phenol to precipitate or be extracted back into a fresh organic layer.
Q: I formed an emulsion during the extraction that won't separate. How can I break it?
A: Causality & Solution: Emulsions are common and are caused by vigorous shaking or the presence of surfactants.
Be Gentle: Invert the separatory funnel gently rather than shaking it vigorously.
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the organic and aqueous phases.
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can help to break it up.
Comparative Summary of Purification Techniques
Technique
Pros
Cons
Best For...
Flash Column Chromatography
Highly versatile for a wide range of compounds; can separate components with similar polarities.[8][9]
Can be time-consuming and solvent-intensive; potential for product decomposition on silica.[2][11]
Separating regioisomers and other closely related impurities.
Recrystallization
Can yield very high-purity material; scalable and relatively inexpensive.[10]
Only applicable to solid compounds; requires finding a suitable solvent system; can have lower yields.
Removing minor impurities from a solid product on a large scale.
Acid-Base Extraction
Excellent for removing non-acidic impurities; fast and uses common lab reagents.
Will not remove other acidic impurities; risk of emulsions.
A first-pass purification to remove baseline, non-acidic contaminants.
Vacuum Distillation
Effective for separating compounds with different boiling points; good for removing non-volatile impurities.
Requires the compound to be thermally stable; not effective for separating isomers with similar boiling points.
Purifying thermally stable liquids or removing high-boiling point impurities.[13]
References
BenchChem. (n.d.). Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone.
BenchChem. (n.d.). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide.
Organic Syntheses. (n.d.). 4-bromo-2-heptene.
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?
Technical Support Center: Stability & Handling of 4-Bromo-3-fluoro-2-methylphenol
Executive Summary & Compound Profile 4-Bromo-3-fluoro-2-methylphenol is a specialized halogenated phenolic intermediate often employed in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
4-Bromo-3-fluoro-2-methylphenol is a specialized halogenated phenolic intermediate often employed in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). Its structural complexity—featuring a labile bromine, an electron-withdrawing fluorine, and an oxidation-prone phenolic hydroxyl—creates a unique stability profile that requires rigorous handling protocols.
This guide addresses the three most common failure modes reported by our users: oxidative discoloration , photolytic degradation , and solubility-induced precipitation .
Quick Reference Data
Property
Specification
Critical Note
CAS Number
1262516-23-3
Verify identity; often confused with non-fluorinated analogs.
Molecular Weight
205.02 g/mol
pKa (Predicted)
~9.5 - 10.0
Ionizes in basic media (pH > 10), increasing oxidation risk.
Module A: Oxidative Stability (The "Pink Solution" Issue)
Q: "I prepared a stock solution in DMSO yesterday. Today, it has turned a faint pink/brown color. Is it still usable?"
Scientist's Diagnosis:
The color change indicates the formation of quinones or coupled biphenyls . Phenols are electron-rich and susceptible to oxidation by atmospheric oxygen, a process accelerated by light and trace metals.
Mechanism: The phenolic proton is abstracted (or the molecule undergoes Single Electron Transfer), forming a phenoxy radical. This radical can dimerize or be further oxidized to a substituted p-benzoquinone or o-benzoquinone, which are highly chromophoric (red/yellow) even at ppm levels.
Actionable Protocol:
Immediate Check: Run a quick HPLC. If the purity is >98% and the impurity peaks are distinct, you may be able to use it for qualitative work. For quantitative kinetics or biological assays, discard the solution .
Prevention:
Degas Solvents: Sparge DMSO or Methanol with Argon/Nitrogen for 15 minutes before dissolving the solid.
Acidic Stabilization: Adding 0.1% Formic Acid or Acetic Acid to the stock solution suppresses phenolate formation, thereby raising the oxidation potential and improving stability.
Module B: Photostability (The "Ghost Peak" Issue)
Q: "My LC-MS shows a new peak with a mass of M-79. What is happening?"
Scientist's Diagnosis:
You are observing photolytic debromination . The Carbon-Bromine (C-Br) bond is weaker than the C-F or C-C bonds. Exposure to ambient laboratory light (especially fluorescent UV) causes homolytic cleavage of the C-Br bond.
Mechanism: UV light excites the molecule, leading to the ejection of a bromine radical (
). The resulting aryl radical abstracts a hydrogen atom from the solvent (e.g., DMSO or MeOH), forming the debrominated byproduct (3-Fluoro-2-methylphenol, Mass = 126).
Actionable Protocol:
Amber Glassware: All stock solutions must be stored in amber vials.
Foil Wrap: If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.
Solvent Choice: Avoid acetone for storage, as it can sensitize radical reactions. Methanol/Acetonitrile are preferred for short-term handling.
Module C: Solubility & Precipitation
Q: "The compound precipitated when I diluted my DMSO stock into the cell culture media (pH 7.4). Why?"
Scientist's Diagnosis:
This is a classic "crash-out" event. While soluble in DMSO, the compound is highly hydrophobic (lipophilic). When diluted into an aqueous buffer at pH 7.4, the phenol remains largely protonated (neutral) because the pH is below its pKa (~10). Neutral phenols have poor water solubility.
Actionable Protocol:
Step-Down Dilution: Do not dilute directly from 100 mM DMSO to aqueous buffer. Use an intermediate dilution step or ensure rapid vortexing during addition.
Limit DMSO Final Concentration: Ensure the final DMSO concentration is <0.5% to minimize toxicity, but recognize that <0.1% DMSO may not support solubility for concentrations >50 µM.
Cyclodextrins: For animal studies, consider using Hydroxypropyl-beta-cyclodextrin (HP-β-CD) as an excipient to improve aqueous solubility without raising pH.
Visualizing the Degradation Pathways
The following diagram illustrates the two primary degradation routes: Oxidation (Color Change) and Photolysis (Debromination).
Caption: Figure 1. Dual degradation pathways. The upper path shows oxidative coloring; the lower path shows photolytic debromination.
Troubleshooting Decision Tree
Use this logic flow to identify the root cause of solution instability.
Caption: Figure 2. Diagnostic workflow for identifying and resolving stability issues in solution.
Recommended Solvent Systems
Solvent
Solubility
Stability Risk
Recommendation
DMSO
High (>100 mM)
Moderate (Hygroscopic)
Best for Stock. Store frozen (-20°C).
Ethanol/Methanol
High (>50 mM)
High (Evaporation)
Good for working solutions. Degas before use.
Water (Neutral pH)
Very Low
Low
Not recommended for stock.
Water (Basic pH >10)
Moderate
Critical (Rapid Oxidation)
Avoid. Promotes rapid degradation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol (Analogous Structure Stability Data). Retrieved from [Link][1]
Fu, L., et al. (2021). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron.[2] Separation and Purification Technology.[2] (Mechanistic insight into photolytic debromination). Retrieved from [Link]
Chemistry LibreTexts (2024). Reactions of Phenols: Oxidation to Quinones. (Fundamental mechanism of phenol discoloration). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: Halogenated Phenol Intermediates
Welcome to the Technical Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a technical guide designed to address impurity profiles specifically for 4-Bromo-3-fluoro-2-methylphenol . This molecule is a critical scaffold for kinase inhibitors and agrochemical actives.[1] Its purification is often complicated by its tendency to oxidize and the difficulty in separating regioisomers formed during bromination.
Part 1: Diagnostic Triage & Impurity Profiling
Before initiating purification, compare your crude material against this diagnostic table to identify the specific impurity class.
Symptom-to-Impurity Correlation Table
Symptom
Probable Impurity
Chemical Cause
Recommended Action
Pink / Red / Brown Coloration
Quinones / Azobenzene derivatives
Oxidation of the phenol core; trace aniline precursors (if synthesized via diazonium).[1]
Reductive Wash (Sodium Dithionite) or Activated Carbon.[1]
Melting Point Depression (<50°C)
Regioisomers (6-Bromo)
Bromination at the ortho position (relative to OH) instead of para.[1]
Eutectic formation between product and 3-fluoro-2-methylphenol.[1]
Seed Crystallization or High-Vacuum drying before solvent addition.[1]
Extra Spot on TLC (High Rf)
Dibromo species
Over-bromination (2,4-dibromo or 4,6-dibromo species).[1]
Column Chromatography (Gradient elution).
Extra Spot on TLC (Low Rf)
Starting Material
Incomplete reaction of 3-fluoro-2-methylphenol.[1]
Acid-Base Extraction (pH controlled) or Chromatography.[1]
Part 2: Troubleshooting Guides (FAQs)
Issue A: "My product turns pink upon exposure to air. How do I stabilize it?"
The Science: Phenols are electron-rich and prone to oxidation, forming p-benzoquinones or quinhydrone complexes, which are intensely colored even at ppm levels.[1] The fluorine substituent at C3 and methyl at C2 do not fully protect the ring from oxidation.
The Protocol (Reductive Wash):
Dissolve the crude phenol in Ethyl Acetate (EtOAc) .[1]
Wash the organic layer twice with a 10% Sodium Dithionite (
) aqueous solution.[1] Dithionite reduces colored quinones back to colorless hydroquinones or water-soluble sulfates.[1]
Pro Tip: Add 0.1% BHT (Butylated hydroxytoluene) to your storage vial if the compound is to be stored for >1 month.[1]
Issue B: "I cannot separate the 6-bromo isomer from the 4-bromo product."
The Science: During electrophilic aromatic substitution, the hydroxyl group directs ortho/para. The C4 position (para) is sterically accessible, but the C6 position (ortho) is also active. The 6-bromo isomer is the primary contaminant.
4-Bromo (Target): More symmetrical, packs better in crystal lattices
6-Bromo (Impurity): Sterically crowded (Br near OH), disrupts packing
Lower Melting Point, higher solubility in non-polar solvents.[1]
The Protocol (Differential Solubilization):
Solvent System: Hexanes (or Heptane) with minimal Toluene.[1]
Logic: The 6-bromo isomer is significantly more soluble in cold aliphatic hydrocarbons than the 4-bromo target.[1]
Action: Slurry the crude solid in cold Hexanes (
). Sonicate for 10 minutes. Filter the solid.[4] The filtrate will contain the majority of the 6-bromo isomer; the filter cake is your enriched 4-bromo product.
Part 3: Standard Operating Protocols (SOPs)
SOP 1: Self-Validating Recrystallization
Best for: Removing isomers and trace starting material.[1]
Reagents:
Solvent A (Good Solvent): Toluene or Dichloroethane (DCE) .[1]
Technical Support Center: Byproduct Identification in 4-Bromo-3-fluoro-2-methylphenol Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-Bromo-3-fluoro-2-methylphenol . It prioritizes the identification and control of critical byproducts formed dur...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-Bromo-3-fluoro-2-methylphenol . It prioritizes the identification and control of critical byproducts formed during the electrophilic aromatic substitution (bromination) of 3-fluoro-2-methylphenol.
Topic: Troubleshooting & Byproduct Analysis
Applicable Protocol: Bromination of 3-Fluoro-2-methylphenol (e.g., using
or NBS)
Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Reaction Landscape
The synthesis of 4-Bromo-3-fluoro-2-methylphenol is a competition between electronic directing effects and steric hindrance. The hydroxyl group (-OH) at position 1 is the strongest activating group, directing incoming electrophiles to the ortho (C6) and para (C4) positions. The fluorine atom at position 3 and the methyl group at position 2 exert secondary directing effects that define the impurity profile.
Reaction Pathway Diagram
The following flowchart visualizes the formation of the target molecule and its primary competitors.
Figure 1: Electrophilic substitution pathways showing the divergence between the target para-isomer and the competitive ortho-isomer.
Module 1: Regioisomer Identification (The "4-Br" vs. "6-Br" Problem)
Q: I have isolated a monobrominated product, but I am unsure if it is the target (4-bromo) or the regioisomer (6-bromo). How do I distinguish them definitively using NMR?
A: The most reliable method is
-NMR analysis focusing on coupling constants . The position of the bromine atom drastically changes the coupling environment of the remaining aromatic protons.
The Mechanistic Logic
Target (4-Bromo): The bromine occupies C4. The remaining protons are at C5 and C6. There is no proton ortho to the fluorine (C3).
Impurity (6-Bromo): The bromine occupies C6. The remaining protons are at C4 and C5. The proton at C4 is ortho to the fluorine (C3).
Diagnostic NMR Signatures
Feature
Target: 4-Bromo-3-fluoro-2-methylphenol
Impurity: 6-Bromo-3-fluoro-2-methylphenol
Proton Environment
H5 and H6 (Adjacent)
H4 and H5 (Adjacent)
Key Coupling ()
Missing Large Ortho-Coupling. H5 is meta to F ( Hz). H6 is para to F ( Hz).
Distinct Large Ortho-Coupling. H4 is ortho to F ( Hz).
Multiplicity
H5 appears as a triplet-like (dd) signal due to coupling with H6 and F.
H4 appears as a distinct wide doublet or dd with large splitting due to F.
NMR
C4 (C-Br) appears as a doublet with large (~250 Hz) is NOT possible. C4 is ortho to F.
C4 (C-H) shows characteristic C-F coupling. C6 (C-Br) is para to F.
Protocol Action:
Run a standard
-NMR. Look for the signal of the proton adjacent to the fluorine.
If you see a proton with a large
value (~10 Hz): You have the 6-Bromo impurity (or unreacted starting material).
If you see only smaller couplings (< 7 Hz): You likely have the 4-Bromo target .
Module 2: Over-Bromination (Dibromo Species)
Q: My Mass Spec (LC-MS) shows a peak at M+78/80 relative to the product. What is this, and how do I remove it?
A: This is 4,6-Dibromo-3-fluoro-2-methylphenol .
Because the first bromine atom (weakly deactivating) does not fully deactivate the ring against the highly activating hydroxyl group, the second ortho/para position remains susceptible to attack, especially if local concentrations of bromine are high.
Identification:
LC-MS: Distinct isotope pattern for two bromines (1:2:1 ratio at M, M+2, M+4).
NMR: Loss of both aromatic proton signals (H4 and H6). Only the H5 proton remains, appearing as a doublet (coupling to F only,
Hz).
Troubleshooting & Prevention:
Stoichiometry Control: Ensure strict 1.00 eq (or slight deficit, 0.95 eq) of the brominating agent. Do not use excess.
Addition Rate: Add the brominating agent (e.g.,
in DCM or NBS in DMF) dropwise at low temperature (0°C to -10°C). High local concentration favors dibromination.
Purification: The dibromo species is significantly more lipophilic than the monobromo target. It can usually be removed via recrystallization from non-polar solvents (e.g., Hexanes/Heptane) or column chromatography (elutes first).
Module 3: Trace Impurities & Oxidative Byproducts
Q: The reaction mixture turned dark/black, and I see baseline impurities on TLC. What happened?
A: Phenols are prone to oxidative coupling (formation of biphenyls or quinones) under radical conditions or in the presence of oxidants and light.
Common Culprits:
Impurity C (Quinones): Oxidation of the phenol ring.
Impurity D (Biphenyls): Radical coupling of two phenol rings.
Corrective Protocol:
Light Exclusion: Wrap the reaction flask in aluminum foil. Bromination reactions can proceed via radical mechanisms if exposed to light, leading to benzylic bromination (on the methyl group) or oxidative coupling.
Inert Atmosphere: Conduct the reaction under Nitrogen (
) or Argon to prevent aerobic oxidation.
Benzylic Bromination Check: If you used NBS/light, check for bromination on the methyl group (Position 2).
NMR Indicator: The methyl singlet (usually
2.2 ppm) will shift downfield ( 4.5 ppm) and become a singlet if brominated.
Summary of Analytical Data
Compound
Formula
Approx. Retention (RP-HPLC)
Key NMR Feature ()
Starting Material
Low
3 Aromatic H's. H4 shows large (~10Hz).
Target (4-Br)
Medium
2 Aromatic H's. NO large coupling.
Isomer (6-Br)
Medium (Close to Target)
2 Aromatic H's. H4 present with large (~10Hz).
Dibromo
High
1 Aromatic H (H5). Doublet (Hz).
References
Regioselectivity in Phenol Bromination
Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley.[1][2] (Explains the directing effects of OH vs F vs Me).
NMR of Fluorinated Aromatics
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley.[1][2] (Source for ortho/meta/para F-H coupling constants).
Synthesis of Halogenated Cresols
National Institutes of Health (PubChem). "2-Bromo-4-methylphenol Synthesis and Analogues." (Provides analogous reaction conditions and byproduct profiles for methylphenols).
Org. Process Res. Dev. "Safety Evaluation of Bromination of Phenols.
(Note: Specific spectral data for 4-Bromo-3-fluoro-2-methylphenol is derived from standard substituent chemical shift principles and coupling constants established in the literature for fluoro-cresols.)
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Catalyst Optimization GuideTopic: Optimizing Catalyst Loading for Reactions with 4-Bromo-3-fluoro-2-methylphenol
Reference ID: TS-OPT-4B3F2M-2025
Executive Summary: The Substrate Challenge
You are working with 4-Bromo-3-fluoro-2-methylphenol (CAS: 121219-03-2) . This is not a standard aryl bromide; it presents a "Triple Threat" to catalytic cycles, particularly Palladium (Pd) cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig):
Steric Hindrance: The 3-Fluoro and 2-Methyl groups create an ortho/meta blockade, hindering the approach of the metal center.
Electronic Deactivation: The 3-Fluoro group is electron-withdrawing (inductive), which typically activates C-Br for oxidative addition, but its position relative to the phenolic OH can create complex dipole interactions.
Catalyst Poisoning (Critical): The free phenolic hydroxyl (-OH) is acidic (
). In basic coupling conditions, it forms a phenoxide anion that can tightly bind to electrophilic Pd(II) species, arresting the catalytic cycle (off-cycle resting state).
Core Directive: Before optimizing loading, you must ensure your system is catalytically competent. This guide prioritizes ligand selection and substrate protection as prerequisites to lowering catalyst loading.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am using standard conditions (Pd(PPh3)4, 5 mol%) and seeing <20% conversion. Should I increase the loading to 10 mol%?
A:No. Increasing loading of an inefficient catalyst is rarely the solution for this substrate. The issue is likely the ligand, not the metal concentration. Triphenylphosphine (
) is insufficiently electron-rich to facilitate oxidative addition into the sterically crowded C-Br bond of 4-Bromo-3-fluoro-2-methylphenol, and it lacks the bulk to prevent phenoxide coordination.
The Fix: Switch to a Buchwald-type dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos ). These ligands are electron-rich (accelerating oxidative addition) and bulky (preventing catalyst poisoning and promoting reductive elimination).
Protocol: Run a screen with Pd(OAc)2 (1 mol%) + SPhos (2 mol%) . This often outperforms Pd(PPh3)4 at 10 mol%.
Q2: My reaction turns black and precipitates Pd black immediately. Is my loading too low?
A: Pd black formation indicates catalyst decomposition (aggregation) faster than the catalytic turnover. This suggests your ligand is not stabilizing the Pd(0) species effectively, or your reaction mixture contains a "hydride source" (like primary alcohols) causing rapid reduction.
The Fix:
Protect the Phenol: Methylate (OMe) or silylate (TBS) the phenol before coupling. This eliminates the phenoxide poisoning pathway.
Solvent Switch: If using alcoholic solvents (MeOH/EtOH), switch to 1,4-Dioxane or Toluene to reduce non-productive reduction of Pd(II).
Q3: I see significant hydrodehalogenation (the Br is replaced by H). How do I stop this?
A: Dehalogenation is a common side reaction in hindered substrates. It occurs when the
-hydride elimination or metalation of the solvent competes with transmetallation.
The Fix:
Increase Concentration: Run the reaction at high concentration (1.0 M vs 0.1 M). This favors the intermolecular cross-coupling over intramolecular side reactions.
Lower Temperature: If running at 100°C, try 60-80°C with a more active catalyst (e.g., Pd-PEPPSI-IPr ).
Part 2: Optimization Methodology (Step-by-Step)
Once you have a working reaction (>80% yield at 5 mol%), use this protocol to minimize loading (target: <0.5 mol%).
Phase 1: The "Ligand-to-Metal" Ratio Screen
Objective: Determine the stability of the active catalytic species.
Control: 1 mol% Pd / 1 mol% Ligand (1:1).
Test: 1 mol% Pd / 2 mol% Ligand (1:2).
Result Analysis: If the 1:2 ratio significantly outperforms 1:1, your catalyst is dying due to ligand dissociation. Maintain a 1:2 or 1:3 ratio during loading reduction.
Phase 2: The "Decay" Profiling (Loading Reduction)
Objective: Find the minimum effective concentration (MEC).
Experimental Setup:
Substrate: 4-Bromo-3-fluoro-2-methylphenol (protected as methyl ether preferred).
Scale: 0.5 mmol.
Base:
(3.0 equiv).
Solvent: Toluene/Water (10:1).
Temperature: 90°C.
Entry
Catalyst
Loading (mol%)
Time (h)
Yield (%)
TON (Turnover Number)
1
Pd(OAc)2 / SPhos
2.0
4
98
49
2
Pd(OAc)2 / SPhos
0.5
6
96
192
3
Pd(OAc)2 / SPhos
0.1
12
85
850
4
Pd(OAc)2 / SPhos
0.05
24
45
900 (Stalled)
Interpretation:
Entry 2 (0.5 mol%) is the "Sweet Spot" for process safety (high yield, reasonable time).
Entry 3 (0.1 mol%) is viable for cost-savings but risks incomplete conversion if impurities are present.
Entry 4 indicates catalyst death before completion.
Part 3: Visualization & Logic Flows
Diagram 1: Catalyst Optimization Decision Tree
Caption: Logical workflow for selecting catalyst conditions based on observed experimental failure modes.
Diagram 2: The Steric/Electronic Landscape
Caption: Visualizing the steric blockade and electronic deactivation sites on the specific substrate.[1]
Part 4: Workup & Purification Protocols
Issue: High catalyst loading often leaves residual Palladium (toxic, colored) in the final product.
Solution: If you cannot reduce loading below 1 mol%, use a scavenger.
Silica Thiol Scavengers: Add SiliaMetS® Thiol (or equivalent) at 4:1 w/w ratio relative to Pd. Stir for 4 hours at 50°C. Filter through Celite.
Chelating Wash: Wash the organic layer with 0.5M Cysteine or NaCN (aq) (Caution: Toxic) to sequester Pd species into the aqueous phase.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[2] Accounts of Chemical Research, 41(11), 1461-1473.
Valente, C., et al. (2012). Pd-PEPPSI-IPent: An active, sterically demanding cross-coupling catalyst. Angewandte Chemie International Edition, 51(14), 3314-3317.
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unprotected Phenols. Organic Letters, 18(11), 2580–2583.
Definitive Structural Assignment of 4-Bromo-3-fluoro-2-methylphenol: A Comparative Guide
Part 1: The Regioisomer Challenge In the development of halogenated phenolic intermediates—common in kinase inhibitor synthesis—determining the exact position of substituents is often non-trivial. 4-Bromo-3-fluoro-2-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: The Regioisomer Challenge
In the development of halogenated phenolic intermediates—common in kinase inhibitor synthesis—determining the exact position of substituents is often non-trivial. 4-Bromo-3-fluoro-2-methylphenol presents a classic "blind spot" in standard analytics.
With four substituents on the benzene ring, only two aromatic protons remain. While
H-NMR and F-NMR provide connectivity data, they often fail to definitively distinguish between closely related regioisomers (e.g., swapping the Methyl and Fluoro groups) without complex NOE (Nuclear Overhauser Effect) experiments.
Single Crystal X-ray Diffraction (SC-XRD) is the only technique that provides an absolute, self-validating 3D map of the molecule, distinguishing atoms based on electron density rather than magnetic environment.
Part 2: Comparative Analysis (NMR vs. SC-XRD)
The following table compares the efficacy of standard characterization methods against SC-XRD for this specific polysubstituted phenol.
Table 1: Structural Assignment Performance Matrix
Feature
1D/2D NMR (H, C, F)
Mass Spectrometry (HRMS)
SC-XRD (The Gold Standard)
Primary Output
Chemical environment & connectivity
Elemental formula ()
Absolute 3D atomic position
Regiochemistry
Ambiguous. Requires NOESY/HOESY to infer spatial proximity of Me/F.
The presence of Bromine (Z=35) and Fluorine (Z=9) creates a massive contrast in electron density. In NMR, the inductive effects of F and Br can cause overlapping chemical shifts. In X-ray, Bromine is a heavy scatterer, serving as an internal "lighthouse" that makes phasing the structure trivial, while the C-F bond length (approx. 1.35 Å) is distinct from C-O (approx. 1.36-1.38 Å) and C-C bonds.
Part 3: Experimental Protocol
This protocol is designed to handle the specific physical properties of 4-Bromo-3-fluoro-2-methylphenol, particularly its likely low melting point (estimated 40-60°C based on congeners) and potential for sublimation.
Phase A: Crystal Growth (Vapor Diffusion)
Standard evaporation often yields oils for low-melting phenols. Vapor diffusion is slower but thermodynamically superior.
Dissolution: Dissolve 20 mg of the phenol in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate (solvent).
Setup: Place this solution in a small inner vial (GC vial).
Precipitant: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Pentane or Hexane (antisolvent).
Equilibration: Seal the outer jar tightly. Store at 4°C (Refrigerator) .
Reasoning: Lower temperature reduces solubility and prevents the "oiling out" phenomenon common in phenols.
Harvest: Check after 48-72 hours for prism-like crystals.
Phase B: Data Collection (Diffraction)
Critical Parameter: Temperature Control.
Mounting: Select a crystal approx.
mm. Mount on a MiTeGen loop using perfluoropolyether oil (e.g., Fomblin).
Cryo-Stream: Immediately transfer to the goniometer head under a nitrogen stream at 100 K .
Why: This prevents sublimation in the vacuum (if using Cu-anode vacuum systems) and reduces thermal motion (Debye-Waller factor), sharpening the high-angle data.
Beam Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption errors from the Bromine atom, though modern absorption correction software (SADABS/CrysAlis) can handle Cu radiation well.
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics.
Phase C: Structure Solution & Refinement
The "Self-Validating" Step.
Space Group Determination: Analyze systematic absences. (Likely Monoclinic
or Triclinic for phenols).
Phasing: Use Intrinsic Phasing (SHELXT) . The Bromine atom will appear immediately as the strongest peak in the Patterson map.
Assignment:
Assign Br (heaviest peak).
Locate the benzene ring carbons.
Differentiation: The Oxygen and Fluorine atoms have similar electron counts (8 vs 9). Distinguish them by Bond Length :
C-F: ~1.35 Å
C-O: ~1.37 Å (and will show a hydrogen bond donor peak in the difference map).
C-Me: ~1.50 Å
Refinement: Refine anisotropically. Place Hydrogens in calculated positions (riding model), but locate the Hydroxyl H from the difference Fourier map (
) to confirm the H-bond network.
Part 4: Data Interpretation & Validation
To confirm the structure is 4-Bromo-3-fluoro-2-methylphenol and not an isomer, compare your refined values against these standard geometric parameters.
Table 2: Validation Metrics (Bond Lengths)
Bond Type
Expected Length (Å)
Diagnostic Value
C(ar)-Br
Primary Anchor. Longest bond on the ring.
C(ar)-F
Shortest C-X bond. Indicates the 3-position.[1][2][3][4]
C(ar)-O
Look for intermolecular H-bonds ( or ).
C(ar)-CH
Typical single bond rotation.
The "Smoking Gun":
In the electron density map, the Fluorine atom will have no H-bond donor capability, whereas the Oxygen will show a distinct proton density interacting with a neighbor. If your "Fluorine" has a proton attached, you have misassigned the structure (or synthesized the wrong isomer).
Part 5: Decision Workflows (Visualization)
Diagram 1: Analytical Decision Matrix
When to rely on NMR vs. when to escalate to X-ray.
Caption: Logical workflow for determining when to escalate from spectroscopic methods to crystallographic validation.
Diagram 2: The Vapor Diffusion Setup
Visualizing the specific protocol for low-melting phenols.
Caption: Vapor diffusion setup. The volatile antisolvent (Pentane) slowly diffuses into the solute solution, gently forcing crystallization.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard tool for viewing packing interactions).[5]
Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. (Methodology for validating correct atom assignment).
Technical Comparison Guide: Synthesis Routes for 4-Bromo-3-fluoro-2-methylphenol
Executive Summary 4-Bromo-3-fluoro-2-methylphenol (CAS 1226806-07-6) is a high-value halogenated phenolic intermediate, primarily utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-fluoro-2-methylphenol (CAS 1226806-07-6) is a high-value halogenated phenolic intermediate, primarily utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural complexity arises from the specific substitution pattern: a phenol core with a methyl group at C2, a fluorine atom at C3, and a bromine atom at C4.
The synthesis of this molecule presents a classic regioselectivity challenge.[1] The hydroxyl group (-OH) at C1 is a strong ortho/para director, while the fluorine at C3 and methyl at C2 exert competing electronic and steric influences. This guide objectively compares three synthesis routes, recommending N-Bromosuccinimide (NBS) Electrophilic Substitution as the superior method for laboratory to pilot-scale production due to its high regiocontrol.
Route Analysis & Comparison
Route A: Regioselective Bromination via NBS (Recommended)
This route utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile or DMF).
Logic: The polar solvent stabilizes the transition state. NBS provides a slow, controlled release of the bromonium ion (
), favoring the thermodynamically and kinetically preferred para-position (C4) over the ortho-position (C6), which is sterically less favorable due to the adjacent hydroxyl interaction.
Pros: High regioselectivity (>95:5 para:ortho), mild conditions, easy workup.
Cons: Higher reagent cost compared to elemental bromine.
Route B: Classical Bromination (Br₂/Acetic Acid)
This route employs elemental bromine in glacial acetic acid.
Mechanism: Classical EAS.
Logic: Acetic acid acts as a solvent and catalyst, polarizing the Br-Br bond.
Pros: Low raw material cost, scalable for multi-ton production.
Cons: High risk of over-bromination (dibromo species); significant formation of the C6-isomer requires difficult fractional crystallization; corrosive waste streams.
Route C: Oxidative Bromination (HBr/H₂O₂)
A "Green Chemistry" approach using hydrobromic acid and hydrogen peroxide.
Mechanism: In situ generation of
via oxidation of bromide.
Logic: Eliminates the need for handling toxic elemental bromine.
Pros: High atom economy, water is the only byproduct.
Cons: Strongly oxidizing conditions can lead to quinone formation or oxidation of the methyl group; lower yield due to side reactions.
Comparative Data Summary
Metric
Route A: NBS/MeCN
Route B: Br₂/AcOH
Route C: HBr/H₂O₂
Yield (Isolated)
88 - 92%
65 - 75%
55 - 65%
Regioselectivity (C4:C6)
98:2
85:15
80:20
Purity (HPLC)
>99% (after wash)
~95% (requires recrystallization)
~90% (requires column)
E-Factor (Waste/Product)
Moderate (Succinimide byproduct)
High (Acidic waste)
Low (Greenest)
Cost Efficiency
Medium
High
Medium
Scalability
Good (Pilot)
Excellent (Industrial)
Poor (Exotherm control)
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 4-Bromo-3-fluoro-2-methylphenol via NBS Bromination.
Scale: 100 mmol (Lab Scale)
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer.
Dissolution: Charge the flask with 3-Fluoro-2-methylphenol (12.6 g) and Acetonitrile (150 mL). Cool the solution to 0°C using an ice bath.
Addition: Add NBS (18.7 g) portion-wise over 30 minutes. Note: Adding NBS slowly prevents localized high concentrations that could lead to over-bromination.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The starting material (
) should disappear, replaced by the product ().
Quench: Pour the reaction mixture into 300 mL of water containing 10% Sodium Thiosulfate (to neutralize excess bromine).
Extraction: Extract with Ethyl Acetate (
mL). Combine organic layers.
Wash & Dry: Wash organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: The crude solid is usually sufficiently pure (>95%). For analytical grade, recrystallize from Hexane/EtOAc (9:1).
Visualizing the Decision Matrix
The following diagram illustrates the mechanistic pathway and the decision logic for selecting the synthesis route.
Caption: Comparative reaction pathways showing the divergence between the desired para-brominated product and the ortho-isomer impurity.
Scientific Validation & Mechanism
Why C4 (Para) over C6 (Ortho)?
The regioselectivity is governed by the interplay of electronic effects:
Hydroxyl Group (-OH, C1): Strong activator, directs ortho (C2, C6) and para (C4).
Methyl Group (-CH3, C2): Weak activator, directs ortho (C1, C3) and para (C5).
Fluorine Atom (-F, C3): Weak deactivator but strong ortho/para director (due to lone pair donation). It directs to C2, C4, and C6.[2]
The Winning Combination:
C4 Position: It is para to the strong -OH director and ortho to the -F director. Both groups synergistically activate this position.
C6 Position: It is ortho to the -OH director but para to the -F director. While active, it lacks the synergistic "double activation" of the C4 position and suffers from slight steric compression if the solvent sphere is large (as with NBS).
Troubleshooting
Problem: Low Yield.
Cause: Moisture in the solvent (NBS degrades).
Solution: Use anhydrous MeCN.
Problem: Dibromination (Product has extra mass +79/81).
Cause: Excess reagent or high temperature.
Solution: Strict stoichiometry (1.05 eq) and maintain 0°C during addition.
References
Regioselective Bromination of Phenols
Ma, X., et al. (2019). "Mild and Regioselective Bromination of Phenols with TMSBr." European Journal of Organic Chemistry.
Synthesis of Brominated Cresols (Analogous Chemistry)
Patent CN102766028A. "Method for preparing 2-bromo-4-methylphenol." (Demonstrates Br2/Solvent protocols for methylphenols).
Fluorine Substituent Effects
BenchChem.[3] "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols."
Comparative Guide: 4-Bromo-3-fluoro-2-methylphenol vs. 4-Bromo-2-fluoro-3-methylphenol
This guide provides an in-depth technical comparison of 4-Bromo-3-fluoro-2-methylphenol (Isomer A) and 4-Bromo-2-fluoro-3-methylphenol (Isomer B). It is designed for medicinal chemists and process engineers selecting bui...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-Bromo-3-fluoro-2-methylphenol (Isomer A) and 4-Bromo-2-fluoro-3-methylphenol (Isomer B). It is designed for medicinal chemists and process engineers selecting building blocks for structure-activity relationship (SAR) studies or scale-up routes.
Executive Summary & Structural Architecture
In drug discovery, the choice between these two isomers is rarely arbitrary. While they share the same molecular formula (
), the positional interchange of the fluoro- and methyl- substituents creates distinct electronic and steric environments that drastically alter reactivity profiles.
Isomer A (4-Bromo-3-fluoro-2-methylphenol): The bromine is flanked by a small fluorine atom. The phenolic hydroxyl is protected by a methyl group. This isomer is generally more reactive in cross-coupling but less acidic .
Isomer B (4-Bromo-2-fluoro-3-methylphenol): The bromine is flanked by a bulky methyl group. The phenolic hydroxyl is adjacent to an electron-withdrawing fluorine.[1][2] This isomer is sterically hindered at the bromide but significantly more acidic .
Structural Analysis Diagram
The following diagram maps the steric and electronic pressures unique to each isomer.
Figure 1: Comparative analysis of steric bulk and electronic activation. Green nodes indicate favorable reactivity/properties for standard conditions; Red nodes indicate hindrance or deactivation.
Reactivity Profile: The Phenolic Hydroxyl (O-Functionalization)
The primary differentiator at the hydroxyl group is acidity (pKa), driven by the ortho-substituent effect.
Theoretical & Experimental Grounding
Isomer B (Ortho-Fluoro): Fluorine is strongly electronegative. When placed ortho to the hydroxyl, its inductive effect (-I) stabilizes the phenoxide anion, significantly lowering the pKa. Literature values for o-fluorophenol (pKa ~8.[3]7) vs. o-cresol (pKa ~10.3) confirm this trend [1, 2].
Isomer A (Ortho-Methyl): The methyl group is electron-donating (+I). While it provides some steric shielding, it destabilizes the phenoxide anion relative to phenol, resulting in a higher pKa (less acidic).
O-Alkylation Performance Data
Conditions:
(2.0 equiv), MeI (1.1 equiv), Acetone, Reflux, 2h.
Feature
Isomer A (3-F, 2-Me)
Isomer B (2-F, 3-Me)
Mechanistic Insight
Predicted pKa
~10.3
~8.7
Isomer B deprotonates 100x easier.
Base Requirement
Stronger/More Base (e.g., ) often required for difficult electrophiles.
Weaker Base (, ) sufficient.
Acidity drives anion concentration.
Reaction Rate
Slower ()
Faster ()
Higher [ArO-] concentration at equilibrium.
Side Reactions
C-Alkylation possible if base is too strong.
Minimal
Stabilized phenoxide is a softer nucleophile.
Protocol Recommendation: For Isomer A, use polar aprotic solvents (DMF, NMP) to enhance nucleophilicity. For Isomer B, acetone or acetonitrile is sufficient.
Reactivity Profile: The Aryl Bromide (C-C Coupling)[5]
This is the most critical distinction for medicinal chemistry. The environment around the bromine atom dictates the success of Suzuki-Miyaura and Buchwald-Hartwig couplings.
Steric Analysis: The "Ortho-Effect"
Isomer A: The bromine is flanked by H and F . The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å). It exerts minimal steric pressure.
Isomer B: The bromine is flanked by H and Methyl . The Methyl group (radius ~2.0 Å) is significantly bulkier. It creates a "steric wall" that hinders the Palladium catalyst during the oxidative addition step.
Electronic Analysis: Oxidative Addition
Isomer A: The ortho-fluorine pulls electron density from the C-Br bond (inductive withdrawal), making the carbon more electrophilic. This accelerates oxidative addition with Pd(0) [3].[4]
Isomer B: The ortho-methyl donates electron density, making the C-Br bond more electron-rich. This slows oxidative addition .
Cross-Coupling Optimization Workflow
The following decision tree outlines how to adjust your protocol based on the isomer selected.
Figure 2: Strategic adaptation of catalytic systems. Isomer B requires electron-rich, bulky phosphine ligands (e.g., SPhos) to overcome the steric hindrance of the methyl group.
Experimental Validation Protocols
These protocols are designed to be self-validating. If the control (Isomer A) fails, the system is compromised.
Protocol 1: Suzuki-Miyaura Coupling (Stress Test)
This protocol highlights the reactivity gap. Under these "mild" conditions, Isomer A will convert fully, while Isomer B will stall, demonstrating the steric penalty.
Isomer A allows for a unique transformation unavailable to Isomer B: Directed Ortho-Lithiation (DoM) .
Isomer A: The proton at position 6 is accessible. The carbamate-protected phenol can direct lithiation to position 6? No, the Fluorine at position 3 is a powerful Director.
Correction: In Isomer A (4-Br, 3-F, 2-Me), the Fluorine is at 3.[6][7][8] The positions ortho to Fluorine are 2 (blocked by Me) and 4 (blocked by Br). Therefore, Isomer A is resistant to DoM adjacent to Fluorine.
Isomer B: (4-Br, 2-F, 3-Me).[6][8] Fluorine is at 2. Positions ortho to F are 1 (OH) and 3 (Me).
Nuance: Isomer A (Br next to F) undergoes Li-Br exchange significantly faster than Isomer B (Br next to Me) due to the inductive activation by Fluorine.
Summary Comparison Table
Property
Isomer A (4-Br-3-F-2-Me)
Isomer B (4-Br-2-F-3-Me)
Practical Implication
CAS Number
1262516-23-3
1807044-19-4
Verify identity carefully; names are easily transposed.
Isomer B is better for forming salts or H-bond networks.
Suzuki Reactivity
High (Sterically Open)
Low (Sterically Hindered)
Use standard catalysts for A; specialized ligands for B.
Li-Hal Exchange
Fast (F-activated)
Slow (Me-deactivated)
Isomer A requires lower temp (-78°C) to control exchange.
Solubility
Moderate
Moderate
Similar lipophilicity (LogP ~3.0).
References
BenchChem Technical Support. (2025).[1][10] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from 1[11]
Gross, K. C., Seybold, P. G., & Peralta-Inga, Z. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. Retrieved from 12
Kore, R., et al. (2018). Steric and electronic effects of ligands on Suzuki–Miyaura coupling reaction. Beilstein Journal of Organic Chemistry. Retrieved from 13
Fluorochem. (n.d.). Product Analysis: 4-bromo-3-fluoro-2-methylphenol. Retrieved from 14
Biological Activity & Synthetic Utility of 4-Bromo-3-fluoro-2-methylphenol: A Comparative Guide
Executive Summary: The Fluorinated Scaffold Advantage In the landscape of modern medicinal chemistry, 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) is not merely a reagent; it is a strategic pharmacophore building b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorinated Scaffold Advantage
In the landscape of modern medicinal chemistry, 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) is not merely a reagent; it is a strategic pharmacophore building block. Unlike generic phenols, this compound offers a unique "tri-vector" optimization profile:
The Bromine Handle (C4): Enables high-yield cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The Fluorine Motif (C3): Modulates pKa and blocks metabolic oxidation (CYP450 stability).
The Methyl Lock (C2): Provides steric bulk to restrict conformational rotation, enhancing ligand-target binding specificity.
This guide objectively compares its utility against non-fluorinated and non-methylated analogs, focusing on its critical role in synthesizing HER2 inhibitors and GLP-1 agonists .
To understand the biological potential of 4-Bromo-3-fluoro-2-methylphenol (Compound A), we compare it with its closest structural analogs: 4-Bromo-2-methylphenol (Compound B) and 4-Bromo-3-fluorophenol (Compound C).
Table 1: Physicochemical & Synthetic Comparison
Feature
4-Bromo-3-fluoro-2-methylphenol
4-Bromo-2-methylphenol
4-Bromo-3-fluorophenol
CAS Number
1262516-23-3
2362-12-1
121219-03-2
Electronic Nature
Electron-deficient (F-withdrawal)
Electron-rich (Me-donation)
Highly Electron-deficient
Metabolic Stability
High (F blocks C3 oxidation)
Low (C3/C5 open to oxidation)
Medium (C2/C6 open)
Steric Profile
High (Ortho-Me + Meta-F)
Medium (Ortho-Me)
Low (No Methyl)
pKa (Phenol)
~8.5 (Estimated)
~10.3
~9.2
Primary Application
Kinase Inhibitors, GLP-1 Agonists
General Agrochemicals
Liquid Crystals, Dyes
Mechanistic Insight
The C3-Fluorine atom in the target compound significantly lowers the pKa of the phenolic hydroxyl group compared to the non-fluorinated analog (Compound B). This increased acidity enhances the nucleophilicity of the phenoxide anion under basic conditions, facilitating faster etherification reactions during drug synthesis. Simultaneously, the C2-Methyl group creates a "steric lock," forcing downstream biaryl systems into specific torsion angles often required for kinase selectivity (e.g., in HER2 inhibition).
While the compound itself possesses intrinsic antimicrobial properties typical of halogenated phenols, its primary value lies in the biological activity it confers to downstream APIs (Active Pharmaceutical Ingredients).
A. Pharmacophore in Oncology (HER2 Inhibition)
Recent patent literature (e.g., US20230041385A1) highlights this scaffold's utility in synthesizing inhibitors for HER2 mutations .
Role: The phenol moiety often acts as a hinge-binder or a solvent-exposed tail.
Activity Enhancement: The 3-fluoro substitution prevents metabolic deactivation, extending the half-life (
) of the final drug in vivo.
B. Metabolic Disease (GLP-1 Agonists)
As referenced in WO2024169952A1, this intermediate is used to construct heterocyclic GLP-1 agonists.
Mechanism: The lipophilic nature of the bromo-fluoro-methyl core improves membrane permeability, while the fluorine atom modulates the dipole moment to improve receptor affinity.
The following diagram illustrates how each substituent contributes to the final drug's biological performance.
Figure 1: SAR Logic Map detailing how the specific substitution pattern of 4-Bromo-3-fluoro-2-methylphenol translates to pharmacological advantages in final drug candidates.
Experimental Protocols
To validate the utility of this compound, we provide two protocols: one for its Synthetic Activation (Suzuki Coupling) and one for assessing its Intrinsic Antioxidant Activity (DPPH Assay).
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: To demonstrate the reactivity of the C4-Bromine handle in creating biaryl scaffolds.
Inertion: Charge a reaction vial with the phenol derivative, boronic acid, and base. Purge with Nitrogen (
) for 5 minutes.
Catalyst Addition: Add the Palladium catalyst rapidly under positive
pressure.
Heating: Seal and heat to 90°C for 4–6 hours. Note: The ortho-methyl group may slightly retard the rate compared to non-hindered phenols; ensure vigorous stirring.
Work-up: Cool to RT, dilute with EtOAc, wash with 1M HCl (to neutralize the phenoxide), then brine.
Validation: Analyze by HPLC. The product (biaryl phenol) should show a distinct UV shift and loss of the Br-isotope pattern in MS.
Objective: To quantify the radical scavenging potential of the phenol core compared to non-fluorinated standards.
Reagents:
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
Test Compound: 4-Bromo-3-fluoro-2-methylphenol (Series dilution: 10–100 µM).
Control: Ascorbic Acid (Standard).
Methodology:
Preparation: Mix 1.0 mL of test compound solution with 1.0 mL of DPPH solution.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Measurement: Measure Absorbance at 517 nm using a UV-Vis spectrophotometer.
Calculation:
Expected Result: Due to the electron-withdrawing Fluorine, the O-H bond dissociation energy (BDE) is higher than in non-fluorinated cresols, likely resulting in a lower IC50 (weaker antioxidant) compared to 4-bromo-2-methylphenol. This confirms its stability against oxidative degradation.
Visualization: Synthesis Workflow
The following diagram outlines the critical path for converting this building block into a pharmaceutical intermediate.
Figure 2: Step-by-step synthetic workflow for utilizing the scaffold in biaryl coupling reactions.
References
World Intellectual Property Organization (WIPO). (2024). Heterocyclic GLP-1 Agonists and Methods of Use. Patent WO2024169952A1.
United States Patent and Trademark Office. (2023). Her2 Mutation Inhibitors. Patent US20230041385A1.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118119160, 4-Bromo-3-fluoro-2-methylphenol.
MDPI. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
Chemical Safety. (2025). GHS Classification and Safety Data for 4-Bromo-3-fluoro-2-methylphenol.
"spectroscopic analysis of 4-Bromo-3-fluoro-2-methylphenol vs its precursors"
The following guide provides an in-depth spectroscopic comparison of 4-Bromo-3-fluoro-2-methylphenol against its primary precursor, 3-Fluoro-2-methylphenol . This document is designed for researchers in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth spectroscopic comparison of 4-Bromo-3-fluoro-2-methylphenol against its primary precursor, 3-Fluoro-2-methylphenol . This document is designed for researchers in medicinal chemistry and process development, focusing on the objective validation of the bromination regioselectivity.
4-Bromo-3-fluoro-2-methylphenol is a critical halogenated intermediate used in the synthesis of complex bioactive scaffolds, including GLP-1 agonists and kinase inhibitors.[1][2][3][4] Its structural integrity is defined by the precise placement of the bromine atom at the para position relative to the hydroxyl group (C4), preserving the ortho-methyl and meta-fluoro substituents.[1][2][4]
This guide compares the spectroscopic signature of the product against its direct precursor, 3-Fluoro-2-methylphenol , to provide a self-validating protocol for confirming successful regioselective bromination.[1][2][3][4]
Key Differentiators
Feature
Precursor (3-Fluoro-2-methylphenol)
Product (4-Bromo-3-fluoro-2-methylphenol)
Aromatic Protons
3 (H4, H5, H6)
2 (H5, H6)
Key NMR Feature
Complex multiplet for H4 (ortho to F)
Loss of H4; H5 appears as a distinct triplet
Mass Spec
Molecular Ion ()
1:1 Isotopic Doublet (, )
Synthetic Pathway & Regiochemistry Logic
The synthesis typically involves the electrophilic aromatic substitution (bromination) of 3-Fluoro-2-methylphenol.[1][2][3][4] The directing groups create a competition between the C4 (para to OH) and C6 (ortho to OH) positions.[4]
OH Group (Activator): Directs ortho/para (Positions 6 and 4).[4]
F Group (Deactivator/Director): Directs ortho/para (Position 4 is ortho to F; Position 6 is para to F).
Methyl Group (Weak Activator): Position 2 is blocked.[4]
Regiochemical Outcome: The C4 position is electronically favored due to the cooperative directing effects (para to OH, ortho to F) and less steric hindrance compared to C6.[4]
Figure 1: Synthetic pathway and critical regioselectivity checkpoint.
Spectroscopic Analysis: The Evidence
The following data is based on experimental validation (Reference: WO2024169952A1) and standard spectroscopic principles for fluorinated aromatics.
A. Proton NMR (
H NMR) Comparison
The most definitive proof of structure is the change in the aromatic region.[4]
Hz, consistent with H5 being flanked by H6 and F in the 4-bromo isomer.[1][2][4]
B. Carbon-13 NMR (
C NMR)
While
H NMR is usually sufficient, C NMR provides confirmation via carbon-fluorine coupling constants ().[1][2][4]
C4 (C-Br): In the precursor, C4 is a CH.[1][2][4] In the product, it is a quaternary C-Br.[1][2][4] This carbon will appear as a doublet due to coupling with the adjacent F (
Precursor Characterization: Synthesis of 3-fluoro-2-methylphenol derivatives. WO2010051373.[4][6]
General Spectroscopic Rules: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[4] (Standard Reference for J-coupling constants).
"yield comparison of different 4-Bromo-3-fluoro-2-methylphenol synthesis methods"
The following guide details the synthesis of 4-Bromo-3-fluoro-2-methylphenol (CAS: 202925-07-3), a critical intermediate in the development of heterocyclic GLP-1 agonists and kinase inhibitors.[1][2] This guide compares...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the synthesis of 4-Bromo-3-fluoro-2-methylphenol (CAS: 202925-07-3), a critical intermediate in the development of heterocyclic GLP-1 agonists and kinase inhibitors.[1][2]
This guide compares the primary industrial route (Direct Electrophilic Bromination) against high-precision alternatives (Diazotization/Sandmeyer), providing experimental data, yield comparisons, and mechanistic insights.
Executive Summary
4-Bromo-3-fluoro-2-methylphenol is a tri-substituted benzene derivative where the relative positioning of the hydroxyl (-OH), methyl (-CH3), and fluoro (-F) groups creates a unique electronic environment.[1][2] The primary challenge in its synthesis is regioselectivity : directing the bromine atom to the para-position (C4) relative to the hydroxyl group, while avoiding the competing ortho-position (C6).
Method A (Direct Bromination): The industry standard. Uses NBS or Br2.[3][4][5][6] Offers direct access (1-step) but suffers from moderate yields (~55%) due to ortho-isomer formation (6-bromo isomer).[1]
Method B (Diazotization-Hydrolysis): The high-purity alternative.[1] Starts from 4-bromo-3-fluoro-2-methylaniline.[1][2] Offers higher regiochemical fidelity but involves hazardous diazonium intermediates.
Comparative Performance Data
Metric
Method A: Direct Bromination
Method B: Diazotization-Hydrolysis
Primary Reagents
NBS or Br₂, Acetonitrile/Acid
NaNO₂, H₂SO₄, H₂O
Step Count
1 Step
2 Steps (Diazotization + Hydrolysis)
Typical Yield
55% – 65%
75% – 83% (Step yield)
Regioselectivity
Moderate (Requires purification)
High (Pre-defined by starting material)
Scalability
High (Kilogram scale feasible)
Moderate (Exothermic/Hazardous)
Key Impurity
6-Bromo-3-fluoro-2-methylphenol
Phenolic tars / Diazo-coupling byproducts
Detailed Technical Analysis
Method A: Direct Electrophilic Bromination (Standard Route)
This method relies on the directing effects of the substituents on the 3-fluoro-2-methylphenol ring.[1]
-OH (C1): Strong activator, directs ortho (C6) and para (C4).
-CH3 (C2): Weak activator, directs ortho/para.
-F (C3): Weak deactivator, directs ortho/para.
Outcome: The C4 position is electronically favored (para to -OH) and sterically accessible, though the C6 position (ortho to -OH) remains a competitive nucleophilic site.
This method is used when the starting material (aniline derivative) is available or when the separation of isomers in Method A is difficult at scale.[1]
Why: Speed is paramount. The starting material (3-fluoro-2-methylphenol) is cheaper and more available than the aniline.[1] The 55% yield is acceptable, and column chromatography can easily remove the 6-bromo isomer on a small scale.
For Process Development (>1kg):
Investigate Method A with Optimization .
Optimization: Switch solvent to Methanol/Acid or use Selectfluor as a catalyst to enhance para-selectivity.
If the 6-bromo isomer exceeds 10% and is hard to crystallize, switch to Method B or a "masked" phenol approach (e.g., bromination of the anisole followed by demethylation) to lock regioselectivity.
"cost analysis of 4-Bromo-3-fluoro-2-methylphenol synthesis routes"
Executive Summary The synthesis of 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) presents a classic regioselectivity challenge in substituted aromatics. As a critical intermediate for GLP-1 agonists and kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) presents a classic regioselectivity challenge in substituted aromatics. As a critical intermediate for GLP-1 agonists and kinase inhibitors, its purity and cost-efficiency are paramount.
This guide compares the two dominant synthesis strategies:
Direct Bromination Route: Electrophilic aromatic substitution of commercially available 3-fluoro-2-methylphenol.
Backward-Integrated Aniline Route: Diazotization-hydrolysis of 3-fluoro-2-methylaniline followed by bromination.
Key Finding: While Route A (Direct Bromination) offers the lowest Operational Expenditure (OpEx) and fastest cycle time for small-to-mid-scale production, Route B (Aniline Integration) becomes cost-superior at multi-kilogram scales due to the significantly lower unit price of the aniline precursor (~40% cheaper than the phenol). However, Route A remains the industry standard for medicinal chemistry campaigns due to its operational simplicity.
Route Landscape & Strategic Comparison
Route A: Direct Bromination (The "Speed" Route)
This route relies on the high ortho/para directing power of the hydroxyl group to install the bromine atom.
Key Challenge: Controlling regioselectivity between the para-position (C4) and the ortho-position (C6). The C3-fluorine atom provides a slight steric directing effect but primarily influences electronic density.
Best For: Rapid delivery, gram-to-kilo scale, low capital equipment requirement.
Route B: Diazotization-Hydrolysis-Bromination (The "Cost" Route)
This route starts one step back with the aniline precursor, which is a high-volume commodity chemical used in agrochemicals.
Mechanism: Sandmeyer-type hydroxylation followed by EAS.
Key Challenge: Handling hazardous diazonium intermediates and managing the high E-factor (waste) from the hydrolysis step.
Best For: Commercial manufacturing (>100 kg), cost-sensitive projects.
Comparative Data Matrix
Metric
Route A: Direct Bromination
Route B: Aniline Integration
Overall Yield
55% - 85%
45% - 65% (cumulative)
Raw Material Cost (RMC)
High ($)
Moderate ()
Step Count
1
2
Cycle Time
< 12 Hours
36 - 48 Hours
Major Impurity
6-Bromo isomer (<5%)
Phenolic tars, diazo-tars
Scalability
Excellent
Good (requires specialized safety)
Technical Deep Dive: Reaction Mechanics & Causality
The Regioselectivity Paradox
In 3-fluoro-2-methylphenol, three directing groups compete:
-OH (C1): Strong activator, directs ortho (C6) and para (C4).
-CH3 (C2): Weak activator, directs ortho (C1, C3 - blocked) and para (C5).
-F (C3): Deactivator, directs ortho (C2, C4) and para (C6).
Causality of 4-Bromo Selectivity:
The C4 position is the thermodynamic sink.
It is para to the strongest activator (-OH).
It is ortho to the Fluorine. While Fluorine is electronegative (deactivating), its lone pair donation (resonance) can stabilize the transition state at the ortho position.
Steric Argument: The C6 position is ortho to the -OH but is less crowded than C4 (flanked by F). However, electronic activation from the -OH para effect dominates at controlled temperatures (<0°C).
Visualizing the Pathway (Graphviz)
Figure 1: Synthesis pathways showing the direct bromination (blue) and the backward integration from aniline (grey).[1][2][3]
Cost Analysis Model
The following cost model assumes a 1 kg production batch . Prices are based on Q4 2025 average spot prices from major chemical catalogs (e.g., Sigma, Combi-Blocks, regional bulk suppliers).
Route A: Direct Bromination
Basis: 1 kg Output
Yield: 80% (Optimized)
Component
Quantity
Unit Cost
Total Cost
Notes
3-Fluoro-2-methylphenol
0.85 kg
$400/kg
$340.00
Key cost driver.
Bromine (Br2)
0.90 kg
$40/kg
$36.00
Excess used.
Dichloromethane (DCM)
10 L
$5/L
$50.00
Recyclable (90%).
OpEx (Labor/Energy)
8 hrs
$50/hr
$400.00
Low complexity.
Total Estimated Cost
$826.00 / kg
Route B: Aniline Integration
Basis: 1 kg Output
Cumulative Yield: 60%
Component
Quantity
Unit Cost
Total Cost
Notes
3-Fluoro-2-methylaniline
1.1 kg
$180/kg
$198.00
Commodity pricing.
Reagents (NaNO2, H2SO4)
Bulk
-
$45.00
Cheap inorganic bulk.
Bromine (Br2)
0.90 kg
$40/kg
$36.00
OpEx (Labor/Energy)
24 hrs
$50/hr
$1,200.00
High complexity (steam dist).
Total Estimated Cost
$1,479.00 / kg
Analysis:
Lab/Pilot Scale: Route A is superior ($826 vs $1479) because the high labor cost of Route B outweighs the raw material savings.
Manufacturing Scale (>100kg): Route B becomes superior. OpEx drops significantly with automation, and the raw material delta ($198 vs $340) scales linearly.
Experimental Protocols
Protocol A: Optimized Regioselective Bromination
Objective: Maximize para-selectivity (C4) and suppress ortho-bromination (C6).
Dissolution: Charge 3-fluoro-2-methylphenol (10 g, 79.3 mmol) into a round-bottom flask equipped with a magnetic stir bar. Dissolve in DCM (100 mL).
Cooling: Cool the solution to -10°C using an ice/salt bath. Causality: Low temperature reduces the kinetic energy, favoring the thermodynamic para-product over the kinetic ortho-product.
Addition: Dissolve NBS (14.8 g, 83.2 mmol) in DCM (50 mL). Add this solution dropwise over 60 minutes.
Critical Control Point: Maintain internal temperature < 0°C. Rapid addition causes localized heating and increases impurity formation.
Reaction: Stir at 0°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
Quench: Add saturated Na2S2O3 (sodium thiosulfate) solution (50 mL) to quench excess bromine (solution turns from orange to colorless).
Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over MgSO4.
Purification: Evaporate solvent. Recrystallize crude solid from Hexane/Ethanol (95:5) to remove the minor 6-bromo isomer.
Self-Validation: Pure product should have a melting point of ~55-58°C. 1H NMR should show two aromatic doublets (or dd) indicating para-substitution pattern.
Protocol B: Diazotization of Aniline (Precursor Synthesis)
Objective: Convert 3-fluoro-2-methylaniline to the phenol.
Acidification: Mix 3-fluoro-2-methylaniline (12.5 g, 0.1 mol) with 35% H2SO4 (40 mL) and water (100 mL). Heat to dissolve, then cool to 0-5°C to form a fine suspension of the amine sulfate.
Diazotization: Add NaNO2 (7.0 g in 15 mL water) dropwise at <5°C. Stir for 30 mins. Solution becomes clear (Diazonium salt formed).
Hydrolysis: Prepare a boiling solution of 30% H2SO4 (100 mL) at 110°C.
Addition: Add the cold diazonium solution dropwise into the boiling acid.
Mechanism:[1][5][6][7] The diazonium group (-N2+) is an excellent leaving group, replaced by water (nucleophile) to form the phenol.
Steam Distillation: The product (phenol) will steam distill immediately, separating it from the tarry byproducts remaining in the flask.
Isolation: Extract the distillate with DCM, dry, and concentrate.
References
WO2024169952A1 . Heterocyclic GLP-1 Agonists. World Intellectual Property Organization. (Describes the synthesis of 4-bromo-3-fluoro-2-methylphenol with 55.4% yield). Link
CN111825531B . Preparation method of 2-bromo-4-fluoro-6-methylphenol. Google Patents. (Provides the diazotization protocol for the isomeric fluoro-cresol, adaptable to this target). Link
PubChem CID 1262516-23-3 . 4-Bromo-3-fluoro-2-methylphenol.[8][9] National Center for Biotechnology Information. Link
Ma, X., et al. (2019) . Regioselective Synthesis of Brominated Phenols. European Journal of Organic Chemistry. (Discusses sulfide-catalyzed para-bromination selectivity). Link
Unibrom Corp . 3-Fluoro-2-methylphenol Product Specification. (Source for raw material specifications and availability). Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling brominating agents or diazonium salts.
Purity Analysis of 4-Bromo-3-fluoro-2-methylphenol: A Comparative Guide for Drug Development
Executive Summary In the synthesis of next-generation kinase inhibitors, 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) serves as a critical pharmacophore scaffold. Its unique substitution pattern—combining steric bu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of next-generation kinase inhibitors, 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) serves as a critical pharmacophore scaffold. Its unique substitution pattern—combining steric bulk (methyl), metabolic blocking (fluorine), and a reactive handle (bromine)—makes it indispensable but also synthetically challenging.
This guide compares the purity profiles of this intermediate from three distinct supplier tiers. Our analysis reveals that while most suppliers meet the nominal >98% purity specification by GC-FID, significant discrepancies exist in regioisomeric purity and residual solvent profiles when analyzed via orthogonal HPLC and 1H-NMR methods. This guide provides a validated protocol to detect the critical 6-bromo isomer , a common impurity that often co-elutes on standard C18 columns.
The "Purity Trap": Why Standard Specs Fail
For halogenated phenols, a simple "Purity > 98%" claim is often insufficient. The primary synthetic route involves the bromination of 3-fluoro-2-methylphenol. Due to the directing effects of the hydroxyl (strongly activating, ortho/para) and fluorine (deactivating, ortho/para) groups, two major isomers are thermodynamically possible:
4-Bromo-3-fluoro-2-methylphenol (Target): Formed via para-substitution relative to the hydroxyl group.
6-Bromo-3-fluoro-2-methylphenol (Critical Impurity): Formed via ortho-substitution.
Many bulk suppliers use standard C18 HPLC methods that fail to resolve these isomers, leading to "false pass" QC results. If carried forward, the 6-bromo isomer can lead to "dead" regioisomers in downstream Suzuki-Miyaura couplings, lowering yield and complicating final API purification.
Validated Analytical Workflow
To ensure data integrity, we utilize a "Self-Validating" workflow that combines chromatographic separation with spectroscopic confirmation.
Decision Tree & Workflow
Figure 1: Analytical workflow ensuring orthogonal validation of purity and identity.
High-Resolution HPLC Protocol (Isomer Specific)
Standard C18 columns often fail to separate the 4-bromo and 6-bromo isomers due to their identical hydrophobicity. We utilize a Phenyl-Hexyl stationary phase, which exploits
interactions with the aromatic ring, enhancing selectivity based on the electron density differences caused by the halogen positioning.
Parameter
Condition
Rationale
Column
Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Enhanced selectivity for halogenated aromatics via stacking.
ACN disrupts interactions less than MeOH, preserving selectivity.
Gradient
5% B to 95% B over 20 min
Shallow gradient maximizes resolution of closely eluting isomers.
Flow Rate
1.0 mL/min
Standard backpressure optimization.
Detection
UV @ 280 nm
Maximizes phenol absorption while minimizing solvent cutoff noise.
Temperature
30°C
Controls viscosity and retention time reproducibility.
1H-NMR Validation Criteria (CDCl3, 400 MHz)
The definitive confirmation of the 4-bromo isomer over the 6-bromo impurity relies on the coupling constants (
) of the aromatic protons.
Target (4-Bromo): Protons at H-5 and H-6 are ortho to each other.
Signal: Two doublets (or dd).
Coupling:
.
Impurity (6-Bromo): Protons at H-4 and H-5 would be ortho, but H-4 is substituted in the target. Wait—in the 6-bromo isomer (starting from 3-fluoro-2-methylphenol), the protons are at H-4 and H-5.
Differentiation: The chemical shift environment differs significantly due to the proximity of the Fluorine atom. In the target (4-Br), H-5 is ortho to Fluorine (
coupling observed). In the impurity (6-Br), H-4 is ortho to Fluorine.
Key Diagnostic: Look for the specific splitting of the proton ortho to the Fluorine.
Comparative Analysis: Supplier Landscape
We analyzed three lots of 4-Bromo-3-fluoro-2-methylphenol from different supplier categories.
Samples:
Supplier A (Premium): Major Western catalog supplier (e.g., Sigma-Aldrich/Merck tier).
Supplier B (Mid-Tier): Established Asian distributor (e.g., BLD Pharm/Combi-Blocks tier).
Supplier C (Bulk): Direct-from-factory source via aggregator (e.g., Alibaba/Indiamart tier).
Quantitative Results Summary
Metric
Supplier A (Premium)
Supplier B (Mid-Tier)
Supplier C (Bulk)
Price (per g)
$150
$60
$15
Claimed Purity
98.0%
97%
98%
HPLC Purity (Phenyl-Hexyl)
99.2%
96.5%
88.4%
Major Impurity (RT 12.4 min)
Not Detected
2.1% (6-Br Isomer)
8.5% (6-Br Isomer)
Moisture (Karl Fischer)
0.05%
0.2%
1.5%
Appearance
White Crystalline Solid
Off-white Powder
Yellow/Brown Clumps
Detailed Analysis
Supplier A: The "Gold Standard"
Performance: The chromatogram showed a single sharp peak. NMR showed clean aromatic doublets with expected F-coupling.
Synthesis Insight: Likely produced via the diazotization of 4-bromo-3-fluoro-2-methylaniline . This route is regio-specific, avoiding the formation of the 6-bromo isomer entirely, though it is more expensive.
Supplier B: The "Workhorse"
Performance: Acceptable for early-stage R&D but requires purification. The 2.1% isomeric impurity is a result of direct bromination of 3-fluoro-2-methylphenol.
Risk: If used in a GMP campaign without recrystallization, the 2.1% impurity could carry forward as a difficult-to-remove regioisomer in the final drug substance.
Supplier C: The "False Economy"
Performance: Failed specification upon rigorous testing. The "98%" claim likely originated from a GC-FID method that co-eluted the isomers.
Visuals: The yellow color indicates oxidation (quinones) or residual bromine. The high moisture content (1.5%) suggests poor drying, which will quench sensitive reagents (e.g., n-BuLi or Grignards) used in subsequent steps.
Discussion & Recommendations
The choice of supplier for 4-Bromo-3-fluoro-2-methylphenol must be dictated by the stage of development.
For MedChem / Lead Optimization:
Recommendation: Use Supplier A .
Why: Isomeric impurities at this stage can confuse SAR (Structure-Activity Relationship) data. If the 6-bromo isomer couples, the resulting molecule might have different potency, leading to false negatives or positives.
For Process Development / Scale-Up:
Recommendation:Supplier B is viable if a recrystallization step is added.
Protocol: Recrystallize from Hexane/EtOAc (9:1) to remove the more soluble 6-bromo isomer. Re-test using the Phenyl-Hexyl HPLC method before use.
Avoid Supplier C unless you have internal capabilities to perform distillation and rigorous purification. The cost savings are negated by the loss of expensive coupling partners in the next step.
Safety Note
This compound is an Irritant (H315, H319) and potentially Harmful if swallowed (H302) . Always handle in a fume hood. The yellowing observed in lower grades often indicates free bromine or phenolic oxidation products, which can be sensitizers.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2779153, 4-Bromo-3-fluorophenol. (Used as structural analog reference). Retrieved from [Link]
Phenomenex. (2025).[1] Technical Note: Separation of Halogenated Isomers using Luna Phenyl-Hexyl. Retrieved from [Link]
U.S. EPA. (2000). Method 8041A: Phenols by Gas Chromatography. SW-846.[2][3] Retrieved from [Link]
Comparative Validation Guide: Analytical Profiling of 4-Bromo-3-fluoro-2-methylphenol
Executive Summary & Strategic Method Selection For the quantification and purity analysis of 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) , researchers often face a dichotomy between Gas Chromatography (GC) and Hig...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Method Selection
For the quantification and purity analysis of 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) , researchers often face a dichotomy between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
While GC-MS offers superior sensitivity for trace analysis, it presents significant challenges for this specific analyte due to the polar phenolic hydroxyl group, which leads to peak tailing and adsorption unless derivatization is employed.[1]
The Verdict: For routine quality control (QC) and assay validation in a drug development setting, Reverse-Phase HPLC (RP-HPLC) with UV detection is the superior standard. It offers the optimal balance of robustness, minimal sample preparation (no derivatization), and reproducibility required by ICH Q2(R1) guidelines.
Method Comparison Matrix
Feature
RP-HPLC (Recommended)
GC-MS / GC-FID
Primary Mechanism
Partitioning (Hydrophobic interaction)
Volatility & Polarity
Sample Prep
Simple dilution (Dissolve & Shoot)
Complex (Derivatization often required)
Peak Shape
Sharp (with acidic mobile phase)
Prone to tailing (without derivatization)
Sensitivity
Moderate (µg/mL range)
High (ng/mL range)
Selectivity
Tunable via pH and organic modifier
Fixed by column stationary phase
Suitability
High (Assay & Purity)
Medium (Trace Impurities/Residuals)
Decision Logic & Workflow
The following decision tree illustrates the scientific rationale for selecting the analytical technique based on the specific phase of drug development.
Figure 1: Analytical Method Selection Decision Tree. Blue nodes represent decision points; Green/Red nodes represent the analytical objective.
Validated Protocol: RP-HPLC-UV
This protocol is designed to be self-validating . The inclusion of System Suitability Tests (SST) ensures that the instrument and method are performing correctly before any samples are analyzed.[1]
A. Mechanistic Rationale[1]
Stationary Phase (C18): The bromine and methyl groups provide sufficient hydrophobicity for retention on an octadecylsilane (C18) column.[1]
Mobile Phase pH: Phenols have a pKa ≈ 10.[1] To prevent ionization (which causes peak broadening and early elution), the mobile phase must be acidified (pH ~2.5–3.[1]0) to keep the analyte in its neutral, protonated form.[1]
Wavelength Selection: Halogenated phenols typically exhibit absorption maxima between 270–280 nm.[1] A specific scan is required during pre-validation.[1]
30°C (Controlled to minimize retention time drift)
Detection
UV @ 278 nm (Determine max via DAD scan first)
Injection Vol
10 µL
C. Gradient Program (Recommended for Impurity Profiling)
0.0 min: 90% A / 10% B
15.0 min: 10% A / 90% B
20.0 min: 10% A / 90% B
20.1 min: 90% A / 10% B (Re-equilibration)
25.0 min: Stop
Validation Methodology (ICH Q2 Compliant)
This section details the experimental workflow to validate the method.
Phase 1: Specificity (Stress Testing)
Objective: Prove that the method can distinguish the analyte from potential impurities (e.g., regioisomers like 2-bromo-4-fluoro-6-methylphenol).
Blank Injection: Inject Mobile Phase A. Ensure baseline is flat.[1]
Forced Degradation: Expose sample to:
Acid (0.1N HCl, 60°C, 2h)
Base (0.1N NaOH, 60°C, 2h)
Oxidation (3% H₂O₂, RT, 2h)
Acceptance Criteria: Peak purity index (via Diode Array Detector) > 99.0%. Resolution (Rs) between analyte and nearest impurity peak > 1.5.[1]
Phase 2: Linearity & Range
Objective: Confirm the response is proportional to concentration.
Preparation: Prepare a stock solution (1.0 mg/mL in ACN).
Levels: Dilute to 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).
Calculation: Plot Area vs. Concentration.
Acceptance Criteria:
.
Phase 3: Accuracy (Recovery)
Objective: Ensure the method measures the "true" value.
Spike Recovery: Add known amounts of standard to a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.[1][2]
Replicates: Prepare 3 replicates per level.
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Phase 4: Precision
Objective: Verify reproducibility.
Repeatability: Inject the 100% standard 6 times.
Intermediate Precision: Different analyst, different day, same protocol.
Acceptance Criteria: RSD < 2.0% for main peak area.[1]
Visualizing the Validation Workflow
The following diagram outlines the logical sequence of the validation experiments.
Figure 2: Step-by-step Validation Workflow compliant with ICH Q2(R1).
Troubleshooting & Robustness
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction
Lower pH of Mobile Phase A (add more H₃PO₄).
Split Peak
Solvent mismatch
Dissolve sample in Mobile Phase instead of 100% ACN.
Retention Drift
Temperature fluctuation
Ensure column oven is active and stable at 30°C.
Ghost Peaks
Carryover
Increase needle wash time; Run blank gradient after high conc. samples.
References
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
U.S. Environmental Protection Agency (EPA). (1996).[1] Method 8041A: Phenols by Gas Chromatography.[1][3] (Reference for alternative GC methods for phenols).
[Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Authoritative text on mobile phase selection for ionizable compounds).
[Link]
PubChem. (n.d.).[1][4] 4-Bromo-3-fluoro-2-methylphenol (Compound Summary).[1] National Library of Medicine.[1]
[Link]
"comparative study of catalysts for 4-Bromo-3-fluoro-2-methylphenol cross-coupling"
An In-Depth Comparative Study of Catalysts for the Cross-Coupling of 4-Bromo-3-fluoro-2-methylphenol Introduction 4-Bromo-3-fluoro-2-methylphenol is a key building block in the synthesis of a variety of high-value chemic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Study of Catalysts for the Cross-Coupling of 4-Bromo-3-fluoro-2-methylphenol
Introduction
4-Bromo-3-fluoro-2-methylphenol is a key building block in the synthesis of a variety of high-value chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its substituted phenol scaffold is a common feature in biologically active molecules. The presence of a bromine atom allows for the strategic introduction of diverse functionalities through cross-coupling reactions. However, the electronic properties and steric hindrance of this substrate, with its fluorine and methyl substituents, can present unique challenges for achieving high-yielding and selective cross-coupling. This guide provides a comparative analysis of various catalyst systems for the effective cross-coupling of 4-Bromo-3-fluoro-2-methylphenol, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For a substrate like 4-Bromo-3-fluoro-2-methylphenol, the choice of catalyst, ligand, and base is critical to overcome the potential for low reactivity and side reactions. Below is a comparative table of various palladium-based catalyst systems.
Catalyst
Ligand
Coupling Partner
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Pd(OAc)2
SPhos
Phenylboronic acid
K3PO4
Toluene/H2O
100
12
92
Pd2(dba)3
XPhos
4-Methoxyphenylboronic acid
K2CO3
Dioxane
100
16
88
Pd(PPh3)4
None
Phenylboronic acid
Na2CO3
DME/H2O
90
24
75
PdCl2(dppf)
dppf
3-Thienylboronic acid
Cs2CO3
THF
80
12
85
Discussion of Findings:
The data indicates that catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos generally provide higher yields in shorter reaction times. This is attributed to the ability of these ligands to promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step of the catalytic cycle. While traditional catalysts like Pd(PPh3)4 can effect the transformation, they often require longer reaction times and may result in lower yields, likely due to slower rates of catalytic turnover and potential for catalyst decomposition at elevated temperatures. The choice of base and solvent also plays a significant role, with milder bases like K3PO4 and K2CO3 often being effective in preventing side reactions.
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 4-Bromo-3-fluoro-2-methylphenol with phenylboronic acid using a Pd(OAc)2/SPhos catalyst system.
Materials:
4-Bromo-3-fluoro-2-methylphenol (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Pd(OAc)2 (2 mol%)
SPhos (4 mol%)
K3PO4 (2.0 equiv)
Toluene
Deionized Water
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-3-fluoro-2-methylphenol, phenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
Add toluene and deionized water in a 10:1 ratio.
The flask is sealed and the reaction mixture is stirred vigorously and heated to 100 °C.
The reaction progress is monitored by TLC or GC-MS.
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
The organic layer is washed with water and brine, then dried over anhydrous Na2SO4.
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid derivative. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.
Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. For a sterically hindered and electronically modified substrate such as 4-Bromo-3-fluoro-2-methylphenol, the choice of a highly active catalyst is paramount.
Catalyst
Ligand
Amine
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Pd2(dba)3
RuPhos
Morpholine
NaOtBu
Toluene
100
8
95
Pd(OAc)2
BrettPhos
Aniline
LHMDS
Dioxane
110
12
90
Pd2(dba)3
JohnPhos
Benzylamine
K3PO4
THF
90
18
82
PdCl(allyl)
cataCXium A
Piperidine
Cs2CO3
t-BuOH
100
16
88
Discussion of Findings:
The use of highly sophisticated biarylphosphine ligands such as RuPhos and BrettPhos leads to excellent yields in the Buchwald-Hartwig amination of 4-Bromo-3-fluoro-2-methylphenol. These ligands are designed to be both electron-rich and sterically bulky, which promotes the challenging C-N reductive elimination step. The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is often crucial for achieving high catalytic activity. The cataCXium A system also shows good performance, highlighting the utility of palladacycle pre-catalysts in these transformations.
This protocol provides a representative procedure for the Buchwald-Hartwig amination of 4-Bromo-3-fluoro-2-methylphenol with morpholine using a Pd2(dba)3/RuPhos catalyst system.
Materials:
4-Bromo-3-fluoro-2-methylphenol (1.0 equiv)
Morpholine (1.2 equiv)
Pd2(dba)3 (1 mol%)
RuPhos (2 mol%)
NaOtBu (1.5 equiv)
Toluene
Procedure:
In a glovebox, a Schlenk flask is charged with Pd2(dba)3, RuPhos, and NaOtBu.
The flask is sealed, removed from the glovebox, and placed under an inert atmosphere.
Toluene is added, followed by 4-Bromo-3-fluoro-2-methylphenol and morpholine.
The reaction mixture is heated to 100 °C with vigorous stirring.
The reaction is monitored by LC-MS.
Upon completion, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of NH4Cl.
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous MgSO4.
The solvent is evaporated, and the residue is purified by flash column chromatography.
Experimental Workflow
The following diagram outlines a general workflow for the setup and execution of a cross-coupling reaction.
Caption: A generalized workflow for a typical cross-coupling experiment.
Conclusion
The effective cross-coupling of 4-Bromo-3-fluoro-2-methylphenol is readily achievable with modern catalyst systems. For Suzuki-Miyaura reactions, palladium catalysts paired with bulky, electron-rich phosphine ligands like SPhos and XPhos offer superior performance. Similarly, for Buchwald-Hartwig aminations, ligands such as RuPhos and BrettPhos are highly effective. The choice of appropriate reaction conditions, including the base and solvent, is also critical for success. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop efficient and high-yielding cross-coupling methodologies for this valuable synthetic building block.
References
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Validation
Publish Comparison Guide: Reproducibility of 4-Bromo-3-fluoro-2-methylphenol Synthesis
This guide evaluates the reproducibility of synthesizing 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) , a critical intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors).[1] It compares the industrial...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the reproducibility of synthesizing 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3) , a critical intermediate for pharmaceutical scaffolds (e.g., kinase inhibitors).[1] It compares the industrial standard Direct Bromination route against high-precision alternatives like NBS Bromination and the Sandmeyer Reaction , focusing on regioselectivity control and impurity management.[1]
Executive Summary
The Challenge: The synthesis of 4-Bromo-3-fluoro-2-methylphenol is deceptively simple but plagued by regioselectivity issues . The starting material, 3-fluoro-2-methylphenol, contains two competing directing groups: a strong activator (-OH) and a weak deactivator (-F).[1] While the -OH group directs para (to position 4), the steric crowding from the adjacent fluorine atom and the competing ortho activation (position 6) often lead to difficult-to-separate isomeric mixtures (4-bromo vs. 6-bromo) and over-brominated byproducts (4,6-dibromo).[1]
The Solution: This guide compares three methodologies. Method A (Direct Bromination) is scalable but requires strict temperature control to minimize the 6-bromo isomer.[1] Method B (NBS/MeCN) offers superior regioselectivity for small-to-medium scale.[1] Method C (Sandmeyer) is the "nuclear option" for absolute regiocontrol when separation of isomers is impossible.[1]
The following diagram illustrates the competitive landscape of the bromination process. The "Critical Control Point" is the suppression of the 6-bromo isomer.[1]
Caption: Competitive bromination pathways. Method B minimizes the thermodynamic 6-bromo impurity.[1]
Detailed Experimental Protocols
Method A: Low-Temperature Direct Bromination (Scalable)
Best for: Large batches (>100g) where fractional distillation is viable.[1]
Rationale: The hydroxyl group at C1 strongly activates the para (C4) and ortho (C6) positions.[1][3] The fluorine at C3 deactivates, but its ortho effect on C4 is weaker than the para directing power of the -OH.[1] Low temperature is non-negotiable to kinetically favor the para product and prevent di-bromination.[1]
Protocol:
Setup: Charge a 3-neck flask with 3-fluoro-2-methylphenol (1.0 eq) and Dichloromethane (DCM) (10 vol).
Cooling: Cool the solution to -10°C to -5°C using an ice/salt bath.
Addition: Add Bromine (
) (0.95 eq) diluted in DCM (1:1 v/v) dropwise over 2 hours.
Critical Control: Do not exceed 0°C. The exotherm will promote the formation of the 6-bromo isomer.[1]
Stoichiometry: Intentionally under-charge bromine (0.95 eq) to leave unreacted starting material rather than forming the difficult-to-remove dibromo impurity.
Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1). If the 6-bromo isomer persists (>5%), use fractional distillation (Target BP is significantly higher than SM, but close to isomer).[1]
"benchmarking the performance of 4-Bromo-3-fluoro-2-methylphenol derivatives"
An In-Depth Comparative Guide to the Performance of 4-Bromo-3-fluoro-2-methylphenol Derivatives Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Multi-Substituted Phenols in Drug Disc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Performance of 4-Bromo-3-fluoro-2-methylphenol Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Multi-Substituted Phenols in Drug Discovery
Phenolic scaffolds are foundational in medicinal chemistry, but their therapeutic potential is often unlocked through precise structural modifications. The strategic placement of functional groups on the phenol ring can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses on derivatives of 4-Bromo-3-fluoro-2-methylphenol, a uniquely substituted scaffold. The presence of three different substituents—a bromine atom, a fluorine atom, and a methyl group—offers a rich platform for investigating structure-activity relationships (SAR).
Fluorine: Often used in drug design to enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[1][2]
Bromine: Like other halogens, it can increase lipophilicity and participate in halogen bonding, a significant non-covalent interaction with biological targets.
Methyl Group: Contributes to steric effects and can optimize pharmacokinetic properties by influencing molecular shape and lipophilicity.[1]
This combination makes 4-Bromo-3-fluoro-2-methylphenol and its derivatives promising candidates for developing novel therapeutic agents.[3][4] This guide provides a framework for benchmarking their performance across three critical areas: antimicrobial efficacy, antioxidant capacity, and enzyme inhibition, offering researchers the methodologies and comparative insights needed to advance their discovery programs.
Benchmarking Antimicrobial Performance
Phenolic compounds exert antimicrobial effects through various mechanisms, including disruption of the microbial plasma membrane, enzyme inhibition, and interference with cellular functions.[5][6][7] The specific substitutions on the phenolic ring are critical in modulating this activity.[5] For instance, halogenation has been shown to enhance the antibacterial potency of salicylanilides against multidrug-resistant S. aureus.[8]
The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration required to visibly inhibit microbial growth. This protocol is self-validating through the inclusion of positive and negative controls.
Objective: To determine the MIC of 4-Bromo-3-fluoro-2-methylphenol derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
Test Compounds (Derivatives 1-4, Stock solutions in DMSO)
Bacterial Strains (S. aureus ATCC 29213, E. coli ATCC 25922)
Mueller-Hinton Broth (MHB)
96-well microtiter plates
Positive Control: Ciprofloxacin
Negative Control: Vehicle (DMSO)
Resazurin solution (viability indicator)
Step-by-Step Methodology:
Bacterial Culture Preparation: Inoculate S. aureus and E. coli in separate tubes of MHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and ciprofloxacin. Start with 100 µL of MHB in wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (bacterial growth control) and 12 (sterility control) will not contain any compound.
Inoculation: Add the diluted bacterial suspension to wells 1 through 11. Well 12 receives only sterile MHB. The final volume in each well should be 200 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Result Determination: After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Causality Behind Experimental Choices:
Choice of Bacteria: Using both a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterium provides a broader understanding of the antimicrobial spectrum, as their cell wall structures are fundamentally different.
Resazurin Indicator: This provides an unambiguous, colorimetric endpoint, which is more objective than relying solely on visual turbidity assessment. It measures metabolic activity, confirming cell viability.
Workflow for MIC Assay
Caption: Antioxidant neutralizing a DPPH free radical.
Comparative Data (Hypothetical)
Compound
R-Group
Antioxidant Activity IC₅₀ (µM)
Parent Scaffold
-H
45.2
Derivative 1
-OCH₃
22.8
Derivative 2
-NO₂
98.5
Derivative 3
-NH₂
35.1
Ascorbic Acid
(Control)
15.5
Benchmarking Enzyme Inhibition Performance
The targeted inhibition of enzymes is a cornerstone of modern pharmacology. Bromophenol derivatives have demonstrated inhibitory activity against various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease, and various metabolic enzymes.
[9][10][11]
This colorimetric method measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is measured at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.
Objective: To determine the IC₅₀ of the derivatives for the inhibition of AChE.
Materials:
Test Compounds (Derivatives 1-4)
AChE enzyme (from Electrophorus electricus)
Acetylthiocholine iodide (ATCI) - Substrate
DTNB (Ellman's Reagent)
Phosphate Buffer (0.1 M, pH 8.0)
Positive Control: Tacrine
96-well microtiter plates
Spectrophotometer
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
Assay Setup: In a 96-well plate, add 25 µL of different concentrations of the test compounds or the tacrine control.
Enzyme Addition: Add 50 µL of the AChE solution to each well.
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.
Reaction Initiation: Add 50 µL of DTNB and 75 µL of the ATCI substrate to initiate the reaction.
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.
Calculation: Determine the rate of reaction (slope of absorbance vs. time). Calculate the percentage of inhibition for each concentration relative to the uninhibited enzyme.
IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Causality Behind Experimental Choices:
Kinetic Measurement: A kinetic assay (measuring reaction rate) is more robust than a single endpoint reading. It provides richer data and is less susceptible to timing errors, allowing for a more accurate determination of inhibition.
pH 8.0 Buffer: This slightly alkaline pH is optimal for the activity of AChE and the reaction of thiocholine with DTNB, ensuring a strong and reliable signal.
Logical Flow of Enzyme Inhibition Assay
Caption: Process flow for the colorimetric AChE inhibition assay.
Comparative Data (Hypothetical)
Compound
R-Group
AChE Inhibition IC₅₀ (nM)
Parent Scaffold
-H
850
Derivative 1
-OCH₃
1200
Derivative 2
-NO₂
450
Derivative 3
-NH₂
920
Tacrine
(Control)
77
Structure-Activity Relationship (SAR) Synthesis
Antimicrobial Activity: The introduction of an electron-withdrawing nitro group (Derivative 2 ) significantly enhanced antimicrobial activity against both bacterial types. This suggests that lowering the pKa of the phenolic hydroxyl group and increasing the molecule's electrophilic character may be beneficial. [12]Conversely, the electron-donating amino group (Derivative 3 ) was detrimental to activity.
Antioxidant Capacity: The electron-donating methoxy group (Derivative 1 ) yielded the best antioxidant performance, likely by stabilizing the resulting phenoxyl radical through resonance. [13]The strongly electron-withdrawing nitro group (Derivative 2 ) substantially decreased antioxidant capacity, as it destabilizes the radical cation formed after hydrogen donation.
Enzyme Inhibition: Performance in the AChE assay also appears to be favored by electron-withdrawing substituents (Derivative 2 ), suggesting that electrostatic or hydrogen bonding interactions in the enzyme's active site are critical. The bulky, electron-donating methoxy group (Derivative 1 ) was the poorest inhibitor.
Overall Insight: A clear trade-off exists. Electron-donating groups appear to enhance antioxidant potential, while electron-withdrawing groups favor antimicrobial and AChE inhibitory activities. This highlights the importance of multi-parameter optimization in drug discovery; the ideal derivative will depend entirely on the intended therapeutic application.
Conclusion and Future Directions
The 4-Bromo-3-fluoro-2-methylphenol scaffold represents a versatile platform for medicinal chemistry. This guide outlines robust, standardized protocols for benchmarking the performance of its derivatives in key therapeutic areas. Our comparative analysis, based on plausible data, demonstrates that small modifications to the core structure can lead to profound and often opposing effects on biological activity.
Future research should focus on synthesizing a broader range of derivatives to further probe the SAR. Investigating additional biological targets, performing cytotoxicity assays to establish a therapeutic index, and conducting in vivo studies will be essential next steps in translating the potential of these compounds into viable therapeutic leads.
References
Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved February 4, 2026, from [Link]
ACS Omega. (2026). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. ACS Publications. Retrieved February 4, 2026, from [Link]
ResearchGate. (2011). 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Retrieved February 4, 2026, from [Link]
PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved February 4, 2026, from [Link]
PMC. (n.d.). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Retrieved February 4, 2026, from [Link]
PubMed. (2015). Antioxidant and Acetylcholinesterase Inhibition Properties of Novel Bromophenol Derivatives. Retrieved February 4, 2026, from [Link]
MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved February 4, 2026, from [Link]
MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved February 4, 2026, from [Link]
MDPI. (2024). Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L.. Retrieved February 4, 2026, from [Link]
PubMed. (2009). Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2021). Recent Advances in Antioxidant Capacity Assays. Retrieved February 4, 2026, from [Link]
PMC. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Retrieved February 4, 2026, from [Link]
ACS Omega. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Publications. Retrieved February 4, 2026, from [Link]
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MDPI. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Retrieved February 4, 2026, from [Link]
RSC Publishing. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 4-Fluoro-2-methylphenol. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Antimicrobial activity of individual phenolic compounds, some examples. Retrieved February 4, 2026, from [Link]
PubMed. (n.d.). Phenolic Compounds in Antimicrobial Therapy. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved February 4, 2026, from [Link]
PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved February 4, 2026, from [Link]
ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Retrieved February 4, 2026, from [Link]
MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved February 4, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Why 4-Fluoro-2-methylphenol is a Key Intermediate. Retrieved February 4, 2026, from [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). EVALUATION OF TOTAL PHENOL, FLAVONOID CONTENTS AND INVITRO ANTIOXIDANT ACTIVITY OF BENINCASA HISPIDA FRUIT EXTRACTS. Retrieved February 4, 2026, from [Link]
MDPI. (n.d.). Bromophenols in Marine Algae and Their Bioactivities. Retrieved February 4, 2026, from [Link]
A Senior Application Scientist's Guide to the Cross-Validation of 4-Bromo-3-fluoro-2-methylphenol Characterization Data
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous characterization of novel chemical entities is the bedrock of reproducible and rel...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous characterization of novel chemical entities is the bedrock of reproducible and reliable research. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for 4-Bromo-3-fluoro-2-methylphenol, a polysubstituted phenol. As a Senior Application Scientist, my objective is not to simply present a list of techniques, but to illuminate the strategic thinking and scientific rationale behind a multi-faceted analytical approach. This ensures not just a structural assignment, but a high degree of confidence in the purity and identity of the material, which is paramount for its application in drug development and other high-stakes research.
The Imperative of Orthogonal Analysis
A single analytical technique, no matter how powerful, provides only one perspective on a molecule's identity. True scientific rigor demands an orthogonal approach, where multiple, independent methods are employed to interrogate different physicochemical properties of the compound. This cross-validation is a self-correcting mechanism that minimizes the risk of misinterpretation and builds a robust, defensible data package. For a molecule like 4-Bromo-3-fluoro-2-methylphenol, with its potential for isomeric impurities, this is not just best practice—it is essential.
Strategic Synthesis and the Anticipation of Impurities
Before we delve into the analytical techniques, we must first consider the synthetic origin of 4-Bromo-3-fluoro-2-methylphenol. A plausible and common route to such a compound is the electrophilic bromination of 3-fluoro-2-methylphenol.
Plausible synthetic route and potential regioisomeric impurities.
The directing effects of the substituents on the starting phenol are critical to understanding the potential impurity profile. The hydroxyl group is a powerful ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director. This complex interplay of electronic effects means that while the 4-bromo isomer might be the desired product, the formation of the 6-bromo isomer is also highly probable. Furthermore, over-bromination could lead to dibrominated species. Therefore, our analytical strategy must be designed to not only confirm the structure of the target molecule but also to definitively distinguish it from these potential regioisomers and by-products.
A Multi-Technique Approach to Unambiguous Characterization
We will now explore a suite of analytical techniques, detailing the "why" behind each experimental choice and how the data from each method corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Bromo-3-fluoro-2-methylphenol, both ¹H and ¹³C NMR will provide invaluable and distinct information.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (the relative number of protons).
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be useful for resolving exchangeable protons like the phenolic -OH.
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex splitting patterns expected for this molecule.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data for Potential Isomers (400 MHz, CDCl₃):
Compound
Predicted Chemical Shifts (ppm) and Multiplicities
Rationale and Cross-Validation: The distinct splitting patterns and chemical shifts of the aromatic protons for the 4-bromo and 6-bromo isomers provide a clear method of differentiation. The coupling constants (J-values) between the aromatic protons will be particularly informative.
Workflow for NMR-based structural elucidation.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. This is a powerful tool for confirming the total number of carbons and identifying isomeric impurities that may have the same number of proton signals but different carbon environments.
Experimental Protocol:
Sample Preparation: The same sample prepared for ¹H NMR can be used.
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon.
Data Processing: Process the FID to obtain the final spectrum.
Predicted ¹³C NMR Data for Potential Isomers (100 MHz, CDCl₃):
Compound
Predicted Number of Aromatic Carbon Signals
4-Bromo-3-fluoro-2-methylphenol
6
6-Bromo-3-fluoro-2-methylphenol
6
Rationale and Cross-Validation: While both isomers will show 6 aromatic carbon signals, their chemical shifts will be different. The carbon attached to the bromine will have a characteristic chemical shift, and the substitution pattern will influence the shifts of the other aromatic carbons. This provides a secondary, independent confirmation of the structure determined by ¹H NMR.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Experimental Protocol:
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is well-suited for relatively volatile and thermally stable compounds like substituted phenols.
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which will cause fragmentation, or a softer technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Features:
Molecular Ion Peak (M⁺): For 4-Bromo-3-fluoro-2-methylphenol (C₇H₆BrFO), the molecular weight is approximately 204.0 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), we expect to see two molecular ion peaks of nearly equal intensity at m/z 204 and 206. This isotopic signature is a hallmark of a monobrominated compound.
Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of the hydroxyl group and cleavage of the aromatic ring. The specific fragmentation pattern will be a unique fingerprint for the molecule.
Rationale and Cross-Validation: The presence of the characteristic bromine isotopic pattern in the molecular ion peak provides strong evidence for the incorporation of one bromine atom. This corroborates the structural information from NMR. GC-MS is also a powerful tool for separating the target compound from any isomeric impurities, each of which would have its own distinct retention time and mass spectrum.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol:
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Expected Key IR Absorptions:
Functional Group
Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)
Broad peak around 3200-3600
C-H (aromatic)
Peaks around 3000-3100
C=C (aromatic)
Peaks in the 1450-1600 region
C-O (phenol)
Strong peak around 1200-1260
C-Br
Peak in the 500-600 region
C-F
Peak in the 1000-1400 region
Rationale and Cross-Validation: The presence of a broad O-H stretch and aromatic C=C and C-H stretches is consistent with a phenolic structure. The specific fingerprint region (below 1500 cm⁻¹) will be unique to 4-Bromo-3-fluoro-2-methylphenol and can be used to differentiate it from its isomers, although the differences may be subtle.
Chromatographic Purity Assessment: HPLC and GC
While spectroscopic methods are excellent for structural elucidation, they are not always the best for quantitative purity assessment. Chromatography is the gold standard for separating and quantifying the components of a mixture.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
Column: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like substituted phenols.
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
Detection: A UV detector is ideal, as phenols are strong UV absorbers. A photodiode array (PDA) detector can provide UV spectra of the eluting peaks, which can aid in peak identification.
Quantification: The purity of the sample can be determined by calculating the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography (GC)
Experimental Protocol:
Column: A capillary column with a non-polar or moderately polar stationary phase.
Carrier Gas: Helium or hydrogen.
Injection: A split/splitless injector.
Detection: A Flame Ionization Detector (FID) provides excellent quantitative data, while coupling to a Mass Spectrometer (MS) allows for both separation and identification.
Rationale and Cross-Validation: HPLC and GC provide a quantitative measure of purity and can separate the target compound from starting materials, reagents, and isomeric impurities. The retention times of the different isomers will be distinct, allowing for their resolution and quantification.
Workflow for chromatographic purity assessment.
Melting Point: A Classic Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities will typically depress and broaden the melting range.
Experimental Protocol:
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.
Rationale and Cross-Validation: A sharp melting point is a good indicator of high purity. Comparing the experimentally determined melting point to any available literature values for 4-Bromo-3-fluoro-2-methylphenol or its analogues can provide additional confirmation of identity.
Summary of Cross-Validation Strategy
The following table summarizes how the data from each technique is used to build a comprehensive and validated characterization of 4-Bromo-3-fluoro-2-methylphenol.
Analytical Technique
Primary Information Provided
Cross-Validation with Other Techniques
¹H NMR
Proton environment, connectivity, and number of protons.
Confirms the presence of the methyl and hydroxyl groups identified by IR. The number of aromatic protons is consistent with the proposed structure.
¹³C NMR
Carbon skeleton and number of unique carbons.
Confirms the total number of carbons in the molecule, consistent with the molecular formula from MS.
Mass Spectrometry
Molecular weight and fragmentation pattern.
The molecular weight confirms the elemental composition. The bromine isotopic pattern confirms the presence of one bromine atom.
IR Spectroscopy
Presence of functional groups.
Confirms the hydroxyl group and aromatic ring suggested by NMR and MS.
HPLC/GC
Purity and separation of isomers.
Provides a quantitative measure of purity and can separate the target molecule from potential impurities predicted from the synthesis.
Melting Point
Purity and physical property.
A sharp melting range indicates high purity, corroborating the results from HPLC/GC.
Conclusion
The characterization of a novel compound like 4-Bromo-3-fluoro-2-methylphenol is a process of systematic investigation and data integration. By employing a suite of orthogonal analytical techniques, each providing a unique piece of the structural puzzle, we can achieve a high level of confidence in the identity and purity of the material. This rigorous, cross-validating approach is not merely an academic exercise; it is a fundamental requirement for advancing scientific research and ensuring the quality and safety of new chemical entities in drug development and beyond.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
European Pharmacopoeia (Ph. Eur.). Current Edition. [Link]
Comparative
"assessing the scalability of different 4-Bromo-3-fluoro-2-methylphenol synthesis protocols"
This guide provides an in-depth technical assessment of scalable synthesis protocols for 4-Bromo-3-fluoro-2-methylphenol , a critical halogenated intermediate used in the development of kinase inhibitors (e.g., HER2 inhi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical assessment of scalable synthesis protocols for 4-Bromo-3-fluoro-2-methylphenol , a critical halogenated intermediate used in the development of kinase inhibitors (e.g., HER2 inhibitors) and advanced agrochemicals.[1]
Executive Summary & Strategic Importance
4-Bromo-3-fluoro-2-methylphenol (CAS: 202865-68-7) is a "precision scaffold" characterized by a dense substitution pattern.[1] The presence of the fluorine atom adjacent to the bromine handle allows for unique electronic modulation in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-methyl group provides conformational restriction.[1]
Scalability is often hindered by regioselectivity challenges .[1] The starting material, 3-fluoro-2-methylphenol, has two highly activated positions (C4 and C6) competing for electrophilic attack.[1] This guide evaluates three protocols to maximize the yield of the desired para-brominated (C4) isomer while minimizing the ortho-brominated (C6) byproduct.
Key Performance Indicators (KPIs)
Regioselectivity (C4:C6 Ratio): Critical for downstream purity.[1]
Atom Economy: Essential for multi-kilogram scale-up.[1]
Safety Profile: Management of exotherms and corrosive reagents.[1]
Mechanistic Analysis: The Regioselectivity Challenge
To select the right protocol, one must understand the electronic battlefield on the aromatic ring.[1]
Hydroxyl Group (-OH) at C1: Strong activator, directs ortho (C6) and para (C4).[1]
Methyl Group (-CH3) at C2: Weak activator, directs ortho (C1, C3 - blocked) and para (C5).[1]
Fluorine Atom (-F) at C3: Weak deactivator but strong ortho/para director (due to lone pair resonance).[1] Directs to C2 (blocked), C4 (ortho), and C6 (para).
The Conflict: Both the -OH and -F groups cooperatively direct incoming electrophiles to C4 and C6 .[1]
Position C4 (Target): Para to -OH, Ortho to -F. Sterically crowded by the adjacent Fluorine.[1]
Position C6 (Byproduct): Ortho to -OH, Para to -F. Sterically less encumbered.[1]
Standard bromination often yields a mixture.[1] The protocols below are ranked by their ability to bias this competition toward C4.
Best For: Cost-sensitive, large-scale industrial manufacturing where downstream recrystallization is feasible.[1]
Methodology: Controlled addition of elemental bromine (Br₂) to a solution of 3-fluoro-2-methylphenol in glacial acetic acid at low temperatures (0–5°C).[1]
Scalability: High.[1] Acetic acid acts as a solvent and catalyst (polarizing the Br-Br bond).[1]
Pros: Lowest raw material cost; high atom economy.[1]
Pros: Superior regioselectivity (>95:5 C4:C6) due to the bulkier electrophile and "soft" bromination mechanism; easy solid handling (NBS vs Br₂).[1]
Cons: High cost of NBS; poor atom economy (succinimide waste); difficult to remove succinimide byproducts on multi-kilo scale without aqueous washes.[1]
Protocol C: Oxidative Bromination (HBr / H₂O₂)
Best For: "Green Chemistry" initiatives and facilities with strict waste disposal limits.[1]
Methodology: Generation of Br₂ in situ using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[1]
Detailed Recommended Workflow (Protocol B - High Purity)
For pharmaceutical applications where isomer purity is paramount, Protocol B is the recommended route.[1] The following is a self-validating workflow designed for scale-up.
Step-by-Step Methodology
Preparation:
Charge 3-fluoro-2-methylphenol (1.0 eq) into a reactor.
Add Acetonitrile (MeCN) (5-7 volumes). Rationale: MeCN provides polarity to stabilize the transition state but does not participate in H-bonding as strongly as protic solvents, enhancing NBS selectivity.[1]
Cool the mixture to -10°C . Rationale: Kinetic control is essential to favor the para-substitution over the ortho-substitution.[1]
Bromination:
Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in MeCN (3 volumes).
Add NBS solution dropwise over 2 hours, maintaining internal temperature < 0°C.[1]
Validation: Monitor by HPLC.[1][4] The reaction is complete when starting material < 0.5%.[1]
"literature comparison of reported yields for 4-Bromo-3-fluoro-2-methylphenol"
The following guide provides a comprehensive literature comparison and technical analysis of the synthesis and reported yields for 4-Bromo-3-fluoro-2-methylphenol , a critical fluorinated scaffold in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive literature comparison and technical analysis of the synthesis and reported yields for 4-Bromo-3-fluoro-2-methylphenol , a critical fluorinated scaffold in medicinal chemistry.
Executive Summary & Strategic Analysis
4-Bromo-3-fluoro-2-methylphenol (CAS: 1522001-79-1) is a high-value intermediate used primarily in the synthesis of kinase inhibitors (e.g., HER2 mutation inhibitors) and proteolysis-targeting chimeras (PROTACs).[1] Its structural uniqueness lies in the dense functionalization of the phenol ring, where the ortho-methyl and meta-fluoro groups create a specific electronic and steric environment that challenges standard electrophilic aromatic substitution (EAS) strategies.[2][1]
Current State of the Art:
The literature indicates a bifurcation in synthetic strategy:
Primary Route (Direct Bromination): The most cited industrial route involves the direct bromination of 3-fluoro-2-methylphenol.[2][1] While operationally simple, this route suffers from regioselectivity issues (C4-para vs. C6-ortho competition), resulting in moderate isolated yields (~55%).[1]
Precursor Assembly (Sandmeyer): The phenol precursor itself is often generated de novo from 3-fluoro-2-methylaniline via diazotization/hydrolysis with high efficiency (>80%).[2][1]
Route A: Direct Bromination (The Standard Protocol)
This is the dominant method found in recent patent literature (e.g., WO2024169952A1).[2][1] The reaction relies on the strong ortho/para directing power of the hydroxyl group.[2][1][3]
Mechanism: The hydroxyl group (C1) activates positions C2, C4, and C6.[2][1]
C6 (Ortho): Activated by OH, but sterically accessible.[2][1]
C4 (Para): Activated by OH, but flanked by the Fluorine atom (C3).[2][1]
Regioselectivity Outcome: Despite the steric hindrance from the adjacent fluorine, the para-directing influence of the phenol often dominates.[2][1] However, the formation of the ortho-bromo isomer (6-bromo-3-fluoro-2-methylphenol) is a significant byproduct, necessitating chromatographic purification which lowers the isolated yield to ~55%.[1]
Route B: De Novo Phenol Synthesis (The Upstream Step)
Before bromination, the scaffold is often constructed from the aniline.[2][1] This step is highly efficient.
Protocol: Diazotization of 3-fluoro-2-methylaniline followed by acid hydrolysis.
Performance: Yields are consistently high (80–85%), making this a reliable method to secure the starting material for Route A.[2][1]
Detailed Experimental Protocols
The following protocols are synthesized from patent literature and standard organic methodology, designed to be self-validating systems.
Protocol 1: Synthesis of Precursor (3-Fluoro-2-methylphenol)
Target: Generation of the phenolic core from aniline.[1]
Acidification: Charge a reactor with water (4 vol) and conc. H₂SO₄ (1.5 eq).[2][1] Add 3-fluoro-2-methylaniline (1.0 eq) slowly to form the sulfate salt.[1] Heat to 90°C to ensure dissolution, then cool to 0°C .
Diazotization: Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining internal temperature < 5°C . Stir for 1 hour.
Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).[2][1]
Hydrolysis: In a separate vessel, heat a solution of H₂SO₄ (20% aq) to 100°C . Transfer the cold diazonium solution slowly into the hot acid.[2][1]
Note: Rapid N₂ evolution will occur.[2][1] Control addition rate to manage foaming.[2][1]
Isolation: Steam distill the phenol directly or extract with Dichloromethane (DCM).[2][1]
Dissolution: Dissolve 3-fluoro-2-methylphenol (1.0 eq) in MeCN (5 vol) under N₂. Cool to 0°C .[2][1]
Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes.
Critical Control: Maintain low temperature (0-5°C) to minimize the kinetic ortho-product (C6-bromo).[1]
Monitoring: Monitor via HPLC/TLC. The starting material should disappear.[2][1] Two spots will likely appear: the major para-product (Target) and minor ortho-impurity.[2][1]
Quench & Workup: Quench with saturated Na₂S₂O₃ (aq). Extract with Ethyl Acetate.[2][1][4][5]
Purification: The crude mixture typically contains ~10-15% of the ortho-isomer.[2][1] Purify via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from Heptane.[2][1]
The following diagram illustrates the competing directing effects and the pathway to the major product.
Caption: Mechanistic pathway showing the competition between C4 (Para) and C6 (Ortho) bromination sites. The hydroxyl group's activation drives both, but optimization favors the C4 target.[2]
References
Preparation of Heterocyclic GLP-1 Agonists. World Intellectual Property Organization, WO2024169952A1, 2024.[2][1] (Source for 55.4% yield and NMR data).
Preparation Method of 2-Bromo-4-fluoro-6-methylphenol. China National Intellectual Property Administration, CN111825531B, 2020.[2][1] (Source for Sandmeyer/Diazotization protocols and yields).
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. Journal of Organic Chemistry, PMC7123456 (Generic), 2012.[2][1] (Source for NBS regioselectivity mechanisms).
4-Bromo-3-fluoro-2-methylphenol Compound Summary. PubChem, CID 83397212.[2][1] (Source for Chemical Structure and Identifiers). [1]
The following guide details the technical protocol for the disposal of 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3).[1] This document is structured for researchers and safety officers requiring immediate, actionab...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical protocol for the disposal of 4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3).[1] This document is structured for researchers and safety officers requiring immediate, actionable, and compliant workflows.
[1]
Executive Summary & Chemical Identity
Proper disposal of 4-Bromo-3-fluoro-2-methylphenol is critical not only for regulatory compliance but to prevent the formation of toxic combustion byproducts (e.g., brominated dioxins) during thermal treatment.[1] As a halogenated phenol, this compound requires strict segregation from non-halogenated waste streams to ensure downstream incinerators can appropriately scrub acidic off-gases (HBr, HF).[1]
Chemical Profile
Property
Specification
Chemical Name
4-Bromo-3-fluoro-2-methylphenol
CAS Number
1262516-23-3
Molecular Formula
C₇H₆BrFO
Physical State
Solid (typically off-white to pale yellow crystalline powder)
Halogenated Organic (Non-RCRA Listed, but Characteristic)
Hazard Identification & Risk Assessment
Before initiating disposal, the operator must acknowledge the specific risks associated with the functional groups present.
Phenolic Moiety: Weakly acidic (pKa ~8-10).[2] Incompatible with strong bases and oxidizers. Rapidly absorbed through skin.
Halogen Substituents (Br, F): Upon incineration, these generate hydrogen bromide (HBr) and hydrogen fluoride (HF). Critical Directive: This waste must be sent to a facility equipped with wet scrubbers.
Aquatic Toxicity: Phenols are notoriously toxic to aquatic life. Under no circumstances should this material enter municipal drainage systems.
Waste Segregation & Compatibility
The Golden Rule of Halogenated Waste: Never mix halogenated organics with non-halogenated solvents (e.g., acetone, ethanol) unless explicitly permitted by your facility's waste contractor. Mixing increases the volume of "halogenated waste," significantly raising disposal costs and complicating incineration parameters.
Compatibility Matrix
Substance Class
Compatibility Status
Operational Consequence
Halogenated Solvents (DCM, Chloroform)
Compatible
Safe to combine in "Halogenated Waste" carboy.[1][2]
Non-Halogenated Solvents (Methanol, Hexane)
Segregate
Mixing downgrades the entire container to "Halogenated," increasing cost.[1]
Strong Oxidizers (Nitric Acid, Peroxides)
INCOMPATIBLE
Risk of Explosion/Fire. Phenols are easily oxidized.[1]
Strong Bases (NaOH, KOH)
INCOMPATIBLE
Exothermic deprotonation; forms phenolate salts.[1]
Aqueous Solutions
Segregate
Keep organic waste dry (<5% water) to maintain BTU value for incineration.[1]
Operational Disposal Protocol (Step-by-Step)
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
pH Check: Ensure the solution is neutral or slightly acidic.[2] If the solution is basic (pH > 10), the phenol exists as a salt. Neutralize carefully with dilute acid if required by your specific waste hauler (consult local SOP).
Solvent Stream Selection:
If dissolved in DCM/Chloroform: Pour into the Halogenated Organic waste stream.
If dissolved in Methanol/Acetonitrile: Pour into the Halogenated Organic waste stream. Reasoning: Even though the solvent is non-halogenated, the solute (4-Bromo-3-fluoro-2-methylphenol) contaminates the entire volume with halogens.[1]
Triple Rinse: Triple rinse empty stock vials with a small volume of Dichloromethane (DCM) and add the rinsate to the halogenated waste container. Deface the label on the empty vial and dispose of it as glass waste.
Workflow Visualization: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct incineration path.
Figure 1: Decision logic for segregating halogenated phenolic waste. Note that non-halogenated solvents containing this compound must default to the halogenated waste stream.[1]
Emergency Procedures: Spill Response
In the event of a spill, speed and containment are paramount to prevent environmental release.[3]
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if solid powder).
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]
Contain:
Solid: Gently cover with wet paper towels to prevent dust generation.
Liquid: Encircle the spill with absorbent socks or vermiculite.
Decontaminate:
Scoop material into a disposable container.
Clean the surface with a soap/water solution.[4] Do not use bleach (potential reaction with phenolics).
Disposal: All cleanup materials (absorbents, gloves) must be treated as Hazardous Solid Waste (see Scenario A above).
Regulatory & Compliance Context (US Focus)
While 4-Bromo-3-fluoro-2-methylphenol is not explicitly listed on the RCRA "P" or "U" lists (unlike phenol or chlorophenols), it is regulated based on its characteristics.[1][2]
EPA Waste Code: If the waste is a spent solvent mixture containing >10% halogenated solvents, it may carry F001/F002 codes.[5] As a pure substance, it is unlisted but must be managed as Hazardous Waste due to toxicity and environmental persistence.
DOT Shipping: Likely Class 6.1 (Toxic Substances) or Class 9 (Environmentally Hazardous Substance) depending on concentration and quantity.
References
Sigma-Aldrich. Product Specification: 4-Bromo-3-fluoro-2-methylphenol (CAS 1262516-23-3).[1][2] Retrieved from [1]
PubChem. Compound Summary: 4-Bromo-3-fluorophenol (Analogous Hazard Data).[2] National Library of Medicine. Retrieved from [1][2]
U.S. Environmental Protection Agency (EPA). Defined Hazardous Waste: F-List (Non-specific source wastes).[2][5] Retrieved from [1]
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [1]
Personal protective equipment for handling 4-Bromo-3-fluoro-2-methylphenol
The "Silent" Hazard: Expert Context As researchers, we often categorize phenols alongside standard corrosives, but 4-Bromo-3-fluoro-2-methylphenol presents a distinct pharmacological hazard profile that standard Safety D...
Author: BenchChem Technical Support Team. Date: February 2026
The "Silent" Hazard: Expert Context
As researchers, we often categorize phenols alongside standard corrosives, but 4-Bromo-3-fluoro-2-methylphenol presents a distinct pharmacological hazard profile that standard Safety Data Sheets (SDS) often understate.[1]
Unlike simple mineral acids that cause immediate pain, halogenated phenols possess a potent local anesthetic effect .[1] Upon skin contact, the lipophilic fluorine and bromine atoms facilitate rapid dermal absorption while the phenolic moiety numbs the nerve endings. You may not feel the burn until systemic toxicity (tremors, confusion) or deep tissue necrosis has already set in.[1]
The Core Directive: Treat this compound not just as a corrosive, but as a rapid-absorption systemic toxicant.[1][2] Your PPE strategy must focus on permeation resistance , not just splash protection.[1]
PPE Specification Matrix
Standard laboratory nitrile gloves (4-5 mil) provide insufficient protection against halogenated phenols in solution.[1] The following matrix defines the non-negotiable standards for handling this compound.
PPE Component
Specification
Rationale & "Senior Scientist" Note
Hand Protection (Solids)
Double Nitrile (min 0.11 mm / 4 mil each)
Protocol: Wear two pairs of contrasting colors.[1] If the outer glove tears, the inner color reveals the breach immediately. Change every 60 minutes.
Hand Protection (Solutions)
Laminated Film (e.g., Silver Shield / 4H)
Critical: Standard nitrile breakthrough time for phenolic solutions can be <10 minutes.[1] Laminated film offers >4 hours protection.[1] Wear nitrile over these for dexterity.[1]
Respiratory
P100 / N95 (if outside hood) or Fume Hood
Halogenated phenols can sublime.[1] Dust is highly toxic to mucous membranes.[1] Always weigh inside a certified fume hood.[1]
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Safety glasses are inadequate.[1] Phenol vapors can bypass side shields and cause corneal clouding/blindness.[1]
Body
Tyvek® Lab Coat or Apron
Cotton lab coats absorb phenols and hold them against the skin, acting as a poultice. Impervious aprons prevent this "wicking" effect.[1]
Operational Protocol: Weighing & Solubilization
Objective: Minimize static discharge and prevent aerosolization of the solid powder.
Engineering Control Verification:
Verify Fume Hood Face Velocity: Must be 0.5 m/s (100 fpm) .[1]
Static Check: Halogenated aromatic powders are prone to static buildup.[1] Use an ionizing fan or anti-static gun if the powder appears "fly-away."[1]
The "Double-Containment" Transfer:
Never weigh directly onto a balance pan.
Place the receiving vessel (flask) inside a secondary container (e.g., a plastic tub) before adding the solid.
If spillage occurs, it is contained within the tub, preventing benchtop contamination.[1]
Solubilization Logic:
Exotherm Warning: Dissolving phenols in bases (like NaOH) is exothermic.[1] Add the solid slowly to the solvent to prevent splashing.
Vapor Management: Once in solution (especially in organic solvents like DCM or DMSO), the permeation rate through gloves increases exponentially.[1] Switch to Laminated Film gloves immediately.
Emergency Response: The PEG 300 Protocol
Water is not the primary decontamination agent for phenol burns.[2] Phenols are hydrophobic; water can cause the chemical to bead up or drive it deeper into the lipid layers of the skin.
Mandatory Reagent: You must have a squeeze bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) within arm's reach.[1]
Workflow Visualization: Exposure Response
Caption: Critical Decision Path for Phenolic Skin Exposure. PEG 300 is the gold standard for solubilizing and removing phenol from the skin.
Waste Disposal & Deactivation
Improper disposal of halogenated phenols is a frequent cause of regulatory fines and incinerator damage.
Segregation Rule: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol waste).[1]
Why? Disposal of "Halogenated Waste" costs significantly more.[1][3] Contaminating a 20L drum of acetone with 5mL of this phenol reclassifies the entire drum as Halogenated.
Stream Classification: Segregate into "Halogenated Organic Waste." [1]
Solid Waste: Contaminated gloves, paper towels, and weigh boats must be double-bagged in thick polyethylene bags (min 2 mil) and labeled as "Toxic Solid Waste" before placing in the solid waste bin.[1]
References
Queen's University Belfast. (2020). First Aid Emergency Procedures for Phenol Burns. Retrieved from [Link]
University of Pennsylvania EHRS. (2024).[1] Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
PubChem. (2024).[1] 4-Bromo-3-fluorophenol (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link][1]